UAMC-3203
Description
Properties
IUPAC Name |
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSVXKJIVUNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UAMC-3203: A Technical Guide to its Mechanism of Action as a Potent Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 is a novel and potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Developed as an analog of the first-generation ferroptosis inhibitor Ferrostatin-1 (Fer-1), UAMC-3203 exhibits superior physicochemical properties, including enhanced solubility and metabolic stability, making it a more robust tool for in vitro and in vivo studies.[3][4] This technical guide provides an in-depth overview of the mechanism of action of UAMC-3203, supported by experimental data and detailed protocols to facilitate further research and drug development efforts in the field of ferroptosis-related diseases.
Core Mechanism of Action: Radical-Trapping Antioxidant
The primary mechanism by which UAMC-3203 prevents ferroptosis is through its activity as a radical-trapping antioxidant (RTA).[3][5] Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS), particularly lipid peroxyl radicals (LOO•), which propagate a chain reaction of lipid peroxidation, leading to membrane damage and cell death. UAMC-3203, like its predecessor Fer-1, contains a diarylamine pharmacophore which is crucial for its antioxidant activity.[2][6] This moiety readily donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction.[7][8] The resulting UAMC-3203 radical is stabilized and does not propagate the radical chain, effectively acting as a chain-breaking antioxidant within the lipid membrane environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
UAMC-3203: A Technical Guide to a Novel Ferroptosis Inhibitor
Abstract
UAMC-3203 is a potent, third-generation ferroptosis inhibitor developed to overcome the limitations of earlier compounds, such as Ferrostatin-1 (Fer-1).[1][2] Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, implicated in a growing number of pathologies.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of UAMC-3203, intended for researchers, scientists, and drug development professionals. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Rationale for Development
The discovery of UAMC-3203 was driven by the therapeutic potential of inhibiting ferroptosis, a unique cell death pathway implicated in various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers. The first-generation ferroptosis inhibitor, Ferrostatin-1 (Fer-1), demonstrated significant efficacy in vitro; however, its clinical translation has been hampered by poor metabolic stability and limited solubility.[1][2][3]
To address these shortcomings, a medicinal chemistry effort was undertaken to design novel Fer-1 analogues with improved drug-like properties.[2] This led to the development of UAMC-3203, a compound that retains the core radical-trapping antioxidant pharmacophore of Fer-1 but features key structural modifications to enhance its stability and solubility.[1][2] Specifically, the labile ester moiety of Fer-1 was replaced with a more stable sulfonamide group.[3]
Physicochemical and Pharmacokinetic Properties
UAMC-3203 exhibits significantly improved physicochemical and pharmacokinetic properties compared to its predecessor, Fer-1. These enhancements contribute to its superior in vivo efficacy and potential as a clinical candidate.
| Property | UAMC-3203 | Ferrostatin-1 (Fer-1) | Reference(s) |
| In Vitro Potency (IC50) | 10 nM (IMR-32 cells) | 33 nM | [4][5] |
| Solubility (pH 7.4) | 127.3 ± 17.3 µM | >200 µM (general) | [4][6] |
| Solubility (pH 6.0) | 127.9 ± 16.1 µM | Not Reported | [4] |
| Solubility (pH 5.0) | 36.7 ± 5.7 µM | Not Reported | [4] |
| Microsomal Stability (t1/2, human) | 20.5 hours | 0.1 hours | [4][6] |
| Microsomal Stability (t1/2, rat) | 16.5 hours | Not Reported | [6] |
| Microsomal Stability (t1/2, mouse) | 3.46 hours | Not Reported | [6] |
| Plasma Stability (% recovery after 6h, human) | 84.2% | 47.3% | [4] |
| Plasma Stability (% recovery after 6h, rat) | 85.8% | Not Reported | [7] |
Mechanism of Action
UAMC-3203 functions as a potent inhibitor of ferroptosis by acting as a lipophilic radical-trapping antioxidant.[1][3] Its mechanism of action involves its rapid insertion into the phospholipid bilayer of cell membranes.[1][2] Within the membrane, UAMC-3203 effectively intercepts and neutralizes lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This prevents the subsequent oxidative damage to the cell membrane and preserves cellular integrity.
The central role of Glutathione Peroxidase 4 (GPX4) in preventing ferroptosis is well-established. GPX4 detoxifies lipid peroxides, and its inhibition is a key trigger for ferroptosis. UAMC-3203 acts downstream of GPX4, mitigating the consequences of its inactivation or depletion. In preclinical models, treatment with UAMC-3203 has been shown to upregulate the expression of GPX4 and decrease levels of 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation.[8]
Figure 1: Simplified signaling pathway of ferroptosis and the intervention point of UAMC-3203.
Preclinical Efficacy
UAMC-3203 has demonstrated significant efficacy in a range of preclinical models, highlighting its therapeutic potential across various disease areas.
In Vitro Efficacy
UAMC-3203 potently inhibits erastin-induced ferroptosis in human neuroblastoma IMR-32 cells with an IC50 of 10 nM.[6] It has also shown protective effects in other cell types susceptible to ferroptosis.
In Vivo Efficacy
-
Multi-Organ Injury: In a mouse model of acute iron poisoning, UAMC-3203 was significantly more potent than Fer-1 in protecting against multi-organ injury.[1][2]
-
Myocardial Dysfunction: UAMC-3203 has been shown to improve myocardial dysfunction following ischemia/reperfusion injury.[3] In a rat model of cardiac arrest, UAMC-3203 treatment improved cardiac function and microcirculation.[7]
-
Spinal Cord Injury: In mouse models of spinal cord injury, both early and delayed treatment with UAMC-3203 resulted in improved locomotor recovery and reduced secondary damage.[9][10] It was also shown to reduce neuroinflammation and the activation of astrocytes and microglia/macrophages in rats with spinal cord injury.[11]
-
Corneal Epithelial Wound Healing: UAMC-3203 promoted corneal epithelial wound healing in vitro and ex vivo.[4][9] Topical administration was well-tolerated in rats with no signs of toxicity or inflammation.[4][9]
-
Toxicity: No toxicity was observed in mice after daily intraperitoneal injections of UAMC-3203 for 4 weeks.[1][2]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the development and characterization of UAMC-3203.
Synthesis of UAMC-3203
The synthesis of UAMC-3203 has been reported by Devisscher L. et al. in the Journal of Medicinal Chemistry.[1] The general synthetic strategy involves a multi-step process starting from precursors to Fer-1 and introducing a sulfonamide moiety to replace the ester group. Key steps include:
-
Sulfonamide Formation: Reaction of a suitable amine with a sulfonyl chloride to create the stable sulfonamide core.
-
Coupling Reactions: Subsequent coupling reactions to introduce the cyclohexyl and aromatic moieties characteristic of the Fer-1 scaffold.
-
Purification: Purification of the final compound is typically achieved through column chromatography and recrystallization.
Figure 2: Generalized workflow for the synthesis of UAMC-3203.
In Vitro Ferroptosis Inhibition Assay
This protocol describes a general method for assessing the ferroptosis inhibitory activity of UAMC-3203, based on commonly used procedures.
-
Cell Culture: Human neuroblastoma IMR-32 cells are cultured in appropriate media and conditions until they reach a suitable confluency for plating in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of UAMC-3203 or vehicle control for 1 hour.
-
Ferroptosis Induction: Ferroptosis is induced by adding a known concentration of erastin to the cell culture media.
-
Incubation: The cells are incubated for a defined period (e.g., 13 hours) to allow for the induction of ferroptosis.
-
Cell Death Measurement: Cell death is quantified using a fluorescent dye that specifically stains the nuclei of dead cells, such as Sytox Green. Fluorescence intensity is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell death against the log concentration of UAMC-3203 and fitting the data to a dose-response curve.
In Vivo Spinal Cord Injury Model
This protocol outlines a representative method for evaluating the efficacy of UAMC-3203 in a rodent model of spinal cord injury.
-
Animal Model: Adult female C57BL/6 mice or Sprague-Dawley rats are used.
-
Anesthesia: Animals are deeply anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: A laminectomy is performed at a specific thoracic vertebral level (e.g., T9 or T11) to expose the spinal cord. A contusion injury of a defined force (e.g., 30 kdyne) is induced using a spinal cord impactor device. Sham-operated animals undergo the laminectomy without the contusion.
-
Drug Administration: UAMC-3203 is dissolved in a suitable vehicle (e.g., 2% DMSO in saline) and administered to the animals via a specific route (e.g., intraperitoneal injection) at a defined dose and frequency (e.g., daily for 14 days). The control group receives the vehicle only.
-
Functional Assessment: Locomotor recovery is assessed at regular intervals using a standardized scoring system, such as the Basso Mouse Scale (BMS).
-
Histological Analysis: At the end of the study, animals are euthanized, and the spinal cord tissue is collected for histological analysis to assess lesion size, white matter sparing, and cellular responses (e.g., inflammation, neuronal survival).
Conclusion
UAMC-3203 represents a significant advancement in the development of ferroptosis inhibitors. Its improved physicochemical and pharmacokinetic properties, coupled with its potent and selective mechanism of action, have translated into robust preclinical efficacy in a variety of disease models. The data presented in this technical guide underscore the potential of UAMC-3203 as a promising therapeutic candidate for the treatment of diseases with a ferroptotic component. Further investigation, including formal clinical trials, is warranted to fully elucidate its therapeutic utility in humans.
References
- 1. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Ferroptosis inhibitor improves outcome after early and delayed treatment in mild spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Targets of UAMC-3203
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-3203 is a potent, third-generation ferrostatin analog with significantly improved pharmacokinetic properties compared to its predecessor, Ferrostatin-1 (Fer-1).[1] It functions as a robust inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide delineates the primary biological targets and mechanism of action of UAMC-3203, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The central mechanism of action of UAMC-3203 is its function as a lipophilic radical-trapping antioxidant.[1] It efficiently halts the chain reaction of lipid peroxidation within cellular membranes, thereby preventing the execution of ferroptotic cell death. In silico modeling suggests that UAMC-3203 rapidly inserts into the phospholipid bilayer, which is consistent with its role in quenching lipid radicals at the site of their formation.
Primary Biological Target: Ferroptosis Pathway
UAMC-3203 does not have a single protein target in the traditional sense but rather targets the process of lipid peroxidation, a hallmark of ferroptosis. This positions it as a modulator of the ferroptosis signaling cascade.
Key Molecular Events in Ferroptosis Inhibited by UAMC-3203
Ferroptosis is initiated by the accumulation of lipid hydroperoxides, a process catalyzed by enzymes such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and lipoxygenases (LOXs). ACSL4 enriches cellular membranes with long polyunsaturated fatty acids (PUFAs), which are susceptible to peroxidation. LOXs then catalyze the direct oxidation of these PUFAs.
While there is no direct evidence of UAMC-3203 binding to and inhibiting ACSL4 or LOXs, its radical-trapping activity downstream of these enzymes effectively neutralizes the lipid radicals they produce. This intervention prevents the propagation of lipid peroxidation and subsequent cell death.
Studies have demonstrated that treatment with UAMC-3203 leads to:
-
Reduced levels of 4-hydroxynonenal (4-HNE) , a toxic aldehyde byproduct of lipid peroxidation.[2]
-
Preservation of Glutathione Peroxidase 4 (GPX4) levels , a key enzyme that detoxifies lipid hydroperoxides. In ferroptosis, GPX4 is often depleted or inactivated.[2][3]
The following diagram illustrates the ferroptosis pathway and the point of intervention for UAMC-3203.
Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.
Quantitative Data Summary
The potency and efficacy of UAMC-3203 have been quantified in various in vitro and in vivo models.
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ (Erastin-induced ferroptosis) | IMR-32 Neuroblastoma Cells | 10 nM | [4] |
| IC₅₀ (general ferroptosis inhibitor) | 12 nM | [1] | |
| In vivo efficacy (dose) | Mouse model of acute iron poisoning | 20 µmol/kg | [5] |
| In vivo efficacy (dose) | Rat model of cardiac arrest | 5 mg/kg | [2] |
| Metabolic Stability (t₁/₂ in human microsomes) | 20 hours | [6] | |
| Plasma Stability (% recovery at 6h) | Human plasma | 84% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of UAMC-3203.
In Vitro Inhibition of Erastin-Induced Ferroptosis in IMR-32 Cells
This protocol is a representative method for determining the IC₅₀ of UAMC-3203 in a cell-based ferroptosis assay.
Materials:
-
IMR-32 neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Erastin
-
UAMC-3203
-
Sytox Green nucleic acid stain
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Seed IMR-32 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of UAMC-3203 in culture medium.
-
Pre-incubate the cells with varying concentrations of UAMC-3203 for 1 hour.
-
Induce ferroptosis by adding a final concentration of 10 µM erastin to each well (except for the negative control).
-
Incubate the plate for 13 hours at 37°C and 5% CO₂.
-
Add Sytox Green to each well at a final concentration of 50 nM.
-
Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of cell death inhibition relative to the erastin-only control and determine the IC₅₀ value.
Lipid Peroxidation Assay using BODIPY™ 581/591 C11
This protocol describes the measurement of lipid peroxidation in cells treated with a ferroptosis inducer and UAMC-3203.
Materials:
-
Cells of interest (e.g., PC9 cells)
-
Ferroptosis inducer (e.g., FZKA at 1.5 mg/ml)
-
UAMC-3203 (e.g., 25 nM)
-
BODIPY™ 581/591 C11
-
Flow cytometer
Procedure:
-
Treat cells with the ferroptosis inducer and/or UAMC-3203 for the desired time (e.g., 24 hours).
-
Incubate the cells with 10 µM BODIPY™ 581/591 C11 for 30 minutes.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the fluorescence in both the green (oxidized) and red (reduced) channels.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Western Blot Analysis of GPX4 and 4-HNE
This protocol outlines the detection of key ferroptosis markers in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Primary antibodies against GPX4 and 4-HNE
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues treated with a ferroptosis inducer and/or UAMC-3203.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against GPX4 and 4-HNE overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize UAMC-3203.
Caption: A logical workflow for the characterization of UAMC-3203.
Conclusion
UAMC-3203 is a highly effective and pharmacokinetically superior inhibitor of ferroptosis. Its primary biological target is the process of lipid peroxidation, which it effectively neutralizes through its radical-trapping antioxidant properties. This mechanism of action has been validated in numerous in vitro and in vivo models, demonstrating its potential as a therapeutic agent for diseases where ferroptosis is a key driver of pathology. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activities of UAMC-3203 and similar compounds.
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 5. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 6. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203: A Deep Dive into its Role in Regulated Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 has emerged as a potent and highly selective small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of UAMC-3203's mechanism of action, its specificity for ferroptosis over other regulated cell death pathways such as apoptosis and necroptosis, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating regulated cell death and developing novel therapeutics targeting these pathways.
Core Mechanism of Action: Inhibition of Ferroptosis
UAMC-3203 is a third-generation ferrostatin analog designed for improved stability and in vivo efficacy compared to its predecessor, ferrostatin-1 (Fer-1).[2][4] Its primary mechanism of action is as a lipophilic radical-trapping antioxidant.[2] By inserting into cellular membranes, UAMC-3203 effectively halts the chain reaction of lipid peroxidation, which is the hallmark of ferroptosis.[2]
Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-catalyzed accumulation of lipid reactive oxygen species (ROS).[5][6] This process is critically regulated by the selenoenzyme Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols.[5][7] Inducers of ferroptosis, such as erastin and RSL3, act by either depleting glutathione (GSH), a necessary cofactor for GPX4, or by directly inhibiting GPX4 activity, respectively.[8][9] UAMC-3203 intervenes in this pathway by directly scavenging lipid radicals, thereby preventing the propagation of lipid peroxidation and subsequent cell death.[2]
Signaling Pathway of Ferroptosis and UAMC-3203 Intervention
Quantitative Data on UAMC-3203 Efficacy
UAMC-3203 has demonstrated superior potency in inhibiting ferroptosis compared to Fer-1 in various in vitro models. The following tables summarize key quantitative data.
| Cell Line | Ferroptosis Inducer | UAMC-3203 IC₅₀ (nM) | Ferrostatin-1 IC₅₀ (nM) | Reference |
| Human Corneal Epithelial (HCE) | Not specified (wound healing context) | 10 | 33 | [1][4] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | 1 µM RSL3 | ~10-100 | Not specified in direct comparison | [5] |
| Not specified | Erastin | 12 | 33 | [2] |
| Parameter | UAMC-3203 | Ferrostatin-1 | Reference |
| Metabolic Stability (Human Microsome, t₁/₂) | 20 hours | 0.1 hours | [1][4] |
| Plasma Stability (% recovery after 6h) | 84% | 47% | [1][4] |
| Water Solubility (pH 7.4) | 127.3 ± 17.3 µM | Not specified | [1] |
Selectivity for Ferroptosis over Apoptosis and Necroptosis
A critical aspect of a targeted inhibitor is its selectivity. Current evidence strongly indicates that UAMC-3203 is highly selective for ferroptosis and does not significantly inhibit other major regulated cell death pathways like apoptosis and necroptosis.
Ferroptosis is mechanistically distinct from apoptosis, which is a caspase-dependent process, and necroptosis, which is mediated by the RIPK1-RIPK3-MLKL signaling axis.[6] Studies have shown that inhibitors of apoptosis (e.g., z-VAD-fmk) and necroptosis (e.g., necrostatin-1) do not rescue cells from ferroptosis induced by agents like RSL3 or 4-HNE.[5][10][11] Conversely, UAMC-3203 effectively blocks this form of cell death.[5]
One study demonstrated that in a model of acute iron overload, mice with a kinase-dead variant of RIPK1 (preventing RIPK1-dependent apoptosis and necroptosis) were not protected from organ damage, whereas ferroptosis inhibitors showed a protective effect, suggesting ferroptosis as the dominant cell death modality.[3] Another study investigating RPE cell death found that while necrostatin-1 (a RIPK1 inhibitor) could inhibit ferroptosis, the downstream MLKL inhibitor NSA could not, suggesting a potential off-target effect of necrostatin-1 or a crosstalk between the pathways upstream of MLKL.[11][12] However, the primary mechanism of UAMC-3203 remains the direct inhibition of lipid peroxidation, a hallmark of ferroptosis.[2]
Logical Relationship of UAMC-3203's Specificity
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of UAMC-3203.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[1]
-
Treatment: Pre-incubate cells with various concentrations of UAMC-3203 for 1-2 hours before adding a ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM erastin).[5] Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[4]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor that shifts its fluorescence emission from red to green upon oxidation, allowing for ratiometric analysis.
Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells with UAMC-3203 and/or a ferroptosis inducer for the desired time (e.g., 2-6 hours).[5]
-
Staining: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 2-10 µM.[5][14][15]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[14]
-
Washing: Wash the cells twice with PBS to remove excess dye.[14]
-
Analysis by Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence using a flow cytometer. The oxidized form of the dye is detected in the green channel (e.g., FITC), and the reduced form is detected in the red channel (e.g., PE-Texas Red).[16]
-
Analysis by Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.[14]
Western Blotting for GPX4
Western blotting is used to detect the levels of specific proteins, such as GPX4, to understand the cellular response to UAMC-3203 and ferroptosis inducers.
Detailed Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. 2[7]. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size. 4[7]. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (diluted according to the manufacturer's instructions) overnight at 4°C. 7[7]. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A[7] loading control, such as GAPDH or β-actin, should be used to normalize the results.
UAMC-3203 is a powerful and selective tool for studying ferroptosis. Its improved pharmacokinetic properties make it a valuable compound for both in vitro and in vivo investigations. As a potent inhibitor of lipid peroxidation, UAMC-3203 has demonstrated significant therapeutic potential in preclinical models of diseases where ferroptosis is implicated, such as ischemia-reperfusion injury and neurodegenerative diseases. T[1][17]he clear distinction of its mechanism from apoptosis and necroptosis underscores its utility in dissecting the specific role of ferroptosis in complex biological processes. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging UAMC-3203 to advance the field of regulated cell death.
Signaling Pathway Diagrams
Apoptosis Signaling Pathway
Necroptosis Signaling Pathway
References
- 1. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. abpbio.com [abpbio.com]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 17. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
UAMC-3203 and Lipid Peroxidation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-3203 is a potent, second-generation inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a lipophilic radical-trapping antioxidant, UAMC-3203 demonstrates superior stability and in vivo efficacy compared to its parent compound, ferrostatin-1.[3][4] This technical guide provides an in-depth overview of UAMC-3203, its mechanism of action in mitigating lipid peroxidation, and detailed protocols for its experimental application. The information presented is intended to support researchers in the fields of cell biology, pharmacology, and drug development in their investigation of ferroptosis and the therapeutic potential of UAMC-3203.
Introduction to UAMC-3203
UAMC-3203 is a synthetic small molecule designed to specifically inhibit ferroptosis.[5] Ferroptosis is a non-apoptotic form of cell death characterized by the overwhelming accumulation of lipid peroxides on cellular membranes.[6] This process is implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[4][7]
UAMC-3203 was developed to improve upon the drug-like properties of ferrostatin-1, the first-in-class ferroptosis inhibitor.[3] Key advantages of UAMC-3203 include enhanced metabolic stability and greater oral bioavailability, making it a more suitable candidate for in vivo studies and potential therapeutic applications.[8]
Mechanism of Action: Inhibition of Lipid Peroxidation
The core mechanism of UAMC-3203's cytoprotective effect lies in its ability to act as a potent radical-trapping antioxidant within the lipophilic environment of cellular membranes.[2] It effectively breaks the chain reaction of lipid peroxidation, thereby preventing the accumulation of cytotoxic lipid reactive oxygen species (ROS).[7]
The process of ferroptosis is initiated by the irondependent oxidation of polyunsaturated fatty acids (PUFAs) within membrane phospholipids. This leads to the formation of lipid hydroperoxides (LOOH), which can propagate and cause extensive membrane damage, ultimately leading to cell death. UAMC-3203, by scavenging lipid radicals, directly counteracts this cascade.
Key molecular players in the ferroptotic pathway that are influenced by UAMC-3203 include:
-
Glutathione Peroxidase 4 (GPX4): A crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols. While UAMC-3203 does not directly activate GPX4, it acts downstream by neutralizing the lipid radicals that would otherwise overwhelm the GPX4 system.[9]
-
4-Hydroxynonenal (4-HNE): A highly reactive and toxic aldehyde byproduct of lipid peroxidation. Treatment with UAMC-3203 has been shown to significantly reduce the levels of 4-HNE-modified proteins.[9]
Quantitative Data on UAMC-3203 Efficacy
The following tables summarize key quantitative data regarding the efficacy of UAMC-3203 in inhibiting ferroptosis and lipid peroxidation from various published studies.
| Cell Line/Model | Assay | IC50 / Effect | Reference |
| Human IMR-32 Neuroblastoma Cells | Erastin-induced ferroptosis | 10 nM | [10] |
| Human Corneal Epithelial (HCE) cells | In vitro wound healing | Optimal concentration 10 nM | [11][12] |
| Mouse model of acute iron overload | Lipid peroxidation (MDA levels) in liver and kidney | Significant reduction compared to vehicle and Fer-1 | [13][14] |
| Rat model of cardiac arrest | Myocardial dysfunction | Improved post-resuscitation function | [1] |
| Parameter | UAMC-3203 | Ferrostatin-1 | Reference |
| In vitro potency (IC50, erastin-induced ferroptosis) | 10 nM | 33 nM | [8] |
| Metabolic stability in human microsomes (t1/2) | 20.5 hours | 0.1 hours | [8] |
| Plasma stability (human, % recovery after 6h) | 84.2% | 47.3% | [15] |
| In vivo efficacy (mouse model of multi-organ dysfunction) | Superior protection | Less effective | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of UAMC-3203 on lipid peroxidation.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in live cells by flow cytometry.
Materials:
-
C11-BODIPY 581/591 (Invitrogen, D3861 or equivalent)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with UAMC-3203 at the desired concentrations for the appropriate duration. Include positive (e.g., erastin or RSL3) and negative (vehicle) controls.
-
Staining:
-
Prepare a 10 µM working solution of C11-BODIPY 581/591 in serum-free cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[2]
-
-
Cell Harvest:
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (FITC, ~510 nm), while the reduced form fluoresces in the red channel (PE-Texas Red, ~590 nm).
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
-
Determination of Malondialdehyde (MDA) Levels using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation.
Materials:
-
TBARS assay kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Cell or tissue lysates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in a lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.
-
-
Standard Curve Preparation:
-
Prepare a series of MDA standards of known concentrations as described in the kit protocol.
-
-
TBARS Reaction:
-
Add the acidic thiobarbituric acid (TBA) reagent to the samples and standards.
-
Incubate the mixture at 95°C for 60 minutes. This allows for the reaction between MDA and TBA to form a colored adduct.
-
-
Measurement:
-
After incubation, cool the samples on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
Detection of 4-HNE Modified Proteins by Western Blot
This protocol outlines the detection of 4-hydroxynonenal (4-HNE) adducts on proteins, a specific marker of lipid peroxidation-induced damage.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against 4-HNE (e.g., Abcam, ab46545 or equivalent)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C. The recommended dilution should be determined empirically but is often in the range of 1:1000 to 1:2000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of 4-HNE-modified proteins.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of ferroptosis and the experimental workflows described above.
Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.
Caption: Experimental workflow for assessing the effect of UAMC-3203 on lipid peroxidation.
Conclusion
UAMC-3203 is a valuable research tool for investigating the role of lipid peroxidation and ferroptosis in health and disease. Its improved pharmacological properties make it a promising candidate for further preclinical and potentially clinical development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate rigorous and reproducible research into the biological activities of this potent ferroptosis inhibitor.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zellx.de [zellx.de]
- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
UAMC-3203: A Technical Guide to a Novel Radical-Trapping Antioxidant for the Inhibition of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical mechanism in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The development of potent and specific inhibitors of ferroptosis is therefore of significant therapeutic interest. UAMC-3203 is a next-generation, drug-like ferroptosis inhibitor that acts as a radical-trapping antioxidant.[1][2] Developed as an analog of ferrostatin-1 (Fer-1), UAMC-3203 exhibits superior physicochemical properties, including enhanced stability and solubility, making it a more robust tool for both in vitro and in vivo investigations.[1][2][3] This technical guide provides a comprehensive overview of UAMC-3203, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and safety profile, to support its application in preclinical research and drug development.
Introduction to UAMC-3203
UAMC-3203 is a potent inhibitor of ferroptosis, a non-apoptotic form of regulated cell death driven by the iron-catalyzed peroxidation of lipids within cellular membranes.[1][2] It was developed to overcome the limitations of earlier ferroptosis inhibitors, such as Fer-1, which suffer from poor metabolic stability and limited in vivo efficacy.[3][4] UAMC-3203's enhanced drug-like properties, including a longer half-life in plasma and microsomes, position it as a promising candidate for therapeutic development in diseases where ferroptosis is a key driver of pathology.[1][3][4]
Mechanism of Action: Radical Trapping and Ferroptosis Inhibition
The primary mechanism of action of UAMC-3203 is the inhibition of lipid peroxidation through radical trapping.[1][5] Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner. This leads to a chain reaction of lipid peroxidation, compromising membrane integrity and culminating in cell death.[6] UAMC-3203, like other radical-trapping antioxidants, can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction and preventing further propagation of lipid damage.[1][2]
The core pathway of ferroptosis involves the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[7] By scavenging lipid radicals, UAMC-3203 acts downstream of GPX4, providing a protective effect even when the GPX4-dependent antioxidant system is compromised.[8]
Physicochemical and Pharmacokinetic Properties
UAMC-3203 was designed for improved stability and solubility compared to its parent compound, Fer-1.[1][2] These enhancements are critical for its utility in in vivo models.
| Property | UAMC-3203 | Ferrostatin-1 (Fer-1) | Reference |
| Molecular Formula | C₂₅H₃₇N₅O₂S | C₁₅H₂₁N₃O₃ | [9] |
| Molecular Weight | 471.7 g/mol | 291.35 g/mol | [9] |
| In Vitro Potency (IC₅₀) | 10-12 nM (IMR-32 cells) | 33 nM | [4][10][11] |
| Human Microsomal Half-life | 20.5 hours | 0.1 hours | [4][10] |
| Rat Microsomal Half-life | 16.5 hours | - | [10] |
| Murine Microsomal Half-life | 3.46 hours | - | [10] |
| Plasma Recovery (6h) | 84% | 47% | [3][4] |
| Aqueous Solubility (pH 7.4) | 127.3 ± 17.3 µM | Poor | [4] |
In Vitro and In Vivo Efficacy
UAMC-3203 has demonstrated potent anti-ferroptotic activity across a range of in vitro and in vivo models.
In Vitro Studies
| Cell Line | Inducer of Ferroptosis | Key Findings | Concentration | Reference |
| IMR-32 Neuroblastoma | Erastin | Potent inhibition of ferroptosis | IC₅₀ = 10 nM | [9][10] |
| Human Corneal Epithelial (HCE) | N/A (Wound Healing) | Promoted cell migration and wound healing | 10 nM - 1 µM | [4][12] |
| PC9 (NSCLC) | FZKA Decoction | Reversed FZKA-induced lipid peroxidation | 25 nM | [13] |
| Bone Marrow-Derived Macrophages | 1S,3R-RSL3 / Erythrophagocytosis | Inhibited lipid peroxidation and cell death | 1 µM | [14] |
In Vivo Studies
| Model | Disease/Injury Model | Dosage | Key Findings | Reference |
| Mouse | Acute Iron Poisoning | 20 µmol/kg (i.p.) | Decreased plasma LDH levels | [9] |
| Rat | Cardiac Arrest & CPR | 5 mg/kg (i.p.) | Improved post-resuscitation myocardial function; upregulated GPX4 | [8] |
| Rat | Spinal Cord Injury (SCI) | - | Promoted functional recovery; inhibited ROS production and lipid peroxidation | [15][16] |
| Mouse | Multi-organ Injury | - | Superior protection compared to Fer-1 | [1][2] |
| Rat | Stroke (Diabetic) | 2 mg/kg | Did not improve cognitive outcomes in this specific model | [17] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving UAMC-3203, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Ferroptosis Inhibition Assay (e.g., in IMR-32 cells)
This protocol is based on the methodology used to determine the IC₅₀ of UAMC-3203.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-derived radical-trapping antioxidants suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
UAMC-3203 In Vitro Potency and IC50: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and IC50 of UAMC-3203, a potent and selective inhibitor of ferroptosis. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Core Data Presentation
UAMC-3203 has demonstrated significant in vitro potency in inhibiting ferroptosis, a form of iron-dependent regulated cell death. The half-maximal inhibitory concentration (IC50) has been consistently reported in the low nanomolar range.
| Compound | IC50 (nM) | Cell Line | Inducer | Assay | Reference |
| UAMC-3203 | 10 | IMR-32 (Human Neuroblastoma) | Erastin | Sytox Green-based fluorescence | [1] |
| UAMC-3203 | 12 | Not Specified | Not Specified | Not Specified | [2] |
| UAMC-3203 | 10 | Not Specified | Erastin | Not Specified | [3] |
| Ferrostatin-1 (Reference) | 33 | Not Specified | Erastin | Not Specified | [3][4] |
Signaling Pathway
UAMC-3203 functions as a radical-trapping antioxidant, a mechanism that directly interferes with the propagation of lipid peroxidation, a key event in the execution of ferroptosis. The compound is designed to be more stable and soluble than the first-generation ferroptosis inhibitor, Ferrostatin-1.[3][4] The pathway below illustrates the canonical ferroptosis cascade and the point of intervention for UAMC-3203.
Experimental Protocols
The following section details a synthesized protocol for determining the in vitro IC50 of UAMC-3203 against erastin-induced ferroptosis in IMR-32 cells, based on currently available information.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of UAMC-3203 in preventing erastin-induced ferroptosis in IMR-32 human neuroblastoma cells.
Materials:
-
IMR-32 human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
UAMC-3203
-
Erastin
-
Sytox Green nucleic acid stain
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture IMR-32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of UAMC-3203 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the UAMC-3203 stock solution in cell culture medium to obtain a range of desired concentrations.
-
Prepare a stock solution of Erastin in a suitable solvent. Dilute in cell culture medium to the final working concentration.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add the UAMC-3203 serial dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest UAMC-3203 concentration).
-
Pre-incubate the cells with UAMC-3203 for 1 hour at 37°C.[1]
-
Following pre-incubation, add Erastin to all wells except for the negative control wells (which should receive only medium).
-
Incubate the plate for 13 hours at 37°C.[1]
-
-
Cell Viability Measurement:
-
Prepare a working solution of Sytox Green in a phosphate-free buffer, such as Hank's Balanced Salt Solution (HBSS).
-
Add the Sytox Green staining solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for Sytox Green (e.g., ~488 nm excitation and ~523 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the positive control (cells treated with Erastin only) and negative control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the UAMC-3203 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This guide provides a comprehensive overview of the in vitro potency of UAMC-3203 and the methodologies for its assessment. The provided information is intended to support further research and development of this promising ferroptosis inhibitor.
References
UAMC-3203: A Technical Guide to its Selectivity and Mechanism of Action as a Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-3203 is a potent, third-generation ferrostatin analog meticulously engineered for enhanced stability and in vivo efficacy as a ferroptosis inhibitor.[1][2] This technical document provides a comprehensive overview of the selectivity profile and core mechanism of action of UAMC-3203. While extensive research has solidified its role as a highly effective radical-trapping antioxidant that specifically counteracts ferroptotic cell death, its broader selectivity against other cellular targets, such as kinases, remains largely undocumented in publicly available literature. This guide summarizes the current understanding of UAMC-3203's potent anti-ferroptotic activity, details the experimental protocols for its characterization, and visualizes the key signaling pathways involved.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] It is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[2][4] UAMC-3203 emerged from the optimization of early ferroptosis inhibitors like Ferrostatin-1 (Fer-1), addressing their limitations in metabolic stability and solubility.[1][3][5] As a lipophilic antioxidant, UAMC-3203 is designed to efficiently insert into phospholipid bilayers to halt the chain reaction of lipid peroxidation, the hallmark of ferroptosis.[1][2]
Selectivity Profile of UAMC-3203
UAMC-3203 is primarily characterized as a potent and specific inhibitor of ferroptosis. Its mechanism of action as a radical-trapping antioxidant suggests a direct chemical interaction with lipid peroxyl radicals within cellular membranes, rather than conventional enzyme inhibition. To date, comprehensive selectivity screening data, such as kinome scans or broad panel screens against a wide range of receptors and enzymes, have not been reported in the peer-reviewed literature. The available evidence points towards high specificity for the ferroptotic pathway, with no significant off-target effects noted in the context of the studies conducted.[1][4]
Quantitative Efficacy Data
The potency of UAMC-3203 in inhibiting ferroptosis has been quantified in various cellular systems. The following tables summarize the key efficacy data for UAMC-3203 and provide a comparison with the first-generation inhibitor, Ferrostatin-1.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| UAMC-3203 | Erastin-induced Ferroptosis | IMR-32 Neuroblastoma | 10 | [5] |
| Ferrostatin-1 | Erastin-induced Ferroptosis | IMR-32 Neuroblastoma | 33 | [5] |
Table 1: In Vitro Potency of UAMC-3203 against Erastin-Induced Ferroptosis
| Compound | Parameter | Matrix | Value | Reference |
| UAMC-3203 | Half-life (t1/2) | Human Microsomes | 20 hours | [5] |
| Ferrostatin-1 | Half-life (t1/2) | Human Microsomes | 0.1 hours | [5] |
| UAMC-3203 | Recovery at 6h | Plasma | 84% | [5] |
| Ferrostatin-1 | Recovery at 6h | Plasma | 47% | [5] |
Table 2: Comparative Metabolic Stability of UAMC-3203 and Ferrostatin-1
| Compound | Concentration | Cell Line | Effect on Cell Viability | Reference |
| UAMC-3203 | 10 nM | Human Corneal Epithelial (HCE) | No toxicity | [5] |
| UAMC-3203 | 1 µM | Human Corneal Epithelial (HCE) | No toxicity | [5] |
| UAMC-3203 | 10 µM | Human Corneal Epithelial (HCE) | Reduced to 75 ± 6.7% | [5] |
| UAMC-3203 | 50 µM | Human Corneal Epithelial (HCE) | Reduced to 39.2 ± 5.6% | [5] |
Table 3: Cytotoxicity Profile of UAMC-3203 in Human Corneal Epithelial Cells
Signaling Pathways
The Ferroptosis Signaling Pathway
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is critically regulated by the glutathione peroxidase 4 (GPX4) antioxidant system. The following diagram illustrates the core signaling cascade leading to ferroptosis and the point of intervention for UAMC-3203.
Caption: Core ferroptosis signaling pathway and points of intervention.
Mechanism of GPX4 in Preventing Lipid Peroxidation
GPX4 is a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides. Its catalytic cycle is essential for preventing the accumulation of lipid ROS that drives ferroptosis.
Caption: Catalytic cycle of Glutathione Peroxidase 4 (GPX4).
Experimental Protocols
Erastin-Induced Ferroptosis Assay
This protocol is used to determine the potency of compounds in preventing ferroptosis induced by erastin, a System Xc- inhibitor.
Materials:
-
IMR-32 neuroblastoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Erastin
-
UAMC-3203 (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of UAMC-3203 for 1 hour.
-
Induce ferroptosis by adding a final concentration of erastin (e.g., 10 µM).
-
Incubate the plate for 13-24 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the erastin-induced ferroptosis assay.
Lipid Peroxidation Assay using C11-BODIPY
This assay directly measures lipid peroxidation, a key feature of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells of interest
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
UAMC-3203
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the ferroptosis inducer in the presence or absence of UAMC-3203 for a specified time.
-
Incubate the cells with C11-BODIPY (typically 1-10 µM) for 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of C11-BODIPY shifts from red (~590 nm) to green (~510 nm).
-
Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity. A decrease in this ratio in the presence of UAMC-3203 indicates inhibition of lipid peroxidation.[6]
Conclusion
UAMC-3203 is a highly potent and metabolically stable inhibitor of ferroptosis. Its mechanism of action as a radical-trapping antioxidant within the lipid bilayer provides a direct and efficient means of preventing the hallmark of ferroptosis, lipid peroxidation. While its efficacy in this context is well-established, a comprehensive selectivity profile against a broad range of other cellular targets is not yet publicly available. Future research in this area would be invaluable for a more complete understanding of its pharmacological profile and for advancing its potential therapeutic applications in diseases driven by ferroptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UAMC-3203 in Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following a period of ischemia. This complex pathological process is a significant contributor to morbidity and mortality in a range of clinical settings, including myocardial infarction, stroke, and organ transplantation.[1][2] A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, as a key driver of IRI.[1][3][4] UAMC-3203, a potent and stable analog of ferrostatin-1, has emerged as a promising therapeutic agent that mitigates IRI by specifically inhibiting ferroptosis.[5][6][7] This technical guide provides an in-depth overview of the role of UAMC-3203 in preclinical models of IRI, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action of UAMC-3203 in Ischemia-Reperfusion Injury
UAMC-3203 is a lipophilic radical-trapping antioxidant that acts as a potent inhibitor of ferroptosis.[5][7] Its primary mechanism involves halting the chain reaction of lipid peroxidation within cell membranes, a critical event in the ferroptotic cascade.[7] During ischemia and subsequent reperfusion, an imbalance in cellular iron homeostasis and an increase in reactive oxygen species (ROS) production create a pro-ferroptotic environment.[1][4] This leads to the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes, resulting in loss of membrane integrity and eventual cell death.
UAMC-3203, due to its chemical structure, can effectively scavenge lipid radicals, thereby preventing the propagation of lipid peroxidation.[7] This action protects cells from the detrimental effects of ferroptosis, preserving tissue function and reducing the overall extent of injury following an ischemic event. A key target in this pathway is the selenoenzyme glutathione peroxidase 4 (GPX4), a central regulator of ferroptosis that reduces lipid hydroperoxides to non-toxic lipid alcohols.[3][5] While UAMC-3203 does not directly activate GPX4, its radical-trapping activity complements the function of GPX4, providing a crucial defense against overwhelming lipid peroxidation when GPX4 activity is compromised during IRI.
Signaling Pathway in Ischemia-Reperfusion Injury and UAMC-3203 Intervention
Caption: Signaling pathway of ferroptosis in IRI and the inhibitory action of UAMC-3203.
Quantitative Data on UAMC-3203 Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the protective effects of UAMC-3203 in models of ischemia-reperfusion and related injuries.
Table 1: Efficacy of UAMC-3203 in a Rat Model of Cardiac Arrest-Induced Myocardial Dysfunction
| Parameter | Control Group | UAMC-3203 (5 mg/kg) | Deferoxamine (DFO) | UAMC-3203 + DFO |
| GPX4 (relative expression) | 0.021 ± 0.016 | 0.187 ± 0.043 | 0.203 ± 0.025 | Significantly higher than individual treatments |
| 4-HNE (relative expression) | 3.338 ± 0.221 | 2.848 ± 0.169 | 2.683 ± 0.273 | Significantly lower than individual treatments |
| Non-heme Iron (ug/g) | 70.500 ± 3.158 | 72.43 ± 4.920 | 55.95 ± 2.497 | N/A |
Data adapted from a study on post-resuscitation myocardial dysfunction in a rat model of cardiac arrest.[5] Values are presented as mean ± SD.
Table 2: Comparative Efficacy of UAMC-3203 and Ferrostatin-1 in a Mouse Model of Iron Overload-Induced Organ Injury
| Parameter | Vehicle | Ferrostatin-1 (20 µmol/kg) | UAMC-3203 (20 µmol/kg) |
| Plasma LDH (U/L) | 3572 ± 185 | 2898 ± 178 | 2346 ± 99 |
| Relative MDA Levels (Kidney) | High | Moderately Reduced | Significantly Reduced |
| Relative MDA Levels (Liver) | High | Moderately Reduced | Significantly Reduced |
| Survival Rate (%) | Low | Moderately Increased | ~60% |
Data compiled from studies on acute iron overload in mice.[8][9][10] LDH and MDA levels are indicative of cell death and lipid peroxidation, respectively.
Experimental Protocols
This section outlines the general methodologies employed in key experiments to assess the efficacy of UAMC-3203 in IRI models.
In Vivo Model of Cardiac Ischemia-Reperfusion Injury (Rat)
-
Animal Model: Male Sprague-Dawley rats (450-550 g) are used.[5]
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Ischemia Induction: A model of cardiac arrest is induced via ventricular fibrillation, followed by a period of untreated arrest to simulate ischemia.
-
Reperfusion: Cardiopulmonary resuscitation (CPR) is initiated to achieve the return of spontaneous circulation (ROSC), marking the beginning of the reperfusion phase.
-
Drug Administration: UAMC-3203 is administered intravenously at a dose of 5 mg/kg. The vehicle control typically consists of 2% DMSO in a saline solution.[5]
-
Functional Assessment: Cardiac function is assessed at various time points post-ROSC using echocardiography to measure parameters such as ejection fraction (EF) and cardiac output (CO).[5]
-
Tissue Collection and Analysis: At the end of the experiment, heart tissue is harvested for biochemical and histological analysis.
Western Blot Analysis for Ferroptosis Markers (GPX4 and 4-HNE)
-
Protein Extraction: Myocardial tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GPX4 and 4-HNE. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
Note: Specific antibody concentrations and sources should be optimized and reported as per the manufacturer's instructions and laboratory standards.[11][12][13]
Malondialdehyde (MDA) Assay for Lipid Peroxidation
-
Sample Preparation: Tissue homogenates are prepared in a suitable lysis buffer.
-
Reaction: The samples are mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.[14]
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.[1][14]
-
Quantification: The MDA concentration in the samples is calculated based on a standard curve generated using known concentrations of MDA.[14]
Note: Commercially available MDA assay kits provide detailed protocols and reagents for this analysis.[1][15]
Experimental Workflow for Preclinical Evaluation of UAMC-3203 in IRI
References
- 1. arigobio.com [arigobio.com]
- 2. Targeting Ferroptosis as a Promising Therapeutic Strategy for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathological role of ferroptosis in ischemia/reperfusion-related injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 10. mdpi.com [mdpi.com]
- 11. Targeting a novel inducible GPX4 alternative isoform to alleviate ferroptosis and treat metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. mdpi.com [mdpi.com]
UAMC-3203: A Technical Guide for the Investigation of Organ Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical mechanism in the pathophysiology of organ damage across a spectrum of diseases. UAMC-3203, a potent and stable analog of ferrostatin-1, has demonstrated significant promise as a third-generation ferroptosis inhibitor.[1][2] Its superior pharmacokinetic profile and efficacy in preclinical models of organ injury make it a valuable tool for researchers and a potential therapeutic candidate. This technical guide provides an in-depth overview of UAMC-3203, including its mechanism of action, detailed experimental protocols for its use in studying organ damage, and a summary of key quantitative data. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its application in research and drug development.
Introduction to UAMC-3203
UAMC-3203 is a lipophilic radical-trapping antioxidant that potently inhibits ferroptosis.[3][4] It was developed as an improvement upon earlier ferroptosis inhibitors like ferrostatin-1, exhibiting enhanced stability and solubility.[4] Preclinical studies have highlighted its protective effects in various models of organ damage, including myocardial dysfunction, multi-organ injury, spinal cord injury, and corneal wounds.[5][6][7][8] Its mechanism of action centers on the inhibition of lipid peroxidation, a key event in the ferroptosis cascade.
Mechanism of Action: Inhibition of Ferroptosis
Ferroptosis is initiated by the irondependent oxidation of polyunsaturated fatty acids in cell membranes. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[3][4] Conditions that lead to the depletion of glutathione (GSH) or direct inhibition of GPX4 can trigger ferroptosis. This results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
UAMC-3203 acts as a radical-trapping antioxidant, inserting into the phospholipid bilayer of cell membranes to prevent the propagation of lipid peroxidation.[4] This action effectively preserves the integrity of cell membranes and prevents ferroptotic cell death. Studies have shown that treatment with UAMC-3203 leads to the upregulation of GPX4 expression and a reduction in the levels of 4-hydroxynonenal (4-HNE), a toxic aldehyde product of lipid peroxidation.[3][5]
Signaling Pathway of UAMC-3203 in Ferroptosis Inhibition
Caption: Mechanism of UAMC-3203 in preventing ferroptotic cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of UAMC-3203.
Table 1: In Vitro Efficacy of UAMC-3203
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | IMR-32 Neuroblastoma | Erastin-induced ferroptosis | 10 nM | [3] |
| Metabolic Stability (t1/2) | Human Microsomes | - | 20.5 h | [3] |
| Rat Microsomes | - | 16.5 h | [3] | |
| Murine Microsomes | - | 3.46 h | [3] |
Table 2: In Vivo Efficacy of UAMC-3203 in Organ Damage Models
| Animal Model | Organ/System | Dosage | Key Findings | Reference |
| Rat Model of Cardiac Arrest | Myocardium | 5 mg/kg (IP) | - Upregulated GPX4 expression- Decreased 4-HNE modified proteins- Reduced severity of myocardial dysfunction | [5] |
| Mouse Model of Multi-organ Injury | Liver, Kidney, Lungs | Not specified | - Significantly lowered plasma LDH levels- Superior to Ferrostatin-1 in reducing organ injury | [3][6] |
| Rat Model of Spinal Cord Injury | Spinal Cord | 5 mg/kg (IP) for 7 days | - Inhibited lipid peroxidation (decreased MDA, increased GSH)- Suppressed neuroinflammation- Promoted functional recovery | [7] |
| Mouse Model of Corneal Wound | Cornea | 10 µM (ex vivo) | - Promoted corneal epithelial wound healing | [8] |
Table 3: Effect of UAMC-3203 on Biomarkers of Organ Damage and Ferroptosis
| Biomarker | Model | Treatment Group | Change vs. Control/Injury Group | Reference |
| Lactate Dehydrogenase (LDH) | Mouse model of multi-organ injury | UAMC-3203 | ↓ Significantly | [3][6] |
| Glutathione Peroxidase 4 (GPX4) | Rat model of cardiac arrest | UAMC-3203 | ↑ Significantly | [5] |
| 4-Hydroxynonenal (4-HNE) | Rat model of cardiac arrest | UAMC-3203 | ↓ Markedly | [5] |
| Malondialdehyde (MDA) | Rat model of spinal cord injury | UAMC-3203 | ↓ Significantly | [7] |
| Glutathione (GSH) | Rat model of spinal cord injury | UAMC-3203 | ↑ Significantly | [7] |
| Creatine Kinase (CK) | Mouse model of iron overload | UAMC-3203 | ↓ Significantly | [6] |
| Aspartate Aminotransferase (AST) | Mouse model of iron overload | UAMC-3203 | ↓ Significantly | [6] |
| Alanine Aminotransferase (ALT) | Mouse model of iron overload | UAMC-3203 | ↓ Significantly | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving UAMC-3203.
In Vitro Ferroptosis Inhibition Assay (Erastin-Induced)
This protocol is adapted from studies assessing the inhibitory effect of UAMC-3203 on erastin-induced ferroptosis.[3][9][10]
Objective: To determine the concentration-dependent inhibition of erastin-induced ferroptosis by UAMC-3203.
Materials:
-
Cell line sensitive to ferroptosis (e.g., IMR-32, HT-1080)
-
Cell culture medium and supplements
-
UAMC-3203
-
Erastin
-
DMSO (vehicle)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Lipid peroxidation probe (e.g., C11-BODIPY™ 581/591)
-
Plate reader and/or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate for 24 hours.
-
Pre-treatment with UAMC-3203: Prepare serial dilutions of UAMC-3203 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of UAMC-3203 or vehicle (DMSO). Incubate for 1 hour.
-
Induction of Ferroptosis: Add erastin to the wells at a pre-determined concentration known to induce ferroptosis in the chosen cell line (typically 1-10 µM).
-
Incubation: Incubate the plate for 12-24 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT.
-
Assessment of Lipid Peroxidation (Optional): Stain cells with a lipid peroxidation probe like C11-BODIPY and analyze by flow cytometry or fluorescence microscopy.
Experimental Workflow: In Vitro Ferroptosis Inhibition Assay
Caption: Workflow for assessing in vitro ferroptosis inhibition by UAMC-3203.
Western Blot Analysis of GPX4 and 4-HNE
This protocol outlines the general steps for detecting changes in GPX4 and 4-HNE protein levels following UAMC-3203 treatment in a model of organ damage.[3][7][11][12]
Objective: To quantify the protein expression of GPX4 and the accumulation of 4-HNE-protein adducts.
Materials:
-
Tissue or cell lysates from experimental groups
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-4-HNE, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, 4-HNE, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Animal Model of Organ Damage: Myocardial Ischemia-Reperfusion
This protocol is a generalized representation based on a study of post-resuscitation myocardial dysfunction.[5]
Objective: To evaluate the protective effect of UAMC-3203 on myocardial injury following ischemia-reperfusion.
Materials:
-
Rodents (e.g., rats)
-
Anesthetics
-
Surgical instruments
-
Ventilator
-
ECG and blood pressure monitoring equipment
-
UAMC-3203 (e.g., 5 mg/kg)
-
Vehicle control (e.g., 2% DMSO in saline)
-
Materials for tissue collection and analysis (e.g., blood collection tubes, solutions for histology and western blotting)
Procedure:
-
Animal Preparation: Anesthetize the animal and initiate mechanical ventilation. Monitor vital signs throughout the procedure.
-
Induction of Myocardial Ischemia: Surgically induce myocardial ischemia, for example, by occluding a coronary artery for a defined period.
-
Drug Administration: Administer UAMC-3203 or vehicle intraperitoneally at the onset of reperfusion or as per the study design.
-
Reperfusion: Remove the occlusion to allow for reperfusion of the myocardium.
-
Monitoring: Monitor the animal for a set period (e.g., 6 hours) post-reperfusion.
-
Functional Assessment: Perform echocardiography or other functional assessments to evaluate cardiac function.
-
Sample Collection: At the end of the experiment, collect blood and heart tissue for biomarker analysis (e.g., LDH, cTnI, western blot for GPX4 and 4-HNE).
Logical Relationship: In Vivo Organ Protection Study
Caption: Logical flow of an in vivo study evaluating UAMC-3203 for organ protection.
Conclusion
UAMC-3203 is a robust and effective inhibitor of ferroptosis with demonstrated efficacy in a variety of preclinical models of organ damage. Its favorable pharmacokinetic properties make it a superior tool for in vivo research compared to earlier generations of ferroptosis inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate UAMC-3203 into their studies of ferroptosis-mediated organ injury. Further investigation into the full therapeutic potential of UAMC-3203 is warranted and holds promise for the development of novel treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WBP2 restrains the lysosomal degradation of GPX4 to inhibit ferroptosis in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erastin-induced ferroptosis is a regulator for the growth and function of human pancreatic islet-like cell clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. mdpi.com [mdpi.com]
Preliminary Studies on UAMC-3203 Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on UAMC-3203, a potent and selective ferroptosis inhibitor. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the current understanding of the compound's safety profile and mechanism of action.
Executive Summary
UAMC-3203 is a next-generation ferroptosis inhibitor with improved metabolic stability and in vivo efficacy compared to its predecessor, Ferrostatin-1. Preliminary toxicity studies, including in vitro and in vivo models, suggest that UAMC-3203 has a favorable safety profile at therapeutic concentrations. This guide summarizes the key findings from these studies, details the experimental protocols used, and visualizes the known signaling pathways associated with UAMC-3203's mechanism of action.
In Vitro Toxicity
Cytotoxicity in Human Corneal Epithelial (HCE) Cells
A key in vitro study evaluated the cytotoxicity of UAMC-3203 in human corneal epithelial (HCE) cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results indicate a concentration-dependent effect on cell viability.
Table 1: In Vitro Cytotoxicity of UAMC-3203 in HCE Cells after 3-hour Exposure
| Concentration | Cell Viability (%) | Observation |
| 10 nM | No significant toxicity | No significant effect on cell viability observed.[1] |
| 1 µM | No significant toxicity | No significant effect on cell viability observed.[1] |
| 10 µM | 75 ± 6.7% | Significant reduction in cell viability.[1] |
| 50 µM | 39.2 ± 5.6% | Pronounced cytotoxicity observed.[1] |
Experimental Protocol: MTT Assay for Cytotoxicity in HCE Cells
-
Cell Culture: Human corneal epithelial (HCE) cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and cultured in supplemented growth medium.
-
Compound Exposure: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of UAMC-3203 (10 nM, 1 µM, 10 µM, and 50 µM) or vehicle control. The cells were incubated for 3 hours.
-
MTT Assay: Following incubation, the treatment medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Data Analysis: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control cells.
In Vivo Toxicity
Four-Week Repeated Dose Toxicity Study in Mice
A 4-week study in mice was conducted to assess the systemic toxicity of UAMC-3203. No signs of toxicity were observed throughout the study duration.
Table 2: Four-Week Repeated Dose In Vivo Toxicity of UAMC-3203 in Mice
| Species | Dosage | Administration Route | Duration | Observations |
| Mouse | 20 µmol/kg | Intraperitoneal, daily | 4 weeks | No toxicity observed.[2][3][4] |
Experimental Protocol: Four-Week Repeated Dose Toxicity Study in Mice (General Protocol)
While the specific parameters monitored in the UAMC-3203 study are not detailed in the available literature, a general protocol for such a study would typically include:
-
Animals: Healthy, young adult mice of a specified strain (e.g., C57BL/6J), acclimated to laboratory conditions.
-
Groups: A control group receiving the vehicle (e.g., 2% DMSO in 0.9% NaCl) and a treatment group receiving UAMC-3203 at 20 µmol/kg.
-
Administration: Daily intraperitoneal injections for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of distress.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Monitored throughout the study.
-
Hematology and Clinical Chemistry: Blood samples collected at the end of the study for analysis of red and white blood cell counts, platelets, hemoglobin, hematocrit, and various serum chemistry parameters (e.g., ALT, AST, creatinine, BUN) to assess organ function.
-
Organ Weights and Histopathology: At the end of the study, animals are euthanized, and major organs (e.g., liver, kidneys, spleen, heart, lungs) are weighed and examined for gross pathological changes. Tissues are then preserved for microscopic histopathological evaluation.
-
Acetaminophen-Induced Liver Injury Model in Mice
UAMC-3203 was investigated for its protective effects in a mouse model of acetaminophen (APAP)-induced liver injury. The study revealed that UAMC-3203 can mitigate liver damage, not by inhibiting ferroptosis in this specific model, but through an off-target effect on the JNK signaling pathway.[5][6]
Table 3: Effects of UAMC-3203 in Acetaminophen-Induced Liver Injury in Mice
| Parameter | Vehicle Control | UAMC-3203 (9.5 mg/kg) |
| Plasma ALT Levels | Elevated | Significantly reduced (53% less than vehicle).[5] |
| Liver Necrosis | 21% necrotic area | Reduced to 11% necrotic area.[5] |
Experimental Protocol: Acetaminophen-Induced Liver Injury in Mice
-
Animals: Male C57BL/6J mice were fasted overnight.
-
Treatment: Mice were pre-treated with UAMC-3203 (9.5 mg/kg) or vehicle one hour before the administration of a high dose of acetaminophen (500 mg/kg).[5]
-
Sample Collection: Animals were sacrificed at 2 and 6 hours post-acetaminophen overdose.[5]
-
Analysis:
-
Plasma ALT: Blood samples were collected to measure the levels of alanine aminotransferase (ALT), a marker of liver damage.
-
Histology: Liver tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) to assess the extent of necrosis.
-
Mechanism of Action and Signaling Pathways
UAMC-3203's primary mechanism of action is the inhibition of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Additionally, it has been shown to modulate the JNK signaling pathway.
Ferroptosis Signaling Pathway
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is negatively regulated by the glutathione peroxidase 4 (GPX4) enzyme. UAMC-3203 acts as a lipophilic radical-trapping antioxidant, thereby preventing the propagation of lipid peroxidation.
Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.
pJNK Mitochondrial Signaling Pathway
In the context of acetaminophen-induced liver injury, UAMC-3203 was found to reduce the translocation of phosphorylated c-Jun N-terminal kinase (pJNK) to the mitochondria.[5][6] This translocation is a key step in mitochondrial dysfunction and subsequent cell death. UAMC-3203 is thought to achieve this by downregulating the mitochondrial anchor protein Sab.[6]
Caption: pJNK mitochondrial signaling pathway and the modulatory effect of UAMC-3203.
Conclusion
The preliminary toxicity data for UAMC-3203 are encouraging, suggesting a favorable safety profile for this potent ferroptosis inhibitor. In vitro studies indicate a clear concentration-dependent cytotoxicity, providing a therapeutic window for its application. The lack of toxicity in a 4-week in vivo mouse study at a significant dose further supports its potential for development. The compound's dual action of inhibiting ferroptosis and modulating the pJNK pathway highlights its complex and potentially beneficial pharmacological profile. Further in-depth, long-term toxicity studies are warranted to fully characterize the safety of UAMC-3203 for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Assessment of the 4‐week repeated‐dose oral toxicity and genotoxicity of GHX02 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial c-Jun N-terminal Kinase (JNK) Signaling Initiates Physiological Changes Resulting in Amplification of Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ferroptosis Pathway | Rockland [rockland.com]
Methodological & Application
UAMC-3203 experimental protocol for cell culture
Application Notes and Protocols for UAMC-3203
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UAMC-3203 is a potent and metabolically stable synthetic inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3] It is an analog of ferrostatin-1 (Fer-1) but exhibits greater potency and improved pharmacokinetic properties, making it a valuable tool for studying ferroptosis in vitro and in vivo.[2][3] UAMC-3203 functions as a radical-trapping antioxidant, preventing the propagation of lipid peroxidation and thereby protecting cells from ferroptotic death.[1] These characteristics make UAMC-3203 a promising therapeutic candidate for diseases associated with ferroptosis, such as neurodegenerative disorders, ischemia-reperfusion injury, and certain types of cancer.[1][4] This document provides detailed protocols for the use of UAMC-3203 in cell culture experiments, summarizes key quantitative data, and illustrates relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of UAMC-3203 as reported in the literature.
Table 1: In Vitro Potency and Cytotoxicity of UAMC-3203
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Ferroptosis Inhibition) | - | 10 nM | [2][3] |
| Cell Viability (3h exposure) | Human Corneal Epithelial (HCE) | 75 ± 6.7% at 10 µM | [2][3] |
| Human Corneal Epithelial (HCE) | 39.2 ± 5.6% at 50 µM | [2][3] | |
| Human Corneal Epithelial (HCE) | No toxicity at 10 nM and 1 µM | [2][3] |
Table 2: Efficacy of UAMC-3203 in In Vitro Wound Healing
| Concentration | Cell Line | % Scratch Closure (72h) | Reference |
| 10 nM | Human Corneal Epithelial (HCE) | 84.9 ± 12.5% | [2] |
| 1 µM | Human Corneal Epithelial (HCE) | 76.6 ± 15.2% | [2] |
| Negative Control | Human Corneal Epithelial (HCE) | 55.6 ± 17.6% | [2] |
Table 3: Physicochemical Properties of UAMC-3203
| Parameter | Condition | Value | Reference |
| Aqueous Solubility | pH 5.0 | 36.7 ± 5.7 µM | [2][3] |
| pH 6.0 | 127.9 ± 16.1 µM | [2][3] | |
| pH 7.4 | 127.3 ± 17.3 µM | [2][3] | |
| Stability in PBS (pH 7.4) | 30 days at 4°C, RT, 37°C | ~90% of initial concentration | [2] |
Experimental Protocols
General Guidelines for UAMC-3203 Handling and Storage
-
Reconstitution: UAMC-3203 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For experiments requiring a DMSO-free solution, UAMC-3203 can be dissolved in 0.9% NaCl.[5]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. The working solution in phosphate-buffered saline (PBS) at pH 7.4 is stable for up to 30 days at various temperatures (4°C, room temperature, and 37°C).[2]
Protocol for In Vitro Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the cytotoxicity of UAMC-3203 in human corneal epithelial (HCE) cells.[2][6]
Materials:
-
Human Corneal Epithelial (HCE) cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
UAMC-3203
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multilabel plate reader
Procedure:
-
Seed HCE cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of UAMC-3203 in serum-free medium to achieve the desired final concentrations (e.g., 10 nM, 1 µM, 10 µM, 50 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of the UAMC-3203 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest UAMC-3203 concentration) and a negative control (serum-free medium only).
-
Incubate the plate for the desired exposure time (e.g., 3 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multilabel plate reader.
-
Calculate cell viability as a percentage of the negative control.
Protocol for In Vitro Scratch Wound-Healing Assay
This protocol is based on the methodology used to assess the effect of UAMC-3203 on HCE cell migration.[2]
Materials:
-
HCE cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
UAMC-3203
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed HCE cells in 6-well plates and grow them to confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with serum-free medium containing different concentrations of UAMC-3203 (e.g., 10 nM, 1 µM, 10 µM, 50 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol for Western Blot Analysis of Ferroptosis Markers
This protocol is a generalized procedure based on the detection of GPX4 and 4-HNE, key markers of ferroptosis, in response to UAMC-3203 treatment.[1]
Materials:
-
Cell line of interest
-
UAMC-3203
-
Inducer of ferroptosis (e.g., RSL3, erastin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-4-HNE, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with UAMC-3203 at the desired concentration for a specified time.
-
Induce ferroptosis by adding an agent like RSL3 or erastin. Include appropriate controls (untreated, UAMC-3203 alone, inducer alone).
-
After the treatment period, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Workflows
Caption: Signaling pathway of ferroptosis and its inhibition by UAMC-3203.
Caption: General experimental workflow for in vitro studies with UAMC-3203.
References
- 1. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UAMC-3203: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the utilization of UAMC-3203, a potent and selective ferroptosis inhibitor, in preclinical research. UAMC-3203, an analog of ferrostatin-1 (Fer-1), offers significantly improved solubility, metabolic stability, and in vivo efficacy, making it a valuable tool for investigating the role of ferroptosis in various disease models.[1][2][3]
Solubility Profile
UAMC-3203 exhibits favorable solubility in common laboratory solvents and aqueous buffers, facilitating its application in a wide range of experimental settings. Its enhanced solubility compared to earlier ferroptosis inhibitors like Fer-1 addresses a key limitation in the field.[2][3]
| Solvent/Buffer | Concentration | Notes |
| Aqueous Buffers | ||
| 0.1 M Citrate Buffer (pH 5.0) | 36.7 ± 5.7 µM | Solubility is pH-dependent.[4] |
| 0.1 M Citrate Buffer (pH 6.0) | 127.9 ± 16.1 µM | Approximately 3.5 times higher solubility than at pH 5.0.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 127.3 ± 17.3 µM | [4] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 10 mM | [5] |
| 50 mg/mL (106.01 mM) | Sonication is recommended for dissolution.[6] | |
| 86 mg/mL (182.33 mM) | [7] | |
| Ethanol | 86 mg/mL (182.33 mM) | [7] |
| In Vivo Formulations | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.24 mM) | Sonication is recommended.[6] |
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments:
-
To prepare a 10 mM stock solution, dissolve UAMC-3203 in DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.[6]
-
Store the stock solution at -20°C or -80°C for long-term stability.[6]
-
For cell-based assays, dilute the DMSO stock solution with the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
For In Vivo Experiments:
A common formulation for intraperitoneal administration is a mixture of DMSO, PEG300, Tween 80, and saline.[6]
-
Dissolve UAMC-3203 in DMSO to the desired concentration (e.g., for a final formulation of 2 mg/mL, start with a higher concentration in DMSO).
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution is mixed thoroughly after each addition.[6]
-
Sonication is recommended to aid dissolution.[6]
-
The final recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
In Vitro Cytotoxicity and Efficacy Assays
MTT Assay for Cytotoxicity Assessment:
This protocol is adapted from studies on human corneal epithelial (HCE) cells.[4]
-
Cell Seeding: Seed HCE cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of UAMC-3203 (e.g., 10 nM, 1 µM, 10 µM, 50 µM) for a specified duration (e.g., 3 hours).[4] Include a vehicle control (medium with the same final concentration of DMSO).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Studies have shown that at concentrations of 10 nM and 1 µM, UAMC-3203 did not cause toxicity in HCE cells, while concentrations of 10 µM and 50 µM reduced cell viability.[4]
In Vitro Scratch Assay for Cell Migration:
This protocol is based on studies with HCE cells.[8]
-
Cell Culture: Grow HCE cells to confluence in a multi-well plate.
-
Scratch Creation: Create a uniform "scratch" or cell-free area in the confluent monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of UAMC-3203 (e.g., 10 nM, 1 µM, 10 µM, 50 µM) or a vehicle control.[8]
-
Image Acquisition: Capture images of the scratch at defined time points (e.g., 0, 24, 48, 72 hours) using a microscope.
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure. UAMC-3203 at 10 nM and 1 µM has been shown to significantly enhance HCE cell migration.[8]
In Vivo Administration
Intraperitoneal Injection in a Rat Model of Cardiac Arrest:
This protocol is based on a study investigating the effect of UAMC-3203 on post-resuscitation myocardial dysfunction.[9]
-
Animal Model: Utilize a rat model of cardiac arrest.
-
Drug Preparation: Prepare UAMC-3203 at a concentration of 1 mg/mL in a vehicle of 2% DMSO in saline.[9]
-
Administration: Administer UAMC-3203 via intraperitoneal injection at a dosage of 5 mg/kg at the start of post-cardiac arrest care.[9]
-
Blinding: Ensure that investigators are blinded to the treatment groups.[9]
-
Endpoint Analysis: Euthanize the animals at a predetermined time point (e.g., 6 hours after resuscitation) for tissue collection and analysis of ferroptosis markers.[9]
Topical Administration in a Rat Model of Corneal Wound:
This protocol is derived from a study on the tolerability of UAMC-3203 for ocular applications.[10]
-
Animal Model: Use healthy rats for acute tolerability studies.
-
Drug Preparation: Prepare a 100 µM solution of UAMC-3203 in phosphate buffer (pH 7.4).[10]
-
Administration: Administer the UAMC-3203 solution topically to the eye twice a day for 5 days.[10]
-
Toxicity Assessment: Monitor for any signs of toxicity and inflammation by visual inspection, optical coherence tomography (OCT), and stereomicroscope imaging.[8][10]
Mechanism of Action and Signaling Pathways
UAMC-3203 is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][11] It acts as a radical-trapping antioxidant, thereby preventing the accumulation of lipid reactive oxygen species (ROS).[2] The primary molecular target is thought to be the inhibition of lipid peroxidation within cell membranes.
The ferroptosis pathway is intricately linked with several cellular processes, including the glutathione peroxidase 4 (GPX4) antioxidant system and the NRF2/HO-1 pathway.[1][9]
-
GPX4 Pathway: GPX4 is a key enzyme that neutralizes lipid peroxides. Inhibition or depletion of GPX4 leads to an accumulation of lipid ROS and subsequent ferroptosis. UAMC-3203 can mitigate the effects of GPX4 inactivation.[9]
-
NRF2/HO-1 Pathway: The NRF2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. UAMC-3203 has been shown to enhance the levels of NRF2 and HO-1 proteins, suggesting that its protective effects may, in part, be mediated through the activation of this antioxidant response pathway.[1]
Caption: UAMC-3203 inhibits ferroptosis by preventing lipid peroxidation.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of UAMC-3203 in a preclinical research setting.
Caption: General workflow for UAMC-3203 experiments.
References
- 1. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 6. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 7. Ferroptosis inhibitor, UAMC-3203, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 8. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Concentration of UAMC-3203 for In Vitro Ferroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of UAMC-3203, a potent ferroptosis inhibitor, in various in vitro experimental settings. Detailed protocols for inducing ferroptosis and assessing the inhibitory effects of UAMC-3203 are included, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to UAMC-3203
UAMC-3203 is a third-generation ferrostatin analog with superior pharmacokinetic properties compared to its predecessor, Ferrostatin-1 (Fer-1).[1] It functions as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2][3] UAMC-3203 acts as a radical-trapping antioxidant, inserting into phospholipid bilayers to halt the chain reaction of lipid peroxidation.[2][4] Its improved stability and solubility make it a valuable tool for studying the role of ferroptosis in various physiological and pathological processes.[2][3]
Quantitative Data Summary
The optimal concentration of UAMC-3203 is cell-type and context-dependent. Below is a summary of reported effective concentrations and cytotoxicity data to guide initial dose-ranging studies.
| Cell Line | Assay Type | Effective Concentration (UAMC-3203) | Cytotoxicity (UAMC-3203) | Reference(s) |
| IMR-32 (Human Neuroblastoma) | Erastin-induced ferroptosis | IC50 = 10-12 nM | Not specified | [5] |
| Human Corneal Epithelial (HCE) Cells | In vitro scratch assay | 10 nM, 1 µM | Significant reduction in viability at 10 µM and 50 µM after 3h | [5] |
| PC9 (Non-Small Cell Lung Cancer) | FZKA-induced ferroptosis | 25 nM | Not specified | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | 1S,3R-RSL3-induced ferroptosis | 1 µM | Not specified | [6] |
Note: The IC50 value represents the concentration at which 50% of the maximal inhibitory effect is observed. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway
Ferroptosis is a complex process involving multiple interconnected pathways. The diagram below illustrates the canonical ferroptosis pathway and the mechanism of action of UAMC-3203.
Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.
Experimental Protocols
Induction of Ferroptosis in Cell Culture
This protocol describes the induction of ferroptosis using two common inducers, Erastin and RSL3.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Erastin (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
UAMC-3203 (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency on the day of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with UAMC-3203:
-
Prepare a serial dilution of UAMC-3203 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the UAMC-3203 containing medium.
-
Incubate for 1-2 hours.
-
-
Induction of Ferroptosis:
-
Prepare working solutions of Erastin (e.g., 1-10 µM final concentration) or RSL3 (e.g., 100 nM - 1 µM final concentration) in complete cell culture medium. The optimal concentration of the inducer should be determined empirically for each cell line.
-
Add the ferroptosis inducer to the wells already containing UAMC-3203.
-
Include appropriate controls: untreated cells, cells treated with UAMC-3203 alone, and cells treated with the ferroptosis inducer alone.
-
-
Incubation: Incubate the plate for the desired period (e.g., 6-24 hours), depending on the cell line and the inducer used.
-
Assessment: Proceed with cell viability or lipid peroxidation assays.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Lipid Peroxidation (BODIPY™ 581/591 C11 Assay)
BODIPY™ 581/591 C11 is a fluorescent sensor that can be used to measure lipid peroxidation in live cells.[9][10]
Materials:
-
Treated cells in a 96-well plate (or other culture vessel)
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Staining:
-
Prepare a working solution of BODIPY™ 581/591 C11 in HBSS or serum-free medium at a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Add fresh HBSS or medium to the cells and image immediately. Oxidized BODIPY™ 581/591 C11 will fluoresce green (excitation/emission ~488/510 nm), while the reduced form will fluoresce red (excitation/emission ~581/591 nm). An increase in the green/red fluorescence intensity ratio indicates increased lipid peroxidation.
-
Flow Cytometry: Detach the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in PBS and analyze using a flow cytometer. The shift in fluorescence from red to green is indicative of lipid peroxidation.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro experiment to assess the efficacy of UAMC-3203.
Caption: General experimental workflow for evaluating UAMC-3203.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between inducing ferroptosis and the inhibitory effect of UAMC-3203, leading to the observed experimental outcomes.
Caption: Logical flow of ferroptosis induction and its inhibition.
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 10. abpbio.com [abpbio.com]
Application Notes and Protocols for UAMC-3203 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] As a third-generation ferrostatin analog, UAMC-3203 exhibits improved solubility and metabolic stability compared to its predecessors, making it a valuable tool for studying the role of ferroptosis in various biological processes and disease models.[2][3] Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, recapitulate the architecture and function of their corresponding organs, offering a more physiologically relevant model for drug screening and disease modeling compared to traditional 2D cell cultures.
These application notes provide a comprehensive guide for the utilization of UAMC-3203 in organoid cultures. They detail the mechanism of action, provide protocols for treatment and subsequent analysis, and offer guidance on data interpretation.
Mechanism of Action
UAMC-3203 functions as a radical-trapping antioxidant within the lipid bilayer of cellular membranes. Its primary mechanism involves the inhibition of lipid peroxidation, a key event in the ferroptosis cascade. Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), often triggered by the inhibition of Glutathione Peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid hydroperoxides.[4] By scavenging lipid radicals, UAMC-3203 breaks the chain reaction of lipid peroxidation, thereby preventing the execution of ferroptotic cell death.
Data Presentation
In Vitro Efficacy of UAMC-3203
| Parameter | Cell Line | Value | Reference |
| IC50 | IMR-32 Neuroblastoma Cells | 10 nM | [5] |
| IC50 | General | 12 nM | [1] |
Recommended Concentration Range for Organoid Studies
The optimal concentration of UAMC-3203 in organoid cultures should be empirically determined. However, based on in vitro data and studies with other ferroptosis inhibitors in 3D cultures, the following ranges can be used as a starting point.
| Application | Concentration Range | Notes |
| Inhibition of Induced Ferroptosis | 10 nM - 1 µM | Start with concentrations around the known IC50 and titrate up. Higher concentrations may be needed in organoids due to diffusion limitations. |
| Prophylactic Treatment | 1 nM - 100 nM | For long-term culture to prevent spontaneous ferroptosis. |
| Toxicity Assessment | > 1 µM | To determine the cytotoxic concentration in your specific organoid model. |
Experimental Protocols
Protocol 1: Preparation of UAMC-3203 Stock Solution
-
Reconstitution: UAMC-3203 is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Organoids with UAMC-3203
This protocol describes the treatment of established organoids with UAMC-3203 to inhibit ferroptosis induced by a known inducer (e.g., RSL3, erastin).
Materials:
-
Established organoid cultures in Matrigel domes
-
Organoid culture medium
-
UAMC-3203 stock solution
-
Ferroptosis inducer (e.g., RSL3)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with UAMC-3203:
-
Prepare fresh organoid culture medium containing the desired final concentration of UAMC-3203. It is recommended to perform a serial dilution from the stock solution. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.
-
Carefully remove the existing medium from the organoid cultures.
-
Add the UAMC-3203-containing medium to the wells.
-
Incubate the organoids for 1-2 hours at 37°C and 5% CO2. This pre-incubation allows for the uptake of the inhibitor.
-
-
Induction of Ferroptosis:
-
Prepare organoid culture medium containing both UAMC-3203 at the pre-treatment concentration and the ferroptosis inducer at its effective concentration (to be determined empirically for your organoid model).
-
Remove the pre-treatment medium.
-
Add the medium containing both UAMC-3203 and the ferroptosis inducer.
-
Incubate for the desired duration (typically 6-24 hours, depending on the inducer and organoid type).
-
-
Endpoint Analysis:
-
Following incubation, proceed with the desired assays to assess cell viability, ferroptosis markers, and organoid morphology.
-
Protocol 3: Assessment of Ferroptosis in Organoids
1. Cell Viability Assays:
-
ATP-based assays (e.g., CellTiter-Glo® 3D): This is a common method to assess the overall viability of the organoid culture.[6]
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® 3D reagent directly to the wells containing organoids.
-
Mix vigorously to lyse the organoids and release ATP.
-
Measure luminescence using a plate reader. A decrease in luminescence indicates reduced viability.
-
-
Live/Dead Staining: This method provides a visual assessment of cell viability within the organoid.
-
Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.
-
Carefully wash the organoids with PBS.
-
Incubate the organoids in the staining solution for 30-60 minutes at 37°C.
-
Wash with PBS and image using a fluorescence microscope.
-
2. Ferroptosis-Specific Assays:
-
Lipid Peroxidation Assay: The accumulation of lipid peroxides is a hallmark of ferroptosis.
-
C11-BODIPY 581/591 Staining: This fluorescent probe shifts its emission from red to green upon oxidation.
-
Incubate organoids with C11-BODIPY (5-10 µM) for 30-60 minutes at 37°C.
-
Wash with PBS and image using a fluorescence microscope. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
-
Malondialdehyde (MDA) Assay: MDA is a stable end-product of lipid peroxidation.
-
-
Glutathione (GSH) Depletion Assay: Ferroptosis is often associated with the depletion of intracellular glutathione.
-
Harvest and lyse the organoids.
-
Measure GSH levels using a commercially available kit. A decrease in GSH levels is indicative of ferroptosis.
-
3. Western Blot Analysis:
-
Analyze the expression of key proteins in the ferroptosis pathway, such as GPX4 and ACSL4. A decrease in GPX4 expression is a common feature of ferroptosis induction.
4. Apoptosis vs. Ferroptosis Discrimination:
-
To confirm that the observed cell death is indeed ferroptosis and not apoptosis, it is recommended to run parallel experiments with an apoptosis inhibitor (e.g., Z-VAD-FMK). UAMC-3203 should rescue ferroptosis-induced cell death but not apoptosis.
-
Caspase-3/7 Activity Assay: A lack of caspase-3/7 activation suggests a non-apoptotic cell death mechanism.[2][10][11][12][13]
Mandatory Visualizations
Caption: Signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Caption: Experimental workflow for using UAMC-3203 in organoid cultures.
Troubleshooting and Considerations
-
Organoid Culture Media: Be aware that some commercially available organoid culture media contain antioxidants that can interfere with the induction of ferroptosis.[14][15] It is advisable to use a minimal, defined medium for ferroptosis experiments or to thoroughly wash the organoids before treatment.
-
Compound Penetration: The 3D structure of organoids may limit the penetration of UAMC-3203 and ferroptosis inducers. Longer incubation times or slightly higher concentrations may be necessary compared to 2D cultures.
-
Heterogeneity: Organoids can exhibit heterogeneity in size and cell composition, which may lead to variable responses. It is important to analyze a sufficient number of organoids to obtain statistically significant data. High-content imaging and analysis can be particularly useful in this context.[5][16]
-
Data Normalization: When assessing viability or other parameters, it is crucial to normalize the data to an appropriate control (e.g., vehicle-treated organoids) to account for baseline differences.
By following these guidelines and protocols, researchers can effectively utilize UAMC-3203 to investigate the role of ferroptosis in organoid models, paving the way for new discoveries in disease pathogenesis and therapeutic development.
References
- 1. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molecularpost.altervista.org [molecularpost.altervista.org]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of Cortical Brain Organoid with Vascularization by Assembling with Vascular Spheroid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse organoids as an in vitro tool to study the in vivo intestinal response to cytotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 13. abcam.com [abcam.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of UAMC-3203 in Inhibiting Ferroptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. UAMC-3203 is a potent and stable synthetic inhibitor of ferroptosis that acts as a radical-trapping antioxidant within the cell membrane.[1][2] It is a more stable and effective analog of the first-generation ferroptosis inhibitor, Ferrostatin-1 (Fer-1).[1][3] This document provides detailed application notes and experimental protocols for assessing the efficacy of UAMC-3203 in inhibiting ferroptosis in both in vitro and in vivo models.
Mechanism of Action of UAMC-3203
UAMC-3203 is a lipophilic antioxidant that integrates into lipid bilayers.[1][2] Its primary mechanism of action is to intercept and neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1] This action protects cellular membranes from oxidative damage and prevents the execution of ferroptotic cell death.
Data Presentation: Efficacy of UAMC-3203
The following tables summarize the quantitative data on the efficacy of UAMC-3203 from various studies.
Table 1: In Vitro Efficacy of UAMC-3203
| Assay Type | Cell Line | Inducer of Ferroptosis | UAMC-3203 Concentration | Outcome | Reference |
| Cell Viability | IMR-32 Neuroblastoma | Erastin | IC50: 10 nM | Significantly more potent than Fer-1 (IC50: 33 nM) | [4][5] |
| Cell Viability | Human Corneal Epithelial (HCE) | - | 10 nM - 1 µM | No cytotoxicity observed | [5][6] |
| Cell Viability | Human Corneal Epithelial (HCE) | - | 10 µM and 50 µM | Reduced cell viability to 75% and 39.2% respectively | [5][6] |
| Lipid Peroxidation | Bone Marrow-Derived Macrophages (BMDMs) | 1 µM RSL3 | Not specified | Inhibition of lipid peroxidation | [7] |
| Cell Viability | PC9 Cells | Fuzheng Kang'ai Decoction (FZKA) | 25 nM | Reversed FZKA-induced cell death | [8] |
Table 2: In Vivo Efficacy of UAMC-3203
| Animal Model | Disease Model | UAMC-3203 Dosage | Outcome | Reference |
| Mouse | Multi-organ injury | Not specified | Improved protection compared to Fer-1 | [1][3] |
| Mouse | Acute iron overload | Not specified | Superior reduction in lipid peroxidation and death compared to Fer-1 | [9] |
| Rat | Cardiac Arrest | Not specified | Improved post-resuscitation myocardial dysfunction | [10] |
| Mouse | Spinal Cord Injury (SCI) | Delayed treatment | Reduced secondary damage | [11] |
Experimental Protocols
Herein are detailed protocols for key experiments to measure the efficacy of UAMC-3203 in inhibiting ferroptosis.
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the concentration-dependent protective effect of UAMC-3203 against ferroptosis-inducing agents.
Materials:
-
Complete cell culture medium
-
UAMC-3203
-
Ferroptosis inducer (e.g., Erastin, RSL3)[13]
-
Ferroptosis inhibitor (positive control, e.g., Ferrostatin-1)[12]
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of UAMC-3203 in complete cell culture medium. Also, prepare solutions of the ferroptosis inducer and positive control inhibitor.
-
Pre-treat the cells with varying concentrations of UAMC-3203 or the positive control for 1-2 hours. Include a vehicle control group (e.g., DMSO).[1]
-
Induce ferroptosis by adding the ferroptosis inducer to the appropriate wells.
-
Incubate the plate for a duration determined by the specific inducer and cell line (typically 24-48 hours).
-
Measure cell viability using a standard assay according to the manufacturer's instructions.[14]
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of UAMC-3203.
Protocol 2: Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This protocol directly measures lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.[13]
Materials:
-
Cells treated as described in Protocol 1
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Following treatment with UAMC-3203 and a ferroptosis inducer, harvest the cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing the C11-BODIPY 581/591 probe (final concentration typically 1-10 µM).
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. The probe fluoresces green in its reduced state and shifts to red upon oxidation by lipid hydroperoxides.
-
Quantify the ratio of red to green fluorescence to determine the extent of lipid peroxidation. A decrease in this ratio in UAMC-3203-treated cells indicates inhibition of ferroptosis.
Protocol 3: Cellular Ferrous Iron (Fe2+) Assay
This protocol measures the intracellular labile iron pool, which is critical for the initiation of ferroptosis.
Materials:
-
Cells treated as described in Protocol 1
-
Commercially available colorimetric ferrous iron assay kit[15]
-
Microplate reader
Procedure:
-
Harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Prepare a standard curve using the provided iron standard.
-
Add the assay reagents to the cell lysates and standards in a 96-well plate. These reagents typically include a buffer to release iron from proteins and a chromogen that reacts specifically with Fe2+ to produce a colored product.[16][17]
-
Incubate the plate as recommended by the manufacturer.
-
Measure the absorbance at the specified wavelength (e.g., 593 nm) using a microplate reader.[15]
-
Calculate the Fe2+ concentration in the samples based on the standard curve. A reduction in Fe2+ levels in UAMC-3203 treated cells, especially after induction of ferroptosis, would suggest a secondary effect on iron metabolism or redox state.
Protocol 4: Glutathione Peroxidase 4 (GPX4) Activity Assay
This protocol measures the activity of GPX4, the key enzyme that protects against ferroptosis by reducing lipid hydroperoxides.[18][19]
Materials:
Procedure:
-
Prepare cell or tissue lysates according to the assay kit's protocol.
-
The assay principle often involves an indirect measurement where GPX4 reduces a substrate, leading to the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[18][20][21]
-
Add the reaction components, including the sample, substrate (e.g., cumene hydroperoxide), glutathione, and NADPH, to a 96-well plate.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the GPX4 activity based on the rate of NADPH consumption. While UAMC-3203 does not directly target GPX4, assessing GPX4 activity can provide context on the cellular antioxidant status in the experimental model.
Visualizations
Caption: Signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Caption: General experimental workflow for assessing UAMC-3203 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 6. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. Colorimetric Iron Quantification Assay [protocols.io]
- 18. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 19. mybiosource.com [mybiosource.com]
- 20. E-BC-K883-M-96T | Glutathione Peroxidase 4 (GPX4) Activity Assay Kit [clinisciences.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: UAMC-3203 Compatibility with Deferoxamine in a Model of Myocardial Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UAMC-3203 is a potent, third-generation ferrostatin analog that acts as a powerful inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[1][2] Its superior stability and solubility compared to earlier ferroptosis inhibitors like Ferrostatin-1 make it a valuable tool for in vivo research.[3] Ferroptosis has been implicated in the pathophysiology of various conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[4][5] This document provides detailed application notes and protocols for investigating the compatibility and potential synergistic effects of UAMC-3203 with other research compounds, focusing on its combination with the iron chelator Deferoxamine (DFO) in a preclinical model of post-resuscitation myocardial dysfunction.
Signaling Pathway of Ferroptosis Inhibition by UAMC-3203 and Deferoxamine
The combination of UAMC-3203 and Deferoxamine (DFO) targets distinct but complementary nodes in the ferroptosis signaling cascade. UAMC-3203 acts as a radical-trapping antioxidant, directly neutralizing lipid peroxyl radicals within the cell membrane to halt the chain reaction of lipid peroxidation. DFO, an iron chelator, reduces the intracellular pool of labile iron, thereby limiting the iron-dependent enzymatic and non-enzymatic reactions that generate lipid peroxides.
Experimental Workflow for In Vivo Combination Studies
The following workflow outlines a typical in vivo experiment to assess the combined effect of UAMC-3203 and DFO in a rat model of cardiac arrest-induced myocardial dysfunction.
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the combination of UAMC-3203 and Deferoxamine (DFO) in a rat model of post-resuscitation myocardial dysfunction.[6][7]
Table 1: Cardiac Function Parameters at 6 Hours Post-Resuscitation
| Treatment Group | Ejection Fraction (%) | Cardiac Output (mL/min) | Myocardial Performance Index |
| Sham | 75.3 ± 3.5 | 85.2 ± 7.1 | 0.35 ± 0.04 |
| Control (Vehicle) | 45.8 ± 4.2 | 50.1 ± 5.6 | 0.62 ± 0.07 |
| UAMC-3203 | 60.2 ± 5.1 | 68.7 ± 6.3 | 0.48 ± 0.05 |
| DFO | 58.9 ± 4.8 | 65.4 ± 5.9 | 0.50 ± 0.06 |
| UAMC-3203 + DFO | 63.5 ± 5.5# | 72.3 ± 6.8# | 0.45 ± 0.04*# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. #p < 0.05 vs. UAMC-3203 or DFO alone. |
Table 2: Myocardial Ferroptosis Markers at 6 Hours Post-Resuscitation
| Treatment Group | GPX4 Protein Expression (relative to Sham) | 4-HNE Protein Adducts (relative to Sham) | Non-Heme Iron (µg/g tissue) |
| Sham | 1.00 ± 0.12 | 1.00 ± 0.15 | 35.6 ± 4.1 |
| Control (Vehicle) | 0.42 ± 0.08 | 3.25 ± 0.41 | 82.3 ± 7.9 |
| UAMC-3203 | 0.78 ± 0.10 | 1.89 ± 0.25 | 79.8 ± 8.2 |
| DFO | 0.75 ± 0.09 | 1.95 ± 0.28 | 50.1 ± 5.3 |
| UAMC-3203 + DFO | 0.92 ± 0.11# | 1.43 ± 0.19# | 48.7 ± 4.9 |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. #p < 0.05 vs. UAMC-3203 or DFO alone for GPX4 and 4-HNE. |
Detailed Experimental Protocols
In Vivo Model of Post-Resuscitation Myocardial Dysfunction
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthetize rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Cardiac Arrest Induction: Induce asphyxia-induced cardiac arrest.
-
Cardiopulmonary Resuscitation (CPR): Perform chest compressions and mechanical ventilation to achieve return of spontaneous circulation (ROSC).
-
Treatment Administration: Immediately after ROSC, administer UAMC-3203 (10 mg/kg), DFO (100 mg/kg), the combination, or vehicle (e.g., 2% DMSO in saline) via intraperitoneal injection.
Echocardiographic Assessment of Cardiac Function
-
Procedure: At 6 hours post-ROSC, perform transthoracic echocardiography on anesthetized rats.[8][9][10][11][12]
-
Image Acquisition: Obtain two-dimensional long- and short-axis views of the left ventricle.
-
Parameter Measurement:
-
Ejection Fraction (EF): Calculate using the modified Simpson's method from the apical four-chamber view.
-
Cardiac Output (CO): Determine from the aortic velocity time integral and aortic annulus diameter.
-
Myocardial Performance Index (MPI): Calculate from Doppler recordings of mitral and aortic flow.
-
Western Blot for GPX4 and 4-HNE
-
Tissue Preparation: Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against GPX4 (e.g., 1:1000 dilution) and 4-HNE (e.g., 1:1000 dilution).[15][16][17]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Non-Heme Iron Assay
-
Principle: This colorimetric assay is based on the reaction of ferrous iron with a chromogen, such as bathophenanthroline or ferrozine, to produce a colored complex that can be measured spectrophotometrically.[18][19][20][21][22]
-
Reagents:
-
Protein precipitation solution: Trichloroacetic acid and hydrochloric acid.
-
Chromogen solution: Bathophenanthroline disulfonic acid disodium salt or Ferrozine.
-
Reducing agent: Thioglycolic acid.
-
Saturated sodium acetate.
-
-
Procedure:
-
Homogenize a known weight of heart tissue.
-
Add the protein precipitation solution and heat to release non-heme iron and precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the chromogen and reducing agent solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 535 nm for bathophenanthroline).
-
Calculate the iron concentration based on a standard curve generated with known concentrations of ferrous iron.
-
Disclaimer: These are generalized protocols and should be optimized for specific laboratory conditions and reagents. Always adhere to institutional guidelines for animal care and use and laboratory safety.
References
- 1. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Experimental research on the evaluation of left ventricular systolic function by layered speckle tracking before and after berberine treatment in a cardiac hypertrophy rat model - Luo - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.1. Heart failure in vivo rat study—experimental design [bio-protocol.org]
- 13. WBP2 restrains the lysosomal degradation of GPX4 to inhibit ferroptosis in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. appliedbiomics.com [appliedbiomics.com]
- 18. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 19. Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for UAMC-3203 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It is an analog of Ferrostatin-1 (Fer-1) with significantly improved solubility and metabolic stability, making it a valuable tool for studying ferroptosis in various disease models.[3] UAMC-3203 acts as a radical-trapping antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2] These characteristics make UAMC-3203 an ideal positive control for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of ferroptosis.
Mechanism of Action
Ferroptosis is initiated by the failure of the glutathione peroxidase 4 (GPX4) antioxidant defense system, leading to the accumulation of lipid hydroperoxides in the presence of iron. This culminates in oxidative damage to the cell membrane and, ultimately, cell death. UAMC-3203 intervenes in this process by scavenging lipid radicals, thereby breaking the chain reaction of lipid peroxidation and preventing ferroptotic cell death.
Quantitative Data for UAMC-3203
The following table summarizes key quantitative parameters of UAMC-3203, highlighting its potency and stability.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 | 10 nM | Erastin-induced ferroptosis in IMR-32 neuroblastoma cells | [4] |
| IC50 | 12 nM | Not specified | [1][5] |
| Human Microsomal Stability (t1/2) | 20.5 hours | In vitro | [4] |
| Rat Microsomal Stability (t1/2) | 16.5 hours | In vitro | [4] |
| Mouse Microsomal Stability (t1/2) | 3.46 hours | In vitro | [4] |
| Human Plasma Stability (% recovery after 6h) | 84.2% | In vitro | |
| Rat Plasma Stability (% recovery after 6h) | 85.8% | In vitro | |
| Mouse Plasma Stability (% recovery after 6h) | 100% | In vitro | |
| Aqueous Solubility (pH 7.4) | 127.3 ± 17.3 µM | PBS | [3] |
High-Throughput Screening Protocols
UAMC-3203 is an excellent positive control for HTS assays designed to identify novel inhibitors of ferroptosis. Below are protocols for a primary screening assay and a secondary confirmatory assay.
Primary HTS Assay: Cell Viability-Based Screening for Inhibitors of Erastin-Induced Ferroptosis
This assay identifies compounds that prevent cell death induced by Erastin, a classical ferroptosis-inducing agent that inhibits the cystine/glutamate antiporter (System Xc-).
Materials:
-
HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Erastin
-
UAMC-3203
-
DMSO
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HT-1080 cells in complete growth medium.
-
Seed 2,500 cells in 40 µL of medium per well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a compound library plate with test compounds, UAMC-3203 (positive control, e.g., 10 µM stock), and DMSO (negative control).
-
Using a liquid handler, transfer 100 nL of each compound solution to the cell plate. This results in a final concentration of, for example, 10 µM for test compounds and a final concentration of 100 nM for UAMC-3203.
-
-
Pre-incubation:
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Ferroptosis Induction:
-
Prepare a solution of Erastin in complete growth medium.
-
Add 10 µL of the Erastin solution to each well to achieve a final concentration that induces ~80% cell death (e.g., 5 µM, to be optimized).
-
Do not add Erastin to wells designated as vehicle controls.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO and UAMC-3203 controls.
-
Identify "hits" as compounds that restore cell viability to a predefined threshold (e.g., >50% rescue).
-
Secondary HTS Assay: Lipid ROS Detection
This assay confirms whether the primary hits act by inhibiting lipid peroxidation, a key event in ferroptosis.
Materials:
-
HT-1080 cells
-
Complete growth medium
-
Erastin
-
Hit compounds from the primary screen
-
UAMC-3203
-
DMSO
-
C11-BODIPY™ 581/591 lipid peroxidation sensor
-
Hoechst 33342 nuclear stain
-
384-well black, clear-bottom tissue culture plates
-
High-content imaging system
Protocol:
-
Cell Seeding:
-
Follow the same procedure as the primary assay.
-
-
Compound Addition and Pre-incubation:
-
Add hit compounds, UAMC-3203, and DMSO to the cell plate and incubate for 1 hour.
-
-
Ferroptosis Induction:
-
Induce ferroptosis with Erastin as in the primary assay.
-
-
Incubation:
-
Incubate for a shorter duration, typically when lipid peroxidation is maximal but before widespread cell death (e.g., 6-8 hours, to be optimized).
-
-
Staining:
-
Add C11-BODIPY™ 581/591 to a final concentration of 2.5 µM and Hoechst 33342 to a final concentration of 1 µg/mL.
-
Incubate for 30 minutes at 37°C, 5% CO2.
-
-
Imaging:
-
Wash the cells once with PBS.
-
Add fresh phenol red-free medium.
-
Image the plate using a high-content imaging system. C11-BODIPY™ will shift its fluorescence emission from red to green upon oxidation.
-
-
Data Analysis:
-
Segment cells based on the Hoechst 33342 nuclear stain.
-
Quantify the intensity of the green fluorescence (oxidized C11-BODIPY™) per cell.
-
Confirm hits as compounds that significantly reduce the green fluorescence signal compared to the DMSO control.
-
Screening Cascade Logic
A typical screening cascade for identifying novel ferroptosis inhibitors would involve a primary screen to identify compounds that rescue cells from ferroptosis-induced death, followed by secondary assays to confirm the mechanism of action.
References
- 1. High-throughput screening identification of a small-molecule compound that induces ferroptosis and attenuates the invasion and migration of hepatocellular carcinoma cells by targeting the STAT3/GPX4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of GPX4 inhibitors through FP-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for UAMC-3203 in Corneal Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-3203 is a novel and potent ferroptosis inhibitor that has demonstrated significant potential in promoting corneal wound healing.[1][2][3][4][5] Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which has been implicated in the pathogenesis of various ocular conditions, including corneal injury.[1][6] By inhibiting ferroptosis, UAMC-3203 protects corneal epithelial cells from oxidative damage and enhances the natural repair processes. These application notes provide detailed protocols for utilizing UAMC-3203 in both in vitro and ex vivo models of corneal wound healing, along with data presentation and visualization of the underlying mechanisms.
Mechanism of Action: Inhibition of Ferroptosis
UAMC-3203 exerts its therapeutic effect by intervening in the ferroptosis signaling cascade. This pathway is initiated by factors such as oxidative stress, leading to the accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner. This lipid peroxidation damages cell membranes, ultimately leading to cell death. UAMC-3203 acts as a radical-trapping antioxidant, neutralizing lipid peroxides and halting the propagation of cell death, thereby preserving corneal epithelial cell viability and promoting wound closure.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating UAMC-3203 in corneal wound healing models.
Table 1: In Vitro Scratch Assay - Human Corneal Epithelial (HCE) Cells [4]
| UAMC-3203 Concentration | Cell Migration (%) at 72h (Mean ± SD) |
| Negative Control | 55.6 ± 17.6 |
| 10 nM | 84.9 ± 12.5 |
| 1 µM | 76.6 ± 15.2 |
Table 2: Ex Vivo Alkali-Induced Corneal Wound Model - Mouse Eyes [7]
| Treatment Group | Initial Wound Area (mm²) (Mean ± SD) | Final Wound Area (mm²) at 48h (Mean ± SD) |
| Negative Control | 2.72 ± 0.44 | 0.82 ± 0.54 |
| UAMC-3203 (10 nM) | 2.59 ± 0.27 | 0.22 ± 0.16 |
| UAMC-3203 (1 µM) | 2.46 ± 0.42 | 0.35 ± 0.30 |
| UAMC-3203 (10 µM) | 2.44 ± 0.52 | 0.10 ± 0.21 |
| Positive Control | 2.76 ± 0.62 | 0.12 ± 0.26 |
Table 3: In Vivo Ocular Safety Study - Rat Eyes [4]
| Treatment | Observation Period | Clinical Signs of Toxicity/Inflammation |
| UAMC-3203 (100 µM) | 5 days (twice daily) | None observed |
| PBS (Control) | 5 days (twice daily) | None observed |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Scratch Wound Healing Assay
This protocol is adapted from methodologies used in the study of UAMC-3203 on human corneal epithelial (HCE) cells.[4][7]
Objective: To assess the effect of UAMC-3203 on the migration of human corneal epithelial cells in vitro.
Materials:
-
Human Corneal Epithelial (HCE) cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
UAMC-3203 stock solution (in DMSO, to be diluted in culture medium)
-
Phosphate-buffered saline (PBS), sterile
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Workflow:
Procedure:
-
Cell Seeding: Seed HCE cells into 24-well plates at a density that allows them to reach 90-100% confluence within 24-48 hours.
-
Scratch Creation: Once confluent, gently create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of UAMC-3203 (e.g., 10 nM, 1 µM) or vehicle control (DMSO at a concentration equivalent to that in the highest UAMC-3203 treatment group).
-
Imaging: Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Subsequent Imaging: Capture images of the same scratch areas at subsequent time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Using image analysis software, measure the area of the cell-free region at each time point. Calculate the percentage of wound closure relative to the initial scratch area at 0 hours.
Protocol 2: Ex Vivo Alkali-Induced Corneal Wound Model
This protocol is based on the ex vivo mouse eye model used to evaluate UAMC-3203.[1][4]
Objective: To assess the effect of UAMC-3203 on the healing of an alkali-induced epithelial wound in an ex vivo mouse cornea model.
Materials:
-
Freshly enucleated mouse eyes
-
Alkali solution (e.g., 0.1 N NaOH)
-
Filter paper discs (2 mm diameter)
-
UAMC-3203 solution (in a suitable vehicle, e.g., PBS)
-
Fluorescein sodium ophthalmic strips
-
Stereomicroscope with a camera
-
Organ culture medium (e.g., DMEM with antibiotics)
-
35 mm petri dishes
Workflow:
Procedure:
-
Wound Creation: Place a 2 mm filter paper disc soaked in 0.1 N NaOH on the central cornea of a freshly enucleated mouse eye for 30-60 seconds to create an epithelial defect.
-
Washing: Immediately after removing the filter paper, thoroughly rinse the cornea with sterile PBS to neutralize the alkali.
-
Initial Staining and Imaging: Stain the cornea with a fluorescein strip moistened with PBS. Capture an image of the fluorescently stained wound area using a stereomicroscope. This serves as the 0-hour time point.
-
Organ Culture: Place the eye in a 35 mm petri dish containing organ culture medium.
-
Treatment: Add UAMC-3203 to the culture medium at the desired concentrations (e.g., 10 nM, 1 µM, 10 µM). Include a vehicle control group.
-
Incubation: Incubate the dishes at 37°C in a 5% CO₂ incubator.
-
Subsequent Staining and Imaging: At predetermined time points (e.g., 24 and 48 hours), remove the eyes from the incubator, stain with fluorescein, and image the wound area.
-
Data Analysis: Measure the stained wound area at each time point using image analysis software. Calculate the change in wound area over time to determine the rate of re-epithelialization.
Conclusion
UAMC-3203 presents a promising therapeutic strategy for accelerating corneal wound healing by inhibiting ferroptosis.[5] The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of UAMC-3203 and similar compounds in the context of corneal repair. Further in vivo studies are warranted to fully elucidate the translational potential of this novel ferroptosis inhibitor.
References
- 1. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [ouci.dntb.gov.ua]
- 2. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Detecting Lipid ROS with UAMC-3203 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various cellular processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. Lipid ROS, the reactive species derived from the oxidation of lipids, are particularly detrimental as they can propagate a chain reaction of lipid peroxidation, leading to membrane damage and a form of regulated cell death known as ferroptosis. UAMC-3203 is a potent and stable synthetic antioxidant that acts as a ferroptosis inhibitor by trapping lipid radicals, thereby halting the lipid peroxidation cascade.[1][2][3] This document provides detailed application notes and protocols for the detection of lipid ROS in the context of UAMC-3203 treatment.
Mechanism of Action of UAMC-3203
UAMC-3203 is an analogue of ferrostatin-1 (Fer-1) with enhanced stability and solubility, making it a valuable tool for in vitro and in vivo studies.[1][3] It functions as a radical-trapping antioxidant within cellular membranes. The core mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a lipid peroxyl radical, effectively neutralizing it and terminating the chain reaction of lipid peroxidation.[4] This action directly counteracts the central event in ferroptosis, an iron-dependent form of cell death driven by the accumulation of lipid hydroperoxides.
Figure 1: UAMC-3203 inhibits lipid peroxidation by trapping lipid radicals.
Data Presentation
The following tables summarize quantitative data on the efficacy of UAMC-3203 in inhibiting lipid peroxidation from various studies.
Table 1: In Vitro Efficacy of UAMC-3203
| Cell Line | Inducer of Ferroptosis | UAMC-3203 Concentration | Effect on Lipid Peroxidation | Reference |
| IMR-32 Neuroblastoma | Erastin | 10 nM (IC50) | Inhibition of ferroptosis | [5] |
| PC9 | FZKA (1.5 mg/ml) | 25 nM | Reversal of FZKA-induced lipid peroxidation | [6] |
| Human Corneal Epithelial (HCE) | N/A | 10 nM - 1 µM | No cytotoxicity observed | [7] |
| Human Corneal Epithelial (HCE) | N/A | 10 µM | ~25% reduction in cell viability | [7] |
| Human Corneal Epithelial (HCE) | N/A | 50 µM | ~61% reduction in cell viability | [7] |
Table 2: In Vivo Efficacy of UAMC-3203 in a Mouse Model of Acute Iron Overload
| Treatment Group | Relative MDA Level in Liver (Arbitrary Units) | Relative Oxidized C11-BODIPY in Liver (Arbitrary Units) | Relative MDA Level in Kidney (Arbitrary Units) | Relative Oxidized C11-BODIPY in Kidney (Arbitrary Units) | Reference |
| Vehicle (2% DMSO) | ~1.8 | ~2.5 | ~1.6 | ~2.2 | [8][9] |
| Ferrostatin-1 (Fer-1) | ~1.2 | ~1.5 | ~1.1 | ~1.4 | [8][9] |
| UAMC-3203 | ~0.8 | ~1.1 | ~0.9 | ~1.2 | [8][9] |
Experimental Protocols
Detailed methodologies for the two most common assays for lipid ROS detection are provided below.
Protocol 1: C11-BODIPY 581/591 Assay for Lipid Peroxidation
This protocol utilizes the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation, allowing for a ratiometric analysis of lipid peroxidation.[10]
Materials:
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
UAMC-3203
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Ferroptosis inducer (e.g., Erastin, RSL3, or iron)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 6-well plate for flow cytometry or a glass-bottom dish for microscopy) and allow them to adhere overnight.
-
UAMC-3203 Pre-treatment: Treat the cells with the desired concentration of UAMC-3203 (e.g., 10 nM - 1 µM) or vehicle control for 1-2 hours.
-
Induction of Lipid Peroxidation: Add the ferroptosis inducer to the cell culture medium and incubate for the desired period.
-
C11-BODIPY Staining:
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in 500 µL of PBS.[11]
-
Analyze the cells using a flow cytometer. Excite at 488 nm and collect emission in the green (e.g., 510-530 nm) and red (e.g., >580 nm) channels.[11]
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
-
Image Acquisition (Fluorescence Microscopy):
-
Wash the cells twice with PBS.
-
Add fresh culture medium or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope. Acquire images in both the green and red channels.
-
Figure 2: Experimental workflow for the C11-BODIPY 581/591 assay.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This colorimetric assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be quantified spectrophotometrically.[12][13][14]
Materials:
-
TBA reagent (Thiobarbituric acid)
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
Cell or tissue lysates
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Cells: Lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.
-
Tissues: Homogenize tissues in cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Precipitation:
-
Reaction with TBA:
-
Measurement:
-
Cool the samples to room temperature.
-
Transfer 150-200 µL of the reaction mixture to a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer.[2]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Normalize the MDA concentration to the protein concentration of the initial lysate.
-
Figure 3: Experimental workflow for the TBARS (MDA) assay.
Conclusion
UAMC-3203 is a powerful tool for investigating the role of lipid ROS and ferroptosis in various biological and pathological processes. The protocols provided herein offer robust and reliable methods for detecting and quantifying lipid peroxidation in the context of UAMC-3203 treatment. By carefully following these procedures and utilizing appropriate controls, researchers can effectively assess the efficacy of UAMC-3203 as a ferroptosis inhibitor and further elucidate the mechanisms of lipid ROS-mediated cell death.
References
- 1. dojindo.com [dojindo.com]
- 2. mmpc.org [mmpc.org]
- 3. h-h-c.com [h-h-c.com]
- 4. researchgate.net [researchgate.net]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 12. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 13. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
UAMC-3203 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of UAMC-3203 in cellular assays, with a focus on potential off-target effects and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UAMC-3203?
A1: UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] It functions as a radical-trapping antioxidant, preventing lipid peroxidation within cellular membranes.[2][3] UAMC-3203 is an analog of ferrostatin-1 with improved physicochemical properties, such as better solubility and metabolic stability.[2][4]
Q2: What is the recommended working concentration for UAMC-3203 in cell culture?
A2: The effective concentration of UAMC-3203 can vary depending on the cell type and the specific experimental conditions. However, a good starting point is its IC50 value for inhibiting erastin-induced ferroptosis, which is approximately 10-12 nM.[1][5] For some applications, such as promoting corneal epithelial wound healing in vitro, concentrations as low as 10 nM have been shown to be effective.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: Is UAMC-3203 cytotoxic?
A3: UAMC-3203 is generally considered non-toxic at concentrations effective for inhibiting ferroptosis. In vivo studies in mice have shown no toxicity after repeated daily injections of 20 µmol/kg over four weeks.[1][4] However, at higher concentrations, UAMC-3203 can exhibit cytotoxicity. For example, in human corneal epithelial (HCE) cells, a significant reduction in cell viability was observed at concentrations of 10 µM and 50 µM after 3 hours of exposure.[6][8]
Q4: Are there any known off-target effects of UAMC-3203?
A4: UAMC-3203 is considered a highly selective inhibitor of ferroptosis. To date, there are no published comprehensive kinase screening panels or broad off-target profiling studies publicly available for UAMC-3203. However, one study on acetaminophen-induced liver injury revealed a hepatoprotective effect of UAMC-3203 that was independent of its ferroptosis inhibition activity. This effect was associated with a reduction in the levels of phosphorylated JNK (pJNK) on mitochondria, suggesting a potential non-canonical or off-target interaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Toxicity | UAMC-3203 concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Start with a range from the known IC50 (10-12 nM) up to lower micromolar concentrations. |
| Cell line is particularly sensitive to the vehicle (e.g., DMSO). | Run a vehicle-only control to assess its effect on cell viability. Minimize the final DMSO concentration in your culture medium (ideally ≤ 0.1%). | |
| The observed cell death is not ferroptotic. | Use other cell death inhibitors (e.g., Z-VAD-FMK for apoptosis, Necrostatin-1 for necroptosis) to determine the specific cell death pathway. | |
| Inconsistent or No Inhibition of Ferroptosis | UAMC-3203 degradation. | Ensure proper storage of UAMC-3203 stock solutions (-20°C for short-term, -80°C for long-term).[1] Prepare fresh working solutions from the stock for each experiment. |
| Inefficient induction of ferroptosis. | Confirm that your ferroptosis inducer (e.g., erastin, RSL3) is active and used at an appropriate concentration to induce significant cell death in your positive control. | |
| Suboptimal timing of UAMC-3203 addition. | For preventative assays, pre-incubate cells with UAMC-3203 before adding the ferroptosis inducer. The optimal pre-incubation time may need to be determined empirically (e.g., 1-2 hours). | |
| High Background Signal in Lipid Peroxidation Assay | Autofluorescence of cells or medium components. | Include an unstained cell control to measure background fluorescence. If using phenol red-containing medium, consider switching to a phenol red-free formulation for the assay. |
| Spontaneous oxidation of the fluorescent probe. | Protect the fluorescent probe (e.g., BODIPY™ 581/591 C11) from light and prepare it fresh before use. |
Quantitative Data Summary
Table 1: In Vitro Potency and Cytotoxicity of UAMC-3203
| Parameter | Cell Line | Condition | Value |
| IC50 (Ferroptosis Inhibition) | IMR-32 Neuroblastoma | Erastin-induced | 10 nM[4][5] |
| IC50 (Ferroptosis Inhibition) | Not specified | Not specified | 12 nM[1] |
| Cell Viability | Human Corneal Epithelial (HCE) | 3h incubation | No toxicity at 10 nM and 1 µM[6][8] |
| Cell Viability | Human Corneal Epithelial (HCE) | 3h incubation | ~75% viability at 10 µM[6][8] |
| Cell Viability | Human Corneal Epithelial (HCE) | 3h incubation | ~39% viability at 50 µM[6][8] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach full confluency before the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of UAMC-3203 and/or a ferroptosis inducer. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
Lipid Peroxidation Assay (using BODIPY™ 581/591 C11)
-
Cell Seeding and Treatment: Plate cells in a suitable format for microscopy or flow cytometry and treat with UAMC-3203 and a ferroptosis inducer as required.
-
Probe Loading: Add BODIPY™ 581/591 C11 to the cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets to detect both the reduced (red fluorescence, ~591 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Detect the green fluorescence in one channel (e.g., FITC) and the red fluorescence in another (e.g., PE-Texas Red). The shift in fluorescence from red to green indicates lipid peroxidation.
-
Visualizations
Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Caption: Troubleshooting workflow for unexpected cytotoxicity when using UAMC-3203.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing migration assay (Scratch assay) [protocols.io]
- 4. broadpharm.com [broadpharm.com]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. Wound healing assay | Abcam [abcam.com]
Troubleshooting UAMC-3203 insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UAMC-3203.
Troubleshooting Insolubility
Question: I am having trouble dissolving UAMC-3203. What are the recommended solvents and concentrations?
Answer:
UAMC-3203 is a lipophilic compound and is known to be insoluble in water.[1][2] The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2]
For optimal results, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of UAMC-3203.[1] Sonication may also be recommended to aid dissolution.[3]
A summary of reported solubility data is provided in the table below.
Table 1: Solubility of UAMC-3203 in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | 94 mg/mL (199.29 mM) | [1] |
| DMSO | 86 mg/mL (182.33 mM) | [2] |
| DMSO | 50 mg/mL (106.01 mM) | [3] |
| Ethanol | 94 mg/mL | [1] |
| Ethanol | 86 mg/mL (182.33 mM) | [2] |
| Ethanol | Soluble | [4] |
| Water | Insoluble | [1][2] |
Question: My UAMC-3203 precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
Answer:
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like UAMC-3203. Here are several strategies to address this:
-
Use a Co-solvent System: For in vivo studies, a common approach is to use a co-solvent system. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to add the solvents sequentially and ensure the compound is fully dissolved at each step.[3]
-
pH Optimization: The solubility of UAMC-3203 is pH-dependent. Its water solubility is significantly higher at pH 6.0 and 7.4 compared to pH 5.0.[5] Therefore, adjusting the pH of your aqueous buffer to be within the 6.0-7.4 range may improve solubility.
-
Lower Final Concentration: Consider if the final concentration of UAMC-3203 in your experiment can be lowered. High concentrations are more prone to precipitation.[6]
-
Use of Additives: While not specifically documented for UAMC-3203, the use of additives like glycerol or specific detergents can sometimes help to stabilize proteins and small molecules in solution.[7] However, their compatibility with your specific assay should be validated.
Question: I am observing variability in my experimental results. Could this be related to UAMC-3203 solubility?
Answer:
Yes, inconsistent solubility can lead to variability in experimental outcomes. If UAMC-3203 is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
To ensure consistency:
-
Visual Inspection: Always visually inspect your solutions for any precipitate before use.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment.
-
Proper Storage: Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.[1] For shorter periods, storage at -20°C for up to a month is also suggested.[1]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of UAMC-3203?
Answer:
UAMC-3203 is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][8] It acts as a radical-trapping antioxidant.[8] UAMC-3203 has been shown to be more potent and have better metabolic stability compared to the first-generation ferroptosis inhibitor, Ferrostatin-1 (Fer-1).[5][9]
Question: What is the recommended working concentration for in vitro experiments?
Answer:
The effective concentration of UAMC-3203 can vary depending on the cell type and experimental conditions. An IC50 value of 10 nM has been reported for the inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells.[1][4] For other applications, such as in corneal epithelial wound healing studies, concentrations ranging from 10 nM to 10 µM have been used.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Question: What is the recommended dosage for in vivo experiments?
Answer:
Dosages reported in animal studies typically range from 2 mg/kg to 20 µmol/kg.[4][10][11] The route of administration and vehicle are critical for achieving the desired exposure. A common vehicle for intraperitoneal injection is a mixture of DMSO and saline.[10]
Experimental Protocols
Protocol 1: Preparation of UAMC-3203 Stock Solution
-
Allow the lyophilized UAMC-3203 powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw an aliquot of the UAMC-3203 DMSO stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Prepare fresh working solutions for each experiment.
Visualizations
Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ferroptosis inhibitor, UAMC-3203, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 3. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential UAMC-3203 interference with assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of UAMC-3203 in experimental settings. UAMC-3203 is a potent, second-generation ferrostatin-1 analog that functions as a ferroptosis inhibitor by trapping lipid radicals.[1] Its improved solubility and metabolic stability make it a valuable tool for studying ferroptosis-related phenomena.[1][2][3][4] However, its antioxidant properties necessitate careful consideration of assay compatibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of UAMC-3203?
A1: UAMC-3203 is a radical-trapping antioxidant that inhibits ferroptosis, an iron-dependent form of regulated cell death.[3][5] It prevents the accumulation of lipid reactive oxygen species (ROS) and subsequent cell membrane damage. The proposed mechanism involves UAMC-3203 inserting into the phospholipid bilayer of cell membranes.[3][4][6]
Q2: Can UAMC-3203 interfere with common cell-based assays?
A2: Yes, due to its antioxidant properties, UAMC-3203 can interfere with assays that rely on redox reactions. This is particularly relevant for viability/cytotoxicity assays that use reducible dyes.
Q3: Which cell viability assays are susceptible to interference by UAMC-3203?
A3: Assays such as those using MTT, MTS, resazurin (AlamarBlue®), and WST-1 are prone to interference. The antioxidant nature of UAMC-3203 can lead to the direct chemical reduction of the indicator dyes, resulting in a false-positive signal that overestimates cell viability.
Q4: What are recommended alternative cell viability assays when using UAMC-3203?
A4: To avoid interference, it is recommended to use viability assays with alternative endpoints that are not based on redox reactions. Suitable methods include:
-
CyQUANT® NF Cell Proliferation Assay: Measures DNA content as an indicator of cell number.
-
Sulforhodamine B (SRB) Assay: Quantifies total protein content.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.
-
Direct cell counting: Using a hemocytometer or automated cell counter with trypan blue exclusion.
Q5: At what concentrations does UAMC-3203 show cytotoxicity?
A5: While effective at nanomolar concentrations for inhibiting ferroptosis (IC50 = 10 nM for erastin-induced ferroptosis)[2][6], UAMC-3203 can exhibit cytotoxicity at higher concentrations. For instance, in human corneal epithelial cells, a significant reduction in viability was observed at 10 µM and 50 µM after 3 hours of exposure.[2][7] It is crucial to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Viability Assays
-
Symptom: Higher than expected cell viability, especially at concentrations of UAMC-3203 that are expected to have little to no effect or be cytotoxic.
-
Potential Cause: Interference from the antioxidant activity of UAMC-3203 with redox-based viability reagents (e.g., MTT, MTS).
-
Troubleshooting Steps:
-
Run a cell-free control: Add UAMC-3203 to culture medium without cells, then add the viability reagent. An increase in signal in the absence of cells confirms direct reduction of the reagent by UAMC-3203.
-
Switch to a non-redox-based assay: Use one of the recommended alternative assays (e.g., CyQUANT®, SRB, CellTiter-Glo®).
-
Wash cells before adding the reagent: If using a redox-based assay is unavoidable, aspirate the medium containing UAMC-3203 and wash the cells with PBS before adding the assay reagent. This can minimize, but may not eliminate, interference.
-
Issue 2: Low Efficacy in Preventing Ferroptosis
-
Symptom: UAMC-3203 does not effectively inhibit ferroptosis induced by agents like erastin or RSL3.
-
Potential Causes:
-
Suboptimal concentration: The concentration of UAMC-3203 may be too low for the specific cell type or inducer concentration.
-
Compound degradation: Improper storage or handling of UAMC-3203 can lead to reduced activity.
-
Solubility issues: Although more soluble than Fer-1, UAMC-3203 may precipitate in certain media or at high concentrations.
-
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Titrate UAMC-3203 to determine the optimal protective concentration for your experimental setup.
-
Ensure proper storage: Store UAMC-3203 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.
-
Verify solubility: When preparing working solutions, ensure the compound is fully dissolved. Visually inspect for any precipitation. The use of fresh DMSO is recommended for preparing stock solutions.[8]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Erastin-induced ferroptosis) | 10 nM | IMR-32 Neuroblastoma | [6][8] |
| In Vitro Metabolic Stability (t1/2) | 20.5 hours | Human Microsomes | [2][8] |
| 16.5 hours | Rat Microsomes | [8] | |
| 3.46 hours | Murine Microsomes | [8] | |
| Solubility (Water) | 127.3 ± 17.3 µM | pH 7.4 | [2][7] |
| 127.9 ± 16.1 µM | pH 6.0 | [2][7] | |
| 36.7 ± 5.7 µM | pH 5.0 | [2][7] | |
| Solubility (DMSO) | 94 mg/mL (199.29 mM) | [8] | |
| Cytotoxicity (3h exposure) | Viability reduced to 75 ± 6.7% | Human Corneal Epithelial Cells | [2][7] |
| at 10 µM | |||
| Viability reduced to 39.2 ± 5.6% | [2][7] | ||
| at 50 µM |
Experimental Protocols
Lipid Peroxidation Assay (MDA Measurement)
This protocol is adapted from methods used to assess the efficacy of UAMC-3203 in reducing lipid peroxidation.
Materials:
-
Cells or tissue homogenates treated with UAMC-3203 and a ferroptosis inducer.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
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Malondialdehyde (MDA) standard.
-
Thiobarbituric acid (TBA) reagent (e.g., 0.5% TBA in 20% trichloroacetic acid).
-
Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Microplate reader.
Procedure:
-
Prepare cell lysates or tissue homogenates, ensuring to add an antioxidant like BHT during preparation to prevent artificial lipid peroxidation.
-
Determine the protein concentration of each sample for normalization.
-
For each sample, mix a defined volume of lysate with the TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Prepare a standard curve using the MDA standard to quantify the MDA concentration in the samples.
-
Normalize the MDA concentration to the protein concentration of each sample.
Cellular Reactive Oxygen Species (ROS) Detection (DHE Staining)
This protocol is based on the use of dihydroethidium (DHE) to detect intracellular superoxide.
Materials:
-
Cells cultured on glass coverslips or in a clear-bottom 96-well plate.
-
UAMC-3203 and a ROS-inducing agent.
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO).
-
Culture medium or PBS.
-
Fluorescence microscope or microplate reader.
Procedure:
-
Treat cells with UAMC-3203 for the desired pre-incubation time.
-
Induce ROS production with the chosen stimulus.
-
Prepare a working solution of DHE (e.g., 10 µM) in pre-warmed culture medium or PBS.
-
Remove the treatment medium from the cells and add the DHE working solution.
-
Incubate the cells at 37°C for 30-40 minutes, protected from light.
-
Wash the cells with PBS to remove excess DHE.
-
Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~518/605 nm for oxidized DHE bound to DNA).
-
Quantify the fluorescence intensity using image analysis software.
Cellular Iron Assay
This protocol provides a general method for measuring total intracellular iron.
Materials:
-
Cell pellets.
-
Iron Assay Buffer.
-
Iron Reducer (to measure total iron by reducing Fe³⁺ to Fe²⁺).
-
Iron Probe (a chromogenic reagent that reacts with Fe²⁺).
-
Iron Standard.
-
Microplate reader.
Procedure:
-
Harvest cells and wash with PBS to remove extracellular iron.
-
Homogenize the cell pellet in Iron Assay Buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Add a portion of the supernatant to a 96-well plate.
-
To measure total iron, add the Iron Reducer to the samples and standards. To measure only Fe²⁺, add assay buffer instead.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the Iron Probe to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the absorbance at 593 nm.
-
Calculate the iron concentration based on the standard curve.
Visualizations
Caption: Mechanism of UAMC-3203 in the ferroptosis pathway.
Caption: Decision tree for troubleshooting viability assay interference.
References
- 1. Green/red fluorescent protein disrupting drugs for real‐time permeability tracking in three‐dimensional tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. nwlifescience.com [nwlifescience.com]
- 5. Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203 cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of UAMC-3203, with a specific focus on its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UAMC-3203?
A1: UAMC-3203 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] It functions as a radical-trapping antioxidant to block this process.[1] Its IC50 value for inhibiting erastin-induced ferroptosis is approximately 10-12 nM in IMR-32 neuroblastoma cells.[4][5][6][7] It is important to note that UAMC-3203 is not primarily a necroptosis inhibitor.
Q2: Is UAMC-3203 cytotoxic at high concentrations?
A2: Yes, UAMC-3203 exhibits concentration-dependent cytotoxicity.[8][9] While it is effective at nanomolar concentrations for inhibiting ferroptosis, higher micromolar concentrations can lead to reduced cell viability. For instance, in human corneal epithelial (HCE) cells, significant cytotoxicity was observed at 10 µM and 50 µM after a 3-hour incubation.[8][9]
Q3: What is the recommended working concentration for UAMC-3203 in cell culture experiments?
A3: The optimal working concentration of UAMC-3203 is application-dependent and should be determined empirically for each cell type and experimental condition. For ferroptosis inhibition, concentrations in the low nanomolar range (e.g., 10 nM) are often effective.[4][8][9] It is recommended to perform a dose-response curve to identify the optimal concentration that inhibits ferroptosis without causing significant cytotoxicity.
Q4: What are the solubility and stability properties of UAMC-3203?
A4: UAMC-3203 is a crystalline solid soluble in ethanol and DMSO.[2][5][6] Its water solubility is pH-dependent, being higher at pH 6.0 and 7.4 than at pH 5.0.[8][9] A 100 µM solution of UAMC-3203 in PBS (pH 7.4) has been shown to be stable for up to 30 days at 4°C, 25°C, and 37°C.[8][10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[11]
Q5: Has UAMC-3203 shown toxicity in animal models?
A5: In vivo studies have generally found UAMC-3203 to be well-tolerated. For example, no toxicity was observed in mice following chronic daily administration of a 20 µmol/kg dose for four weeks.[1][2][12] Topical administration of a 100 µM solution in rats also showed no signs of toxicity or inflammation.[8][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed in all treatment groups, including controls. | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells. A solvent control group should always be included. |
| Inconsistent results between experiments. | Instability of the compound in working solutions. | Prepare fresh working solutions of UAMC-3203 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No inhibition of ferroptosis observed. | Incorrect concentration of UAMC-3203 used. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and ferroptosis inducer. The IC50 for ferroptosis inhibition is in the low nanomolar range. |
| Ineffective induction of ferroptosis. | Confirm that the ferroptosis-inducing agent (e.g., erastin, RSL3) is active and used at an appropriate concentration to induce cell death in your system. | |
| Unexpected cytotoxicity at concentrations expected to be non-toxic. | Cell line is particularly sensitive to UAMC-3203. | Perform a cytotoxicity assay (e.g., MTT, LDH) with a wide range of UAMC-3203 concentrations to determine the toxicity threshold for your specific cell line. |
| Off-target effects at higher concentrations. | Use the lowest effective concentration of UAMC-3203 for ferroptosis inhibition to minimize potential off-target effects. |
Data Presentation
Table 1: Cytotoxicity of UAMC-3203 in Human Corneal Epithelial (HCE) Cells
| UAMC-3203 Concentration | Incubation Time | Cell Viability (%) | Reference |
| 10 nM | 3 hours | No significant toxicity | [8][9] |
| 1 µM | 3 hours | No significant toxicity | [8][9] |
| 10 µM | 3 hours | 75 ± 6.7% | [8][9] |
| 50 µM | 3 hours | 39.2 ± 5.6% | [8][9] |
Table 2: Solubility of UAMC-3203
| Solvent/Buffer | pH | Solubility | Reference |
| DMSO | N/A | 94 mg/mL (199.29 mM) | [4] |
| Ethanol | N/A | Soluble | [2] |
| 0.1 M Citrate Buffer | 5.0 | 36.7 ± 5.7 µM | [8][9] |
| 0.1 M Citrate Buffer | 6.0 | 127.9 ± 16.1 µM | [8][9] |
| PBS | 7.4 | 127.3 ± 17.3 µM | [8][9] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of UAMC-3203 in a complete culture medium. Remove the old medium from the wells and add 100 µL of the UAMC-3203 solutions at various concentrations (e.g., 10 nM, 1 µM, 10 µM, 50 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 3, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Ferroptosis Inhibition Assay
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with various concentrations of UAMC-3203 for 1-2 hours.
-
Ferroptosis Induction: Add a known ferroptosis inducer (e.g., erastin or RSL3) to the wells, maintaining the UAMC-3203 concentrations. Include control wells with only the inducer and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time sufficient to induce ferroptosis (e.g., 12-24 hours).
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay (Protocol 1) or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Determine the concentration of UAMC-3203 that effectively rescues cells from ferroptosis-induced cell death.
Visualizations
Caption: Ferroptosis pathway and the inhibitory action of UAMC-3203.
Caption: Troubleshooting workflow for UAMC-3203-induced cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 6. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 7. raybiotech.com [raybiotech.com]
- 8. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound [mdpi.com]
- 9. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with UAMC-3203
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with UAMC-3203.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-3203 and what is its primary mechanism of action?
UAMC-3203 is a potent and drug-like inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It is an analog of Ferrostatin-1 (Fer-1) with improved solubility and metabolic stability.[1][2] The primary mechanism of action of UAMC-3203 is the inhibition of oxidative lipid damage in cell membranes by acting as a radical-trapping antioxidant.[1][3]
Q2: What are the key advantages of UAMC-3203 over Ferrostatin-1?
UAMC-3203 offers several advantages over Fer-1, including:
-
Higher in vitro potency: UAMC-3203 has an IC50 of 10 nM for inhibiting erastin-induced ferroptosis, compared to 33 nM for Fer-1.[2][4]
-
Superior metabolic stability: It has a significantly longer half-life in human and rat microsomes compared to Fer-1.[2][4]
-
Improved solubility: It is a more readily soluble compound.[1]
-
Proven in vivo efficacy: UAMC-3203 has demonstrated superior protection against multi-organ injury in mice compared to Fer-1.[1][5]
Q3: At what concentrations is UAMC-3203 effective in vitro?
The effective in vitro concentration of UAMC-3203 can vary depending on the cell type and experimental conditions. However, a concentration of 10 nM has been shown to be effective for inhibiting ferroptosis.[4][6] In some studies, concentrations up to 10 µM have been used for observing effects like corneal wound healing.[6] It is important to note that concentration-dependent cytotoxicity has been observed, with significant reductions in cell viability at 10 µM and 50 µM in human corneal epithelial cells after 3 hours of exposure.[2]
Troubleshooting Unexpected Results
Issue 1: Observed cellular protection by UAMC-3203 appears independent of ferroptosis.
Possible Explanation: While UAMC-3203 is a well-established ferroptosis inhibitor, it may have off-target effects or alternative mechanisms of action in specific contexts. For instance, in a study on acetaminophen-induced liver injury, the protective effect of UAMC-3203 was not associated with the inhibition of ferroptosis markers.[7] Instead, the compound was found to reduce the translocation of phosphorylated JNK (pJNK) to the mitochondria, thereby preventing downstream mitochondrial dysfunction.[7]
Troubleshooting Steps:
-
Confirm Ferroptosis Inhibition: Measure established markers of ferroptosis in your experimental system, such as lipid peroxidation (using reagents like BODIPY™ 581/591 C11), levels of glutathione peroxidase 4 (GPX4), and 4-hydroxynonenal (4-HNE).[3][8]
-
Investigate Alternative Pathways: If ferroptosis markers are unchanged, consider investigating other relevant signaling pathways. Based on existing literature, the JNK signaling pathway could be a starting point.[7]
-
Dose-Response Analysis: Perform a detailed dose-response analysis to determine if the unexpected effect is observed at concentrations consistent with ferroptosis inhibition.
Quantitative Data Summary
Table 1: In Vitro Potency and Stability of UAMC-3203
| Parameter | Value | Species | Notes | Reference |
| IC50 (erastin-induced ferroptosis) | 10 nM | Human (IMR-32 Neuroblastoma Cells) | --- | [4] |
| Half-life (microsomes) | 20.5 hours | Human | --- | [4] |
| Half-life (microsomes) | 16.5 hours | Rat | --- | [4] |
| Half-life (microsomes) | 3.46 hours | Murine | --- | [4] |
Table 2: In Vitro Cytotoxicity of UAMC-3203 in Human Corneal Epithelial (HCE) Cells (3-hour exposure)
| Concentration | Cell Viability (%) | Reference |
| 10 nM | No significant toxicity | [2] |
| 1 µM | No significant toxicity | [2] |
| 10 µM | 75 ± 6.7% | [2] |
| 50 µM | 39.2 ± 5.6% | [2] |
Experimental Protocols
Protocol 1: In Vitro Ferroptosis Inhibition Assay
This protocol is based on the methodology used to determine the IC50 of UAMC-3203.
-
Cell Culture: Culture IMR-32 neuroblastoma cells in appropriate media and conditions.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of UAMC-3203 for 1 hour.
-
Induction of Ferroptosis: Induce ferroptosis by adding a known concentration of erastin.
-
Incubation: Incubate the cells for 13 hours.
-
Measurement of Cell Death: Quantify cell death using a Sytox Green-based fluorescence assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell death against the log concentration of UAMC-3203.[4]
Protocol 2: Assessment of Lipid Peroxidation
This protocol is a general method to assess a key marker of ferroptosis.
-
Cell Treatment: Treat cells with the experimental conditions (e.g., with an inducer of ferroptosis and/or UAMC-3203).
-
Staining: Stain the cells with BODIPY™ 581/591 C11 (10 µM) for 30 minutes.
-
Flow Cytometry: Analyze the level of lipid peroxidation using flow cytometry. An increase in the green fluorescence of the probe indicates lipid peroxidation.[8]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UAMC-3203 lessens acetaminophen-induced liver toxicity, study suggests | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
UAMC-3203 degradation products and their effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of UAMC-3203 in experimental settings. The information provided is intended to help users address specific issues that may arise during their research and to ensure the reliable and reproducible application of this potent ferroptosis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-3203 and what is its primary mechanism of action?
A1: UAMC-3203 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It is an analog of ferrostatin-1 with improved solubility and stability.[3][4] The primary mechanism of action of UAMC-3203 is to function as a radical-trapping antioxidant, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and protecting cell membranes from oxidative damage.[5][6] It has been shown to be effective in various in vitro and in vivo models of ferroptosis-driven diseases.[5][7]
Q2: How should UAMC-3203 be stored to ensure its stability?
A2: For long-term storage, UAMC-3203 powder should be kept at -20°C for up to 3 years. Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What is the recommended solvent for dissolving UAMC-3203?
A3: UAMC-3203 is soluble in DMSO.[2] For in vivo studies, it has been successfully administered in 0.9% NaCl, which highlights its improved solubility over other ferroptosis inhibitors like ferrostatin-1.[8]
Q4: What is the known stability of UAMC-3203 in aqueous solutions?
A4: A study has shown that a 100 µM solution of UAMC-3203 in phosphate-buffered saline (PBS, pH 7.4) is relatively stable for up to 30 days at 4°C, 37°C, and room temperature.[9] After 30 days, approximately 90% of the initial concentration of UAMC-3203 remains.[9] During this period, a slight increase in the pH of the solution (from 7.4 to 7.5-7.6) was observed.[9]
Q5: Are there any known degradation products of UAMC-3203?
A5: Specific chemical structures of UAMC-3203 degradation products and their biological effects are not extensively detailed in the currently available literature. However, the observed decrease in concentration over time in aqueous solutions suggests that degradation does occur.[9] Researchers should be mindful of potential degradation, especially in long-term experiments, as it could lead to a decrease in the effective concentration of the active compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent inhibitory effect of UAMC-3203 on ferroptosis. | 1. Compound Degradation: Improper storage or prolonged incubation in experimental media may lead to a reduction in the active concentration of UAMC-3203. 2. Incorrect Concentration: The concentration of UAMC-3203 may not be optimal for the specific cell type or experimental conditions. | 1. Verify Storage and Handling: Ensure UAMC-3203 has been stored according to the recommendations (see FAQ 2). Prepare fresh working solutions from a recently prepared stock. For long-term experiments, consider replenishing the compound in the culture medium. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The IC50 for erastin-induced ferroptosis in IMR-32 neuroblastoma cells is 10 nM.[3][10] |
| Unexpected cytotoxicity observed at concentrations intended to be non-toxic. | 1. Compound Degradation: Unknown degradation products may have cytotoxic effects. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | 1. Use Freshly Prepared Solutions: Minimize the potential for degradation by using freshly prepared UAMC-3203 solutions. 2. Solvent Control: Include a vehicle control group in your experiments with the same concentration of the solvent used to dissolve UAMC-3203 to assess solvent-related toxicity. |
| Variability in results between experiments. | 1. Inconsistent Compound Activity: This could be due to the use of different batches of the compound or degradation of the stock solution over time. 2. Experimental Conditions: Minor variations in experimental parameters can lead to different outcomes. | 1. Quality Control: If possible, test the activity of new batches of UAMC-3203. Always use a positive control for ferroptosis induction and a known inhibitor to benchmark the activity of your UAMC-3203 solution. 2. Standardize Protocols: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent between experiments. |
Quantitative Data Summary
Table 1: Stability of UAMC-3203 in Aqueous Solution
| Temperature | Time | Remaining UAMC-3203 (%) | pH Change |
| 4°C | 30 days | ~90% | Slight increase (7.4 to 7.5-7.6) |
| Room Temperature | 30 days | ~90% | Slight increase (7.4 to 7.5-7.6) |
| 37°C | 30 days | ~90% | Slight increase (7.4 to 7.5-7.6) |
| Data from a study on a 100 µM solution of UAMC-3203 in PBS (pH 7.4).[9] |
Table 2: In Vitro Potency and Metabolic Stability of UAMC-3203
| Parameter | Value | Species |
| IC50 (Ferroptosis Inhibition) | 10 nM | Human (IMR-32 cells)[10] |
| Microsomal Half-life (t1/2) | 20.5 hours | Human[10] |
| Microsomal Half-life (t1/2) | 16.5 hours | Rat[10] |
| Microsomal Half-life (t1/2) | 3.46 hours | Murine[10] |
Experimental Protocols
Protocol 1: Assessment of UAMC-3203 Stability in Experimental Medium
This protocol provides a method to assess the stability of UAMC-3203 in your specific cell culture medium over the course of an experiment.
Materials:
-
UAMC-3203
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Your specific cell culture medium
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High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
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Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
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96-well plate or microcentrifuge tubes
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Incubator set to your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a stock solution of UAMC-3203 in an appropriate solvent (e.g., DMSO).
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Prepare a working solution of UAMC-3203 at the desired final concentration in your cell culture medium.
-
At time point 0, take an aliquot of the working solution for HPLC analysis. This will serve as your reference.
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Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 6, 12, 24, 48 hours), collect aliquots of the incubated solution.
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Analyze all collected aliquots by HPLC to determine the concentration of UAMC-3203. The peak area of UAMC-3203 will be proportional to its concentration.
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Calculate the percentage of UAMC-3203 remaining at each time point relative to the time 0 sample.
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Plot the percentage of remaining UAMC-3203 against time to visualize its stability profile in your experimental medium.
Visualizations
Caption: Signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Caption: General experimental workflow for studying the effect of UAMC-3203.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: UAMC-3203
This technical support center provides guidance on the long-term storage and handling of the ferroptosis inhibitor, UAMC-3203.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for UAMC-3203 powder?
A1: UAMC-3203 powder is stable for at least three years when stored at -20°C.[1] For shorter periods, it can be stored at 4°C, ensuring it is sealed and protected from moisture and light.[2]
Q2: How should I store UAMC-3203 stock solutions?
A2: For long-term storage, aliquot your UAMC-3203 stock solution and store it at -80°C, where it is stable for up to one year.[3] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][2][3] It is crucial to avoid repeated freeze-thaw cycles.[3]
Q3: What is the best solvent for preparing UAMC-3203 stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of UAMC-3203.[1][2][3] It is important to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2][3] UAMC-3203 is also soluble in ethanol.[4]
Q4: Is UAMC-3203 stable in aqueous solutions?
A4: UAMC-3203 demonstrates relatively high stability in phosphate-buffered saline (PBS) at pH 7.4 for up to 30 days at various temperatures (4°C, 25°C, and 37°C) and light conditions.[5] Approximately 90% of the initial concentration remains after 30 days.[5]
Q5: Is UAMC-3203 sensitive to light?
A5: While UAMC-3203 is relatively stable, it is good practice to protect it from light, especially when in solution.[2][5]
Troubleshooting Guide
Q1: I am having trouble dissolving UAMC-3203 in DMSO. What should I do?
A1: Difficulty in dissolving UAMC-3203 in DMSO is often due to the hygroscopic nature of DMSO. Ensure you are using fresh, high-purity, anhydrous DMSO.[1][2][3] Gentle warming and vortexing or sonication can also aid in dissolution.[1][2]
Q2: My UAMC-3203 stock solution appears to have precipitated after thawing. Can I still use it?
A2: Precipitation can occur if the compound has come out of solution during storage. Before use, warm the vial to room temperature and vortex thoroughly to ensure all the compound is redissolved. If precipitation persists, it may indicate degradation or solvent evaporation, and it is advisable to prepare a fresh stock solution.
Q3: I observe a decrease in the activity of UAMC-3203 in my experiments over time. What could be the cause?
A3: A decrease in activity could be due to improper storage or handling. Ensure you are aliquoting your stock solutions to avoid repeated freeze-thaw cycles.[3] Also, verify that the storage temperatures are consistently maintained. If using aqueous working solutions, prepare them fresh for each experiment, as their stability is more limited compared to DMSO stock solutions.
Quantitative Storage Data Summary
| Form | Storage Temperature | Duration of Stability | Solvent | Citations |
| Powder | -20°C | 3 years | N/A | [1][3] |
| Powder | 4°C | Not specified, for shorter periods | N/A | [2] |
| In Solvent | -80°C | 1 year | DMSO | [3] |
| In Solvent | -80°C | 6 months | DMSO | [1][2] |
| In Solvent | -20°C | 1 month | DMSO | [1][2][3] |
| In Solvent (PBS, pH 7.4) | 4°C, 25°C, 37°C | ~90% stable for 30 days | PBS | [5] |
Experimental Protocol: Preparation of UAMC-3203 Stock Solution
Objective: To prepare a 10 mM stock solution of UAMC-3203 in DMSO.
Materials:
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UAMC-3203 powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
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Pre-weighing Preparation: Allow the UAMC-3203 vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of UAMC-3203 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4717 mg of UAMC-3203 (Molecular Weight: 471.66 g/mol ).
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the UAMC-3203 powder. For a 10 mM solution with 0.4717 mg of UAMC-3203, add 100 µL of DMSO.
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Dissolution: Vortex the solution until the UAMC-3203 is completely dissolved. If necessary, gentle warming (do not exceed 37°C) or brief sonication can be used to aid dissolution.
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Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
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Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Decision tree for long-term storage of UAMC-3203.
Caption: General experimental workflow using UAMC-3203.
References
UAMC-3203 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UAMC-3203 in in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with UAMC-3203 in a question-and-answer format.
1. Formulation and Administration
-
Question: My UAMC-3203 solution is precipitating upon preparation or during administration. What should I do?
Answer: UAMC-3203 is poorly soluble in water.[1] Precipitation is a common issue. Consider the following troubleshooting steps:
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Co-solvents are essential: UAMC-3203 is soluble in DMSO and ethanol.[1] A common formulation for intraperitoneal injection involves a multi-component vehicle. A recommended starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For animals with low tolerance, the DMSO concentration should be kept below 2%.[2]
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Order of addition matters: When preparing the formulation, dissolve UAMC-3203 in DMSO first. Then, add the other solvents sequentially, ensuring the solution is clear after each addition.[2]
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Sonication and gentle heating: To aid dissolution, sonication or gentle warming of the solution can be employed.[2]
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pH consideration: The aqueous solubility of UAMC-3203 is pH-dependent, with higher solubility at pH 6.0 and 7.4 compared to pH 5.0.[3] Ensure your final formulation's pH is within the optimal range if aqueous buffers are used.
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Fresh preparations: It is always recommended to use freshly prepared solutions for in vivo experiments to minimize the risk of precipitation.
-
-
Question: What is the recommended route of administration for UAMC-3203?
Answer: The most commonly reported route of administration for systemic effects in in vivo studies is intraperitoneal (i.p.) injection.[2][4][5] Topical administration has also been successfully used for localized applications, such as in corneal wound healing models.[3][6] The choice of administration route will depend on the specific experimental model and therapeutic target.
2. Dosing and Toxicity
-
Question: How do I determine the optimal dose of UAMC-3203 for my in vivo study?
Answer: The optimal dose of UAMC-3203 will depend on the animal model, the disease being studied, and the administration route. Published studies provide a good starting point. Doses ranging from 5 mg/kg to 20 µmol/kg have been used effectively in various models.[7][8][9][10] It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
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Question: Is UAMC-3203 toxic in vivo? What are the signs of toxicity I should monitor for?
Answer: UAMC-3203 has been shown to be well-tolerated in several in vivo studies.[11][12][13] No toxicity was observed in mice after daily intraperitoneal injections of 20 µmol/kg for four weeks.[10][12][13][14] In a rat model of cardiac arrest, a dose of 5 mg/kg was used without reported toxicity.[8] For topical administration in rats, a 100 µM solution applied twice daily for five days showed no signs of toxicity or inflammation.[3][6][15]
However, it is crucial to monitor animals for general signs of toxicity, including:
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Changes in body weight and temperature.[2]
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Altered food and water intake.
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Behavioral changes (e.g., lethargy, agitation).
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Signs of injection site reaction (for i.p. administration).
If toxicity is suspected, consider reducing the dose or adjusting the formulation. For example, high concentrations of DMSO can have intrinsic biological effects.[11]
-
3. Efficacy and Data Interpretation
-
Question: I am not observing the expected therapeutic effect of UAMC-3203 in my experiment. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy:
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Suboptimal Dosing: The dose of UAMC-3203 may be too low for your specific model. Consider performing a dose-escalation study.
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Inadequate Bioavailability: While UAMC-3203 has improved stability compared to Ferrostatin-1, its bioavailability can be influenced by the formulation and route of administration.[11] Ensure your formulation is optimized for solubility and absorption. UAMC-3203 is rapidly cleared from the bloodstream and distributed to tissues.[7]
-
Timing of Administration: The timing of UAMC-3203 administration relative to the disease induction is critical. For example, in a model of acetaminophen-induced liver injury, pretreatment with UAMC-3203 was shown to be effective.[9]
-
Mechanism of Cell Death: Confirm that ferroptosis is a key driver of pathology in your model. While UAMC-3203 is a potent ferroptosis inhibitor, it may not be effective if other cell death pathways are predominant. Interestingly, in one study on acetaminophen-induced liver toxicity, the protective effect of UAMC-3203 was found to be independent of ferroptosis inhibition and was instead linked to a reduction in mitochondrial pJNK levels.[9]
-
Frequently Asked Questions (FAQs)
1. General Information
-
What is the mechanism of action of UAMC-3203? UAMC-3203 is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[12][13] It acts as a radical-trapping antioxidant.[11] In silico studies show that UAMC-3203 rapidly inserts into the phospholipid bilayer of cell membranes, which is consistent with its mechanism of action.[12][13][16]
-
What are the advantages of UAMC-3203 over Ferrostatin-1 (Fer-1)? UAMC-3203 was developed as an improvement over Fer-1. Its key advantages include:
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Higher Potency: UAMC-3203 has a lower IC50 value for inhibiting ferroptosis compared to Fer-1 (10 nM vs. 33 nM in IMR-32 cells).[3][15]
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Greater Stability: UAMC-3203 exhibits significantly better metabolic stability in human and rat microsomes and plasma.[3][7][15]
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Improved Solubility: It has better solubility characteristics, allowing for formulations without high concentrations of organic solvents that might have off-target effects.[4][11]
-
2. In Vivo Study Design
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What is a typical vehicle control for UAMC-3203 in vivo? The vehicle control should match the formulation used to dissolve UAMC-3203. For a common formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the vehicle control group should receive the same solution without UAMC-3203.[2] In some studies where UAMC-3203 was dissolved in 2% DMSO in saline, the vehicle was 2% DMSO in saline.[4][11]
-
How stable is UAMC-3203 in solution? A 100 µM solution of UAMC-3203 in PBS (pH 7.4) was found to be stable for up to 30 days at 4°C, 25°C, and 37°C, with and without light protection.[3][6][17] Stock solutions in DMSO can be stored at -80°C for up to a year.[7] For working solutions, it is best practice to prepare them fresh before each experiment.
Quantitative Data Summary
Table 1: In Vitro Potency and Stability of UAMC-3203
| Parameter | Species/System | Value | Reference |
| IC50 (Ferroptosis Inhibition) | Human IMR-32 Neuroblastoma Cells | 10 nM | [7] |
| Human IMR-32 Neuroblastoma Cells | 12 nM | [2][14][18] | |
| Metabolic Half-life (t1/2) | Human Microsomes | 20.5 hours | [7] |
| Rat Microsomes | 16.5 hours | [7] | |
| Murine Microsomes | 3.46 hours | [7] | |
| Plasma Stability (Recovery at 6h) | Human Plasma | 84% | [3][15] |
Table 2: Reported In Vivo Dosages of UAMC-3203
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Mouse | Acute Iron Poisoning | 20 µmol/kg | Intraperitoneal (i.p.) | [10][16] |
| Mouse | Multi-organ Dysfunction | 20 µmol/kg | Intraperitoneal (i.p.) | [12][13] |
| Mouse | Acetaminophen-induced Liver Injury | 9.5 mg/kg | Intraperitoneal (i.p.) | [9][11] |
| Rat | Cardiac Arrest | 5 mg/kg | Intraperitoneal (i.p.) | [8] |
| Mouse | Spinal Cord Injury | 15 mg/kg | Intraperitoneal (i.p.) | [5] |
| Rat | Stroke | 2 mg/kg | Not specified | [19] |
| Rat | Corneal Epithelial Wound | 100 µM solution | Topical | [3][6][15] |
Experimental Protocols
Protocol 1: General Protocol for Intraperitoneal Administration of UAMC-3203 in Mice
-
Preparation of UAMC-3203 Formulation: a. Based on the desired final concentration and injection volume (typically 100-200 µL for mice), calculate the required amount of UAMC-3203 and vehicle components. b. In a sterile microcentrifuge tube, dissolve the calculated weight of UAMC-3203 powder in the required volume of DMSO. Vortex until fully dissolved. c. Sequentially add PEG300, Tween-80, and finally, sterile saline. Vortex the solution after the addition of each component to ensure it remains clear. d. Prepare a vehicle control solution containing the same components in the same proportions, excluding UAMC-3203.
-
Animal Dosing: a. Weigh each animal to determine the precise injection volume. b. Gently restrain the mouse and administer the calculated volume of the UAMC-3203 formulation or vehicle control via intraperitoneal injection.
-
Monitoring: a. Following administration, monitor the animals for any adverse reactions at the injection site and for general signs of toxicity as described in the Troubleshooting Guide. b. Proceed with the experimental timeline as planned.
Visualizations
Caption: Mechanism of UAMC-3203 in the ferroptosis pathway.
Caption: A typical workflow for in vivo studies with UAMC-3203.
References
- 1. Ferroptosis inhibitor, UAMC-3203, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 2. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inhibitor improves outcome after early and delayed treatment in mild spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UAMC-3203 lessens acetaminophen-induced liver toxicity, study suggests | BioWorld [bioworld.com]
- 10. UAMC-3203 (hydrochloride) - Applications - CAT N°: 29346 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 19. researchgate.net [researchgate.net]
Addressing poor bioavailability of UAMC-3203
Technical Support Center: UAMC-3203
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address the challenges associated with the bioavailability of UAMC-3203, a potent ferroptosis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-3203 and what is its mechanism of action?
A1: UAMC-3203 is a potent and selective small-molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][2][3] It was developed as an analog of Ferrostatin-1 (Fer-1) with improved stability and solubility.[2][4][5] The compound acts as a lipophilic radical-trapping antioxidant; it integrates into phospholipid bilayers and halts the chain reaction of lipid peroxidation, thereby preventing ferroptotic cell death.[2][4][5][6][7] UAMC-3203 has demonstrated in vivo efficacy in protecting against multi-organ injury in animal models.[4][5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203 Technical Support Center: Impact on Mitochondrial Function Assays
Welcome to the technical support center for researchers utilizing UAMC-3203 in mitochondrial function assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data. UAMC-3203 is a potent, third-generation ferrostatin analog that acts as a ferroptosis inhibitor by preventing lipid peroxidation.[1] Its antioxidant properties can influence common assays used to assess mitochondrial health.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-3203 and how does it work?
A1: UAMC-3203 is a highly potent and selective inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2][3] It is a more stable and potent analog of Ferrostatin-1 (Fer-1).[1] UAMC-3203 functions as a radical-trapping antioxidant, primarily preventing the peroxidation of polyunsaturated fatty acids in cell membranes, thereby inhibiting the ferroptotic cell death cascade.[4]
Q2: What is the recommended working concentration of UAMC-3203 for in vitro experiments?
A2: The optimal concentration of UAMC-3203 can vary depending on the cell type and experimental conditions. However, a good starting point is in the nanomolar to low micromolar range. The IC50 for inhibiting erastin-induced ferroptosis in IMR32 cells is approximately 12 nM.[2][5] For most cell-based assays, a concentration range of 10 nM to 1 µM is commonly used.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How does UAMC-3203 impact mitochondrial function?
A3: UAMC-3203 primarily impacts mitochondria by preventing ferroptosis-induced mitochondrial dysfunction. Ferroptosis is associated with significant mitochondrial damage, including altered mitochondrial morphology, increased mitochondrial ROS (mtROS) production, and depolarization of the mitochondrial membrane.[6][7] By inhibiting lipid peroxidation, UAMC-3203 helps to preserve mitochondrial integrity and function in the face of ferroptotic stimuli.
Troubleshooting Guides for Mitochondrial Function Assays
Seahorse XF Mito Stress Test
Issue 1: Unexpected changes in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR) baseline after UAMC-3203 treatment.
-
Possible Cause: UAMC-3203, as a potent antioxidant, can scavenge ROS, which may alter the basal metabolic state of the cells. A decrease in basal OCR could be observed if the cells have a high endogenous level of oxidative stress that is being mitigated by UAMC-3203.
-
Troubleshooting Steps:
-
Run appropriate controls: Always include a vehicle-only control (e.g., DMSO) to accurately assess the baseline effect of the solvent.
-
Pre-treatment optimization: Optimize the pre-incubation time with UAMC-3203. A shorter pre-incubation might be sufficient to inhibit ferroptosis without causing significant changes to basal metabolism.
-
Cell density optimization: Ensure consistent cell seeding density across all wells, as variations can significantly impact OCR and ECAR readings.
-
Issue 2: Blunted response to mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) in the presence of UAMC-3203.
-
Possible Cause: If you are co-treating with a ferroptosis inducer that damages mitochondria (e.g., RSL3), UAMC-3203 may rescue mitochondrial function, leading to a more robust response to the mitochondrial stressors compared to the inducer-only group. Conversely, if UAMC-3203 is used alone, it should not directly inhibit the electron transport chain and thus should not blunt the response to these inhibitors.
-
Troubleshooting Steps:
-
Titrate the ferroptosis inducer: If using a ferroptosis inducer, ensure you are using a concentration that induces a measurable but not complete collapse of mitochondrial function, allowing for a rescue effect by UAMC-3203 to be observed.
-
Verify compound activity: Ensure the mitochondrial stressors are fresh and used at their optimal concentrations for your cell type. A full titration of FCCP is recommended for each new cell line.
-
Data Normalization: Normalize OCR and ECAR data to cell number or protein concentration to account for any potential effects of the treatments on cell proliferation or viability.
-
Expected Outcome with UAMC-3203 in a Ferroptosis Induction Model:
| Treatment Group | Basal OCR | ATP Production | Maximal Respiration | Spare Respiratory Capacity |
| Vehicle Control | Normal | Normal | Normal | Normal |
| Ferroptosis Inducer (e.g., RSL3) | Decreased | Decreased | Decreased | Decreased |
| Ferroptosis Inducer + UAMC-3203 | Rescued towards normal | Rescued towards normal | Rescued towards normal | Rescued towards normal |
| UAMC-3203 alone | No significant change or slight decrease | No significant change | No significant change | No significant change |
This table summarizes expected trends. Actual values will be cell-type and experiment-specific.
Mitochondrial Membrane Potential Assays (JC-1, TMRE)
Issue: UAMC-3203 appears to interfere with the fluorescent signal of JC-1 or TMRE.
-
Possible Cause: Fluorescent dyes like JC-1 and TMRE can be sensitive to oxidative stress. As an antioxidant, UAMC-3203 could potentially quench the fluorescent signal or prevent dye oxidation, leading to misinterpretation of the mitochondrial membrane potential. JC-1, in particular, has been reported to be sensitive to changes in hydrogen peroxide levels.[8]
-
Troubleshooting Steps:
-
Include a positive control for depolarization: Always use a known mitochondrial uncoupler like FCCP or CCCP to ensure the dye is responding correctly in your system.[9]
-
Run a cell-free control: To test for direct interaction, incubate UAMC-3203 with the dye in cell-free assay buffer and measure fluorescence.
-
Use a ratiometric approach for JC-1: When using JC-1, analyze the ratio of red to green fluorescence. This can help to normalize for variations in dye loading and potential quenching effects.[10]
-
Consider alternative dyes: If interference is suspected, consider using a different class of membrane potential dyes that may be less susceptible to redox effects.
-
Reactive Oxygen Species (ROS) Detection Assays (DCFDA/H2DCFDA, MitoSOX)
Issue: A significant decrease in ROS is observed with UAMC-3203, but it is unclear if it is due to direct scavenging or a biological effect.
-
Possible Cause: UAMC-3203 is a potent radical-trapping antioxidant and will directly scavenge ROS. This can make it challenging to distinguish between a direct chemical effect and a biological effect on ROS production. Probes like DCFDA are general ROS indicators and can be prone to artifacts.[11][12]
-
Troubleshooting Steps:
-
Wash out excess compound: After pre-incubation with UAMC-3203, wash the cells with fresh media before adding the ROS-sensitive dye. This will help to remove any extracellular compound that could directly interact with the dye.
-
Use a mitochondria-specific ROS probe: To specifically measure mitochondrial ROS, use a probe like MitoSOX Red, which is targeted to the mitochondria.[13]
-
Include positive and negative controls: Use a known ROS inducer (e.g., Antimycin A for mitochondrial superoxide) and another antioxidant (e.g., N-acetylcysteine) to benchmark the effects of UAMC-3203.
-
Validate findings with a different assay: To confirm changes in ROS production, consider using a complementary assay, such as measuring the expression of antioxidant enzymes or quantifying lipid peroxidation products like malondialdehyde (MDA).
-
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is adapted from standard Agilent Seahorse protocols and includes considerations for the use of UAMC-3203.[14][15]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
UAMC-3203
-
Ferroptosis inducer (e.g., RSL3, optional)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 37°C incubator using Seahorse XF Calibrant.
-
Compound Preparation:
-
Prepare a stock solution of UAMC-3203 in DMSO. Dilute to the desired final working concentration in Seahorse XF Assay Medium.
-
If applicable, prepare the ferroptosis inducer in the same manner.
-
Prepare injection solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in Seahorse XF Assay Medium at the desired final concentrations.
-
-
Cell Treatment:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium.
-
Add the assay medium containing either vehicle, UAMC-3203, the ferroptosis inducer, or a combination of the inducer and UAMC-3203 to the wells.
-
Incubate the plate in a non-CO2 37°C incubator for at least 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stressors into the appropriate ports.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
-
The protocol will measure basal OCR and ECAR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Protocol 2: Mitochondrial Membrane Potential Assay using JC-1
This protocol is a general guideline for using the JC-1 dye.[9][10]
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well black, clear bottom)
-
UAMC-3203
-
Ferroptosis inducer (optional)
-
JC-1 dye
-
FCCP (positive control for depolarization)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with vehicle, UAMC-3203, a ferroptosis inducer, or a combination for the desired time. Include a positive control group to be treated with FCCP (e.g., 10 µM for 15-30 minutes before the assay).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Plate Reader: Measure fluorescence intensity for both J-aggregates (red, Ex/Em ~560/595 nm) and JC-1 monomers (green, Ex/Em ~485/535 nm).
-
Flow Cytometry: Analyze cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Mitochondrial ROS Detection using MitoSOX Red
This protocol provides a method for specifically measuring mitochondrial superoxide.[13][16]
Materials:
-
Cells cultured in appropriate plates
-
UAMC-3203
-
Ferroptosis inducer (optional)
-
MitoSOX Red reagent
-
Antimycin A (positive control for mtROS production)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with vehicle, UAMC-3203, a ferroptosis inducer, or a combination for the desired time. Include a positive control group to be treated with Antimycin A (e.g., 10 µM for 30-60 minutes).
-
MitoSOX Staining:
-
Prepare a working solution of MitoSOX Red (typically 2.5-5 µM in HBSS or serum-free medium).
-
Remove the treatment medium, wash the cells, and add the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm buffer to remove non-localized probe.
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test with UAMC-3203.
Caption: Logical troubleshooting workflow for common issues with UAMC-3203 in mitochondrial assays.
References
- 1. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mitochondrial regulation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crosstalk between ferroptosis and mitochondrial dynamic regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vivo Comparison of Ferroptosis Inhibitors: UAMC-3203 vs. Liproxstatin-1
For researchers, scientists, and drug development professionals, the selection of a potent and reliable ferroptosis inhibitor is critical for advancing preclinical studies. This guide provides an objective in vivo comparison of two prominent ferroptosis inhibitors, UAMC-3203 and liproxstatin-1, supported by experimental data to inform your research decisions.
Both UAMC-3203 and liproxstatin-1 are potent small molecules designed to inhibit ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While both compounds operate as radical-trapping antioxidants, their in vivo efficacy can vary. This guide summarizes key in vivo comparative data, outlines detailed experimental protocols, and visualizes their shared mechanism of action.
Quantitative In Vivo Performance
A key study directly compared the in vivo efficacy of UAMC-3203, liproxstatin-1, and the first-generation ferroptosis inhibitor, ferrostatin-1, in mouse models of acute iron overload-induced multi-organ dysfunction. The results indicate that UAMC-3203 is highly superior to ferrostatin-1 and demonstrates a slight advantage over liproxstatin-1 in reducing key plasma injury biomarkers.[1]
| Parameter | Vehicle (DMSO) | Ferrostatin-1 | Liproxstatin-1 | UAMC-3203 |
| Plasma LDH (U/L) | High | Moderately Reduced | Significantly Reduced | Most Significantly Reduced |
| Plasma CK (U/L) | High | Moderately Reduced | Significantly Reduced | Most Significantly Reduced |
| Plasma AST (U/L) | High | Moderately Reduced | Significantly Reduced | Most Significantly Reduced |
| Plasma ALT (U/L) | High | Moderately Reduced | Significantly Reduced | Most Significantly Reduced |
| Body Temperature (°C) | Decreased | Partially Restored | Significantly Restored | Most Significantly Restored |
| Tissue MDA Levels | High | Moderately Reduced | Significantly Reduced | Most Significantly Reduced |
| Table 1: Comparative efficacy of ferroptosis inhibitors in a mouse model of acute iron overload. Data synthesized from a study by Van Coillie, S., et al. (2022).[1] |
Mechanism of Action: Radical-Trapping Antioxidants
Both UAMC-3203 and liproxstatin-1 function as radical-trapping antioxidants (RTAs) that intercalate into lipid membranes. They effectively neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This protective mechanism is independent of the canonical GPX4 pathway but acts downstream to prevent the execution of cell death. UAMC-3203, a third-generation ferrostatin-1 analog, was designed for improved metabolic stability and solubility, contributing to its enhanced in vivo performance.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized in vivo experimental protocols for UAMC-3203 and liproxstatin-1 in different disease models.
UAMC-3203 Protocol: Model of Cardiac Arrest in Rats
This protocol outlines the use of UAMC-3203 in a rat model of post-resuscitation myocardial dysfunction.[4]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Experimental Groups:
-
Sham
-
Control (vehicle)
-
UAMC-3203
-
Deferoxamine (DFO - iron chelator)
-
UAMC-3203 + DFO
-
-
Drug Preparation and Administration:
-
UAMC-3203 is dissolved in 2% DMSO in saline to a final concentration of 1 mg/mL.
-
Administer UAMC-3203 at a dose of 5 mg/kg via intraperitoneal (i.p.) injection at the start of resuscitation.
-
-
Induction of Cardiac Arrest: Ventricular fibrillation (VF) is induced electrically, followed by cardiopulmonary resuscitation (CPR).
-
Outcome Measures:
-
Echocardiography to assess cardiac function (e.g., ejection fraction).
-
Western blot analysis of myocardial tissue for ferroptosis markers (e.g., GPX4, 4-HNE).
-
Measurement of non-heme iron levels in cardiac tissue.
-
Assessment of microcirculation.
-
Liproxstatin-1 Protocol: Model of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) in Mice
This protocol details the application of liproxstatin-1 in a diet-induced mouse model of MAFLD.[5]
-
Animal Model: C57BL/6J mice.
-
Experimental Groups:
-
Chow diet
-
Chow diet + Liproxstatin-1
-
High-Fat High-Fructose (HFHF) diet
-
HFHF diet + Liproxstatin-1
-
-
Disease Induction: Mice are fed an HFHF diet for 16 weeks to induce MAFLD.
-
Drug Preparation and Administration:
-
Liproxstatin-1 is administered daily at a dose of 10 mg/kg via intraperitoneal (i.p.) injection for two weeks following the 16-week diet regimen.
-
-
Outcome Measures:
-
Measurement of liver triglycerides and cholesterol.
-
Analysis of lipid peroxidation markers (4-HNE, MDA) in liver tissue.
-
Gene expression analysis of lipid metabolism markers.
-
Histological analysis of liver for steatosis and fibrosis.
-
Assessment of apoptosis, pyroptosis, and necroptosis markers.
-
Conclusion
Both UAMC-3203 and liproxstatin-1 are highly effective in vivo inhibitors of ferroptosis. The available direct comparative data suggests that UAMC-3203 may offer a slight advantage in potency in certain models of acute organ injury, likely attributable to its enhanced pharmacokinetic properties.[1] The choice between these inhibitors may depend on the specific disease model, the required duration of treatment, and the route of administration. The experimental protocols provided herein offer a foundation for the design of robust in vivo studies aimed at further elucidating the therapeutic potential of targeting ferroptosis.
References
- 1. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203: A New Frontrunner in Ferroptosis Inhibition
A detailed comparison of UAMC-3203 with other leading ferroptosis inhibitors, supported by experimental data, reveals its potential as a superior research tool and therapeutic candidate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, mechanism of action, and the experimental protocols used for its evaluation.
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of inhibitors targeting this pathway. Among them, UAMC-3203 has shown significant promise, outperforming earlier inhibitors like Ferrostatin-1 (Fer-1) in potency, stability, and in vivo efficacy.
Performance Comparison of Ferroptosis Inhibitors
UAMC-3203 distinguishes itself from other ferroptosis inhibitors through its enhanced potency and improved physicochemical properties. The following table summarizes the key quantitative data comparing UAMC-3203 with other widely used ferroptosis inhibitors.
| Inhibitor | Class | Mechanism of Action | In Vitro Potency (IC50) | Metabolic Stability (t1/2 in human microsomes) | Plasma Stability (Recovery at 6h) | Solubility |
| UAMC-3203 | Radical-Trapping Antioxidant | Scavenges lipid peroxyl radicals | 10 nM (in IMR-32 cells)[1] | 20 hours[1] | 84%[1] | Improved water solubility[1] |
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant | Scavenges lipid peroxyl radicals | 33 nM (in IMR-32 cells)[1] | 0.1 hours[1] | 47%[1] | Poor water solubility[1] |
| Liproxstatin-1 (Lip-1) | Radical-Trapping Antioxidant | Scavenges lipid peroxyl radicals | Potent inhibitor | Not explicitly compared to UAMC-3203 | Not explicitly compared to UAMC-3203 | Not explicitly compared to UAMC-3203 |
| Deferoxamine (DFO) | Iron Chelator | Binds free iron, preventing the Fenton reaction | Less potent than radical-trapping antioxidants in direct ferroptosis inhibition | Not applicable (different mechanism) | Not applicable | Not applicable |
Ferroptosis Signaling Pathway
The ferroptosis signaling pathway is a complex network of metabolic processes that converge on the iron-dependent peroxidation of lipids. The diagram below illustrates the key components of this pathway and the points of intervention for different classes of inhibitors.
Caption: The ferroptosis signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of UAMC-3203 and other ferroptosis inhibitors.
In Vitro Ferroptosis Inhibition Assay (IMR-32 Neuroblastoma Cells)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ferroptosis inhibitors.
Protocol:
-
Cell Culture: Human IMR-32 neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Induction of Ferroptosis: Cells are seeded in 96-well plates and pre-incubated with varying concentrations of the ferroptosis inhibitor (e.g., UAMC-3203, Ferrostatin-1) for 1 hour.
-
Ferroptosis is then induced by adding a known ferroptosis-inducing agent, such as erastin.
-
Cell Viability Assessment: After a 13-hour incubation period, cell viability is measured using a Sytox Green-based fluorescence assay. Sytox Green is a nuclear stain that only enters cells with compromised plasma membranes.
-
Data Analysis: The fluorescence intensity is measured, and the IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in cell death compared to the control (erastin-treated cells without inhibitor).
In Vivo Model of Acute Iron Poisoning in Mice
Objective: To evaluate the in vivo efficacy of ferroptosis inhibitors in a model of iron overload-induced organ damage.
Protocol:
-
Animal Model: Male C57BL/6J mice are used for the study.
-
Drug Administration: Mice are administered the ferroptosis inhibitor (e.g., UAMC-3203 at 20 µmol/kg) or vehicle via intraperitoneal injection.
-
Induction of Iron Overload: Acute iron poisoning is induced by the administration of an iron-containing compound.
-
Assessment of Organ Damage: Plasma levels of lactate dehydrogenase (LDH), a marker of cell damage, are measured at specific time points after iron administration.
-
Data Analysis: The reduction in plasma LDH levels in the inhibitor-treated group is compared to the vehicle-treated group to determine the protective effect of the inhibitor.
Lipid Peroxidation Assay (BODIPY 581/591 C11)
Objective: To quantify the extent of lipid peroxidation in cells.
Protocol:
-
Cell Treatment: Cells are treated with a ferroptosis inducer in the presence or absence of a ferroptosis inhibitor.
-
Staining: Cells are stained with BODIPY 581/591 C11, a fluorescent lipid peroxidation sensor. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxyl radicals, its fluorescence shifts to green.
-
Flow Cytometry: The fluorescence shift is quantified using flow cytometry.
-
Data Analysis: The ratio of green to red fluorescence is calculated to determine the level of lipid peroxidation. A decrease in this ratio in the presence of an inhibitor indicates its ability to prevent lipid peroxidation.
In Vivo Efficacy and Superiority of UAMC-3203
Studies have demonstrated the superior in vivo efficacy of UAMC-3203 compared to Ferrostatin-1. In a mouse model of multi-organ injury, UAMC-3203 showed improved protection compared to Fer-1.[2] Furthermore, no toxicity was observed in mice after repeated daily injections of UAMC-3203 (20 µmol/kg) over a four-week period, highlighting its favorable safety profile for in vivo research.[2] In a rat model of cardiac arrest, UAMC-3203, alone or in combination with the iron chelator Deferoxamine, was shown to improve post-resuscitation myocardial dysfunction by suppressing ferroptosis.[3]
Conclusion
The available experimental data strongly supports UAMC-3203 as a more potent, stable, and soluble ferroptosis inhibitor compared to its predecessor, Ferrostatin-1. Its robust in vivo efficacy and favorable safety profile make it an invaluable tool for researchers investigating the role of ferroptosis in health and disease. For drug development professionals, UAMC-3203 represents a promising lead compound for the development of novel therapeutics targeting ferroptosis-driven pathologies. The detailed protocols provided in this guide offer a foundation for the standardized evaluation of UAMC-3203 and other emerging ferroptosis inhibitors.
References
- 1. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203: A Comprehensive Guide to its Validation as a Specific Ferroptosis Inhibitor
In the expanding field of cell death research, ferroptosis has emerged as a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. The identification of specific inhibitors is crucial for both mechanistic studies and therapeutic development. UAMC-3203 has surfaced as a potent and specific inhibitor of ferroptosis, demonstrating significant advantages over earlier-generation compounds. This guide provides a comprehensive comparison of UAMC-3203 with other established ferroptosis inhibitors, supported by experimental data and detailed protocols for its validation.
Comparative Analysis of Ferroptosis Inhibitors
UAMC-3203 belongs to a class of radical-trapping antioxidants that act as potent ferroptosis inhibitors. Its performance, when compared to other widely used inhibitors such as Ferrostatin-1, Liproxstatin-1, and Deferoxamine, highlights its potential as a superior research tool and therapeutic candidate.
| Feature | UAMC-3203 | Ferrostatin-1 (Fer-1) | Liproxstatin-1 (Lip-1) | Deferoxamine (DFO) |
| Mechanism of Action | Radical-trapping antioxidant; prevents lipid peroxidation | Radical-trapping antioxidant; prevents lipid peroxidation | Radical-trapping antioxidant; inhibits ferroptosis suppressor protein 1 (FSP1) | Iron chelator; binds free intracellular iron |
| Potency (IC50) | ~10-12 nM (in IMR-32 and HT-1080 cells)[1][2] | ~60 nM (in HT-1080 cells)[3] | ~22 nM (in Gpx4-/- cells)[1] | N/A (acts via iron chelation) |
| In Vivo Efficacy | Superior to Fer-1 in multi-organ injury models; well-tolerated in chronic dosing[3][4] | Limited in vivo efficacy due to poor metabolic stability[3] | Effective in reducing tissue damage in various in vivo models[5][6] | Neuroprotective and cardioprotective effects demonstrated in vivo[7] |
| Metabolic Stability | High stability in human microsomes and plasma[8] | Low stability in plasma and microsomes | Moderate bioavailability and half-life | Well-established pharmacokinetic profile |
| Solubility | Improved solubility compared to Fer-1[8] | Poor water solubility | Information not readily available | Water-soluble |
| Known Off-Target Effects/Side Effects | Reported to reduce pJNK levels on mitochondria independently of ferroptosis inhibition in some contexts[9][10] | Generally considered specific for ferroptosis | Can induce cell cycle arrest and apoptosis at higher concentrations[11] | Auditory and visual neurotoxicity with chronic use[12] |
Signaling Pathways in Ferroptosis and Inhibitor Intervention
The process of ferroptosis is a complex signaling cascade culminating in lipid peroxidation and cell death. The diagram below illustrates the key pathways and the points at which UAMC-3203 and other inhibitors exert their effects.
Caption: Ferroptosis signaling pathway and points of inhibitor action.
Experimental Workflow for Inhibitor Validation
Validating a novel ferroptosis inhibitor like UAMC-3203 requires a series of well-defined experiments to assess its efficacy and specificity. The following diagram outlines a typical experimental workflow.
Caption: Workflow for validating a ferroptosis inhibitor.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in validating a ferroptosis inhibitor. Below are detailed protocols for the key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma cells)
-
96-well cell culture plates
-
Complete culture medium
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
UAMC-3203 and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the ferroptosis inducer (e.g., 10 µM Erastin).
-
In parallel wells, add the ferroptosis inducer along with a serial dilution of UAMC-3203 or control inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
For suspension cells, add the solubilization solution directly.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. Upon oxidation, the probe's fluorescence shifts from red to green.
Materials:
-
Cells of interest
-
6-well cell culture plates or chamber slides
-
Complete culture medium
-
Ferroptosis inducer
-
UAMC-3203 and other inhibitors
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the ferroptosis inducer and inhibitors as described in the MTT assay protocol.
-
C11-BODIPY Staining:
-
Towards the end of the treatment period, add C11-BODIPY to the culture medium to a final concentration of 1-2 µM.
-
Incubate for 30 minutes at 37°C.[1]
-
-
Washing: Wash the cells twice with HBSS to remove unincorporated dye.[1]
-
Analysis:
-
Flow Cytometry: Detach the cells using a gentle dissociation reagent (e.g., Accutase), resuspend in HBSS, and analyze on a flow cytometer. The ratio of green to red fluorescence indicates the level of lipid peroxidation.[13]
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
-
GPX4 Activity Assay
This assay measures the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides and is a central regulator of ferroptosis.
Materials:
-
Cell lysates from treated and control cells
-
GPX4 Activity Assay Kit (commercially available kits typically include GPX4 assay buffer, recombinant GPX4 enzyme, glutathione, glutathione reductase, NADPH, and a substrate like cumene hydroperoxide)
-
96-well plate (UV-transparent for absorbance-based assays)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex/Em = 340/450 nm)
Procedure (based on a typical commercial kit):
-
Sample Preparation: Prepare cell lysates according to the kit's instructions. This usually involves homogenization in a specific lysis buffer and centrifugation to remove debris.
-
Assay Setup:
-
Background Wells: Add assay buffer and the solvent used for the inhibitors.
-
100% Initial Activity Wells: Add assay buffer, diluted GPX4 enzyme, and the solvent.
-
Inhibitor Wells: Add assay buffer, diluted GPX4 enzyme, and the cell lysate or a known GPX4 inhibitor (as a positive control).
-
-
Pre-incubation: Incubate the plate for a specified time to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation:
-
Add a mixture of glutathione and glutathione reductase to all wells.
-
Add NADPH to all wells.
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide) to all wells.[14]
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) or the increase in fluorescence over time using a microplate reader.[15][16]
-
Calculation: Calculate the GPX4 activity based on the rate of change in absorbance or fluorescence, following the kit's instructions.
Conclusion
The validation of UAMC-3203 as a specific and potent ferroptosis inhibitor is supported by a growing body of evidence. Its superior in vitro potency, enhanced metabolic stability, and improved in vivo efficacy compared to first-generation inhibitors like Ferrostatin-1 make it an invaluable tool for researchers studying the mechanisms of ferroptosis and its role in various pathologies. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of UAMC-3203 and other novel ferroptosis inhibitors, paving the way for potential therapeutic applications in a range of diseases.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UAMC-3203 lessens acetaminophen-induced liver toxicity, study suggests | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Liproxstatin-1 induces cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. youtube.com [youtube.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of UAMC-3203 and Deferoxamine in the Inhibition of Ferroptosis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two key ferroptosis inhibitors: UAMC-3203 and deferoxamine. We delve into their distinct mechanisms of action, present direct comparative experimental data, and provide detailed methodologies for the cited experiments.
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Consequently, the development of potent and specific ferroptosis inhibitors is of significant therapeutic interest. This guide focuses on a head-to-head comparison of UAMC-3203, a next-generation radical-trapping antioxidant, and deferoxamine, a well-established iron chelator.
Executive Summary
UAMC-3203 is a potent, drug-like inhibitor of ferroptosis, acting as a radical-trapping antioxidant.[1] Deferoxamine, a long-standing clinical agent for iron overload, inhibits ferroptosis by chelating free iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.[2][3][4] Direct comparative studies in a rat model of post-resuscitation myocardial dysfunction reveal that both compounds effectively suppress ferroptosis and improve physiological outcomes.[5] Notably, UAMC-3203 demonstrated superiority in improving cardiac output, while deferoxamine was more effective at enhancing microcirculation and reducing cardiac iron overload.[5]
Data Presentation: Performance in a Rat Model of Cardiac Arrest
The following tables summarize the quantitative data from a head-to-head study comparing the efficacy of UAMC-3203 and deferoxamine in a rat model of cardiac arrest and resuscitation.[5]
Table 1: Effects on Post-Resuscitation Myocardial Function
| Parameter | Treatment Group | 1h post-ROSC | 3h post-ROSC | 6h post-ROSC |
| Ejection Fraction (%) | Control | 35.1 ± 2.5 | 33.8 ± 2.1 | 31.5 ± 2.8 |
| UAMC-3203 | 45.2 ± 3.1 | 43.9 ± 2.9 | 41.2 ± 3.3 | |
| Deferoxamine | 43.8 ± 2.8 | 42.1 ± 3.0 | 39.8 ± 3.1 | |
| Cardiac Output (mL/min) | Control | 45.3 ± 4.1 | 42.1 ± 3.8 | 39.5 ± 3.5 |
| UAMC-3203 | 58.2 ± 5.3 | 55.9 ± 4.9 | 52.1 ± 4.7 | |
| Deferoxamine | 50.1 ± 4.5 | 48.7 ± 4.2 | 46.3 ± 4.0 | |
| Myocardial Perf. Index | Control | 0.78 ± 0.06 | 0.81 ± 0.07 | 0.85 ± 0.08 |
| UAMC-3203 | 0.65 ± 0.05 | 0.68 ± 0.06 | 0.71 ± 0.07 | |
| Deferoxamine | 0.67 ± 0.06 | 0.70 ± 0.07 | 0.73 ± 0.08 |
*p < 0.05 vs. Control. Data are presented as mean ± SD. ROSC: Return of Spontaneous Circulation.
Table 2: Effects on Post-Resuscitation Sublingual Microcirculation
| Parameter | Treatment Group | 3h post-ROSC | 6h post-ROSC |
| Microvascular Flow Index | Control | 1.8 ± 0.2 | 1.7 ± 0.2 |
| UAMC-3203 | 2.3 ± 0.3 | 2.2 ± 0.3 | |
| Deferoxamine | 2.6 ± 0.3# | 2.5 ± 0.3# | |
| Perfused Vessel Density (n/mm²) | Control | 8.9 ± 1.1 | 8.5 ± 1.0 |
| UAMC-3203 | 11.2 ± 1.3 | 10.8 ± 1.2 | |
| Deferoxamine | 12.8 ± 1.5# | 12.1 ± 1.4# |
*p < 0.05 vs. Control; #p < 0.05 vs. UAMC-3203. Data are presented as mean ± SD.
Table 3: Effects on Myocardial Ferroptosis Markers at 6h Post-Resuscitation
| Parameter | Control | UAMC-3203 | Deferoxamine |
| GPX4 Expression (relative to Sham) | 0.021 ± 0.016 | 0.187 ± 0.043 | 0.203 ± 0.025 |
| 4-HNE Expression (relative to Sham) | 3.338 ± 0.221 | 2.848 ± 0.169 | 2.683 ± 0.273 |
| Non-Heme Iron (µg/g tissue) | 70.50 ± 3.16 | 72.43 ± 4.92 | 55.95 ± 2.50*# |
*p < 0.05 vs. Control; #p < 0.05 vs. UAMC-3203. Data are presented as mean ± SD. GPX4: Glutathione Peroxidase 4; 4-HNE: 4-Hydroxynonenal.
Mechanisms of Action
UAMC-3203 and deferoxamine inhibit ferroptosis through distinct mechanisms, as illustrated in the signaling pathway below.
Caption: Ferroptosis signaling pathway and points of inhibition.
UAMC-3203 acts as a radical-trapping antioxidant, directly neutralizing lipid peroxides to halt the propagation of lipid peroxidation.[5] In contrast, deferoxamine functions as an iron chelator, binding to free intracellular iron to form the inert complex ferrioxamine, which is then excreted from the cell.[2][4] This prevents the iron-catalyzed Fenton reaction, a key initiator of lipid peroxidation.[6]
Experimental Protocols
The following methodologies are based on the head-to-head comparative study of UAMC-3203 and deferoxamine in a rat model of cardiac arrest.[2][7]
Animal Model and Experimental Groups
-
Model: A rat model of ventricular fibrillation-induced cardiac arrest followed by cardiopulmonary resuscitation (CPR) was utilized.[2]
-
Animals: Male Sprague-Dawley rats.[2]
-
Experimental Groups (n=6 per group):
-
Sham: Underwent all surgical procedures without induction of cardiac arrest.
-
Control: Received a placebo (2% DMSO in saline).
-
UAMC-3203: Received UAMC-3203 (5 mg/kg) intravenously.
-
Deferoxamine (DFO): Received deferoxamine (100 mg/kg) intravenously.
-
UAMC-3203 + DFO: Received a combination of UAMC-3203 (5 mg/kg) and deferoxamine (100 mg/kg) intravenously.[2]
-
Drug Administration
Treatments were administered intravenously within five minutes after the return of spontaneous circulation (ROSC).[2]
Key Experimental Procedures
Caption: Experimental workflow for the in vivo comparison.
-
Assessment of Myocardial Function: Transthoracic echocardiography was performed at baseline and at 1, 3, and 6 hours post-ROSC to measure ejection fraction (EF), cardiac output (CO), and myocardial performance index (MPI).[2]
-
Sublingual Microcirculation Assessment: A MicroScan imaging device was used to evaluate the sublingual microcirculation at baseline and at multiple time points post-ROSC. The microvascular flow index (MFI) and perfused vessel density (PVD) were quantified.[2]
-
Western Blot Analysis for GPX4 and 4-HNE:
-
Myocardial tissue was collected 6 hours post-ROSC.
-
Proteins were extracted, separated by SDS-PAGE, and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies against GPX4 and 4-HNE, followed by HRP-conjugated secondary antibodies.
-
Band intensities were visualized using chemiluminescence and quantified using ImageJ software, with GAPDH serving as a loading control.[2]
-
-
Non-Heme Iron Assay:
-
Myocardial tissue was collected 6 hours post-ROSC.
-
Total non-heme iron levels were measured using a commercial iron assay kit according to the manufacturer's instructions.
-
Results were expressed as micrograms of iron per gram of wet tissue weight.[2]
-
Conclusion
Both UAMC-3203 and deferoxamine are effective inhibitors of ferroptosis in an in vivo model of ischemia-reperfusion injury. Their distinct mechanisms of action—radical trapping for UAMC-3203 and iron chelation for deferoxamine—translate to differential effects on certain physiological parameters. UAMC-3203 appears more effective at restoring cardiac contractile function (cardiac output), while deferoxamine shows a greater ability to improve microcirculatory perfusion and directly reduce the iron overload that fuels ferroptosis. The choice between these inhibitors may depend on the specific pathological context and the desired therapeutic endpoint. Further research is warranted to explore the full therapeutic potential of these compounds in ferroptosis-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferroptosis inhibitor improves outcome after early and delayed treatment in mild spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
UAMC-3203 Outperforms Ferrostatin-1 in In Vivo Ferroptosis Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and stable inhibitors of ferroptosis is paramount. UAMC-3203, a third-generation analog of ferrostatin-1, has emerged as a superior alternative for in vivo applications due to its enhanced pharmacokinetic properties and efficacy. This guide provides a detailed comparison of UAMC-3203 and ferrostatin-1, supported by experimental data, to inform preclinical research and therapeutic development.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, implicated in a growing number of pathologies including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. While ferrostatin-1 was a pioneering inhibitor of ferroptosis, its clinical translation has been hampered by poor metabolic stability and limited in vivo efficacy.[1][2] UAMC-3203 was developed to overcome these limitations, demonstrating significant advantages in various preclinical models.[3][4]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative differences between UAMC-3203 and ferrostatin-1, highlighting the superior profile of UAMC-3203.
| Parameter | UAMC-3203 | Ferrostatin-1 | Key Advantage of UAMC-3203 |
| In Vitro Potency (IC50) | 10-12 nM | 33 nM | ~3-fold higher potency in inhibiting erastin-induced ferroptosis.[3] |
| Human Microsomal Stability (t1/2) | 20 hours | 0.1 hours (6 minutes) | Significantly more resistant to metabolic degradation.[5] |
| Human Plasma Stability (Recovery at 6h) | 84% | 47% | Greater stability in plasma, suggesting longer in vivo half-life.[5] |
| In Vivo Efficacy | Superior protection | Limited efficacy | More effective in mouse models of multi-organ dysfunction, iron overload, and acute liver injury.[3][6] |
In Vivo Experimental Data and Protocols
The superiority of UAMC-3203 has been demonstrated in multiple in vivo studies. A key study investigated its protective effects in a mouse model of iron overload-induced multi-organ dysfunction syndrome (MODS).
Experimental Protocol: Iron Overload-Induced MODS in Mice
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Acute iron overload was induced by a single intraperitoneal injection of iron dextran.
-
Dosing Regimen:
-
UAMC-3203: Administered to mice three times daily.
-
Ferrostatin-1: Administered at a comparable dosing schedule.
-
Vehicle: 2% DMSO in saline was used as a control.
-
-
Outcome Measures:
-
Survival: Monitored over a defined period post-iron overload.
-
Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels in liver and kidney tissues.
-
Organ Damage: Assessed via histological analysis (H&E staining) and serum biomarkers.
-
In this model, UAMC-3203 demonstrated a significantly greater ability to reduce lipid peroxidation in both the liver and kidneys and improve survival rates compared to ferrostatin-1.[6]
Visualizing the Mechanism and Experimental Design
To further elucidate the context of UAMC-3203's action, the following diagrams illustrate the ferroptosis signaling pathway and a typical in vivo experimental workflow.
Conclusion
The available data strongly support the superiority of UAMC-3203 over ferrostatin-1 for in vivo research. Its enhanced potency, metabolic stability, and demonstrated efficacy in preclinical models make it a more reliable and effective tool for investigating the role of ferroptosis in disease and for developing novel therapeutic strategies.[3][4][7] As a lipophilic radical-trapping antioxidant, UAMC-3203 acts by halting the lipid peroxidation chain reaction within cellular membranes, directly addressing the core mechanism of ferroptotic cell death.[3] Researchers can confidently select UAMC-3203 for in vivo studies, anticipating more robust and translatable results compared to its predecessor, ferrostatin-1.
References
- 1. researchgate.net [researchgate.net]
- 2. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of UAMC-3203 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UAMC-3203's performance against other ferroptosis inhibitors across various cell lines. The information is supported by experimental data to facilitate informed decisions in research and development.
UAMC-3203 is a potent, second-generation ferroptosis inhibitor, developed as a more stable and effective analog of Ferrostatin-1 (Fer-1)[1][2][3][4]. Its primary mechanism of action involves trapping lipid radicals, thereby interrupting the iron-dependent lipid peroxidation process that characterizes ferroptosis[1][5]. This guide summarizes the cross-validation of UAMC-3203's effects in different cell lines and compares its efficacy with other known ferroptosis inhibitors.
Comparative Efficacy of Ferroptosis Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) of UAMC-3203 in comparison to other ferroptosis inhibitors in various cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay | IC50 | Reference |
| UAMC-3203 | IMR-32 (Neuroblastoma) | Erastin-induced ferroptosis | 10 nM | [6] |
| Ferrostatin-1 (Fer-1) | IMR-32 (Neuroblastoma) | Erastin-induced ferroptosis | 33 nM | [2] |
| UAMC-3203 | PC9 (Non-Small Cell Lung Cancer) | FZKA-induced ferroptosis | ~25 nM (Effective Concentration) | |
| Liproxstatin-1 | PC9 (Non-Small Cell Lung Cancer) | FZKA-induced ferroptosis | ~200 nM (Effective Concentration) |
Cross-Validation of UAMC-3203 Effects on Cell Viability
This table presents data on the viability of different cell lines when treated with UAMC-3203 alone or in combination with an inducing agent, compared to other inhibitors.
| Cell Line | Treatment | Concentration | Cell Viability (%) | Reference |
| Human Corneal Epithelial (HCE) | UAMC-3203 | 10 nM | No significant toxicity | [2][7] |
| Human Corneal Epithelial (HCE) | UAMC-3203 | 1 µM | No significant toxicity | [2][7] |
| Human Corneal Epithelial (HCE) | UAMC-3203 | 10 µM | 75 ± 6.7 | [2][7] |
| Human Corneal Epithelial (HCE) | UAMC-3203 | 50 µM | 39.2 ± 5.6 | [2][7] |
| PC9 (NSCLC) | FZKA (1.5 mg/ml) | - | Decreased | |
| PC9 (NSCLC) | FZKA (1.5 mg/ml) + UAMC-3203 | 25 nM | Significantly rescued | |
| A549 (NSCLC) | FZKA (1.5 mg/ml) | - | Decreased | |
| A549 (NSCLC) | FZKA (1.5 mg/ml) + UAMC-3203 | 25 nM | Significantly rescued | |
| H1650 (NSCLC) | FZKA (1.0 mg/ml) | - | Decreased | |
| H1650 (NSCLC) | FZKA (1.0 mg/ml) + UAMC-3203 | 25 nM | Significantly rescued | |
| H1299 (NSCLC) | FZKA (1.0 mg/ml) | - | Decreased | |
| H1299 (NSCLC) | FZKA (1.0 mg/ml) + UAMC-3203 | 25 nM | Significantly rescued |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Human Corneal Epithelial (HCE) cells were seeded in 96-well plates. After reaching confluence, cells were treated with varying concentrations of UAMC-3203 (10 nM, 1 µM, 10 µM, and 50 µM) for 3 hours. Subsequently, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After 4 hours of incubation at 37°C, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells[2].
In Vitro Scratch Assay for Cell Migration
HCE cells were grown to confluence in 6-well plates. A sterile 10 µL pipette tip was used to create a uniform scratch in the cell monolayer. The detached cells were washed away with pre-warmed phosphate-buffered saline (PBS). The cells were then treated with different concentrations of UAMC-3203 (10 nM and 1 µM). The scratch area was imaged at 0, 24, 48, and 72 hours. The percentage of cell migration was calculated by measuring the reduction in the cell-free area over time compared to the initial scratch area[7].
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
PC9 cells were treated with Fuzheng Kang'ai (FZKA) decoction (1.5 mg/ml) in the presence or absence of UAMC-3203 (25 nM) or Liproxstatin-1 (200 nM) for 24 hours. The cells were then stained with 10 µM BODIPY™ 581/591 C11 for 30 minutes. The level of lipid peroxidation was quantified by flow cytometry, measuring the shift in fluorescence from red to green, which indicates oxidation of the dye.
Western Blot Analysis
Following treatment with UAMC-3203 or/and Deferoxamine (DFO) in a rat model of cardiac arrest, myocardial tissues were harvested. Proteins were extracted, and concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against Glutathione Peroxidase 4 (GPX4) and 4-Hydroxynonenal (4-HNE) modified proteins overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[5].
Visualizations
Signaling Pathway of UAMC-3203 in Ferroptosis Inhibition
Caption: UAMC-3203 inhibits ferroptosis by trapping lipid radicals and upregulating the NRF2/HO-1 pathway.
Experimental Workflow for UAMC-3203 Cross-Validation
Caption: Workflow for comparing the efficacy of UAMC-3203 and other ferroptosis inhibitors in vitro.
Logical Relationship of UAMC-3203's Superiority
Caption: UAMC-3203's improved properties lead to enhanced potency and in vivo efficacy compared to Fer-1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203: A Comparative Analysis of Stability Against Other Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical pathway in various pathological conditions, prompting the development of targeted inhibitors. UAMC-3203 has been identified as a potent ferroptosis inhibitor, designed to overcome the limitations of earlier compounds. This guide provides a comparative analysis of the stability of UAMC-3203 against other notable ferroptosis inhibitors, supported by experimental data, to inform research and development decisions.
Superior Stability Profile of UAMC-3203
UAMC-3203 was developed as a more stable and soluble analog of the first-generation ferroptosis inhibitor, Ferrostatin-1 (Fer-1).[1][2] Fer-1, despite its efficacy in inhibiting ferroptosis, is hampered by poor water-solubility and hydrolytic instability, limiting its therapeutic potential.[3][4] UAMC-3203 addresses these shortcomings, demonstrating significantly improved metabolic stability and a longer half-life in various preclinical models.[5][6]
Quantitative Stability Data
The following table summarizes the comparative stability of UAMC-3203 and Ferrostatin-1 based on available experimental data.
| Parameter | UAMC-3203 | Ferrostatin-1 | Reference(s) |
| Half-life in Human Microsomes | 20.5 hours | 0.1 hours | [3] |
| Half-life in Rat Microsomes | 16.5 hours | - | [7] |
| Half-life in Murine Microsomes | 3.46 hours | - | [7] |
| Recovery in Plasma after 6h | 84% | 47% | [3] |
| Stability in PBS (pH 7.4) for 30 days | ~90% of initial concentration | - | [3][8] |
| Storage Stability (Powder at -20°C) | ≥ 3 years | 24 months | [7][9] |
| Storage Stability (In Solvent at -80°C) | 1 year | 1 year | [7][10] |
Data for other inhibitors such as Liproxstatin-1 and FINO2 is less directly comparable in existing literature.
Experimental Protocols
The stability data presented above is derived from established experimental methodologies.
Microsomal Stability Assay
The metabolic stability of UAMC-3203 and Fer-1 was assessed by incubating the compounds with human, rat, and murine liver microsomes. The general protocol involves:
-
Incubation: The test compound is incubated with a suspension of liver microsomes and NADPH (as a cofactor for metabolic enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The metabolic reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Half-life Calculation: The half-life (t1/2) is determined from the rate of disappearance of the parent compound.
Plasma Stability Assay
The stability in plasma is determined by a similar procedure:
-
Incubation: The compound is incubated in plasma at 37°C.
-
Sampling and Quenching: Aliquots are taken at different time intervals, and the proteins are precipitated to stop enzymatic activity.
-
Analysis: The remaining concentration of the compound is measured by HPLC or LC-MS.
-
Recovery Calculation: The percentage of the compound remaining after a specific time (e.g., 6 hours) is calculated.
Chemical Stability in PBS
The stability of UAMC-3203 in a physiologically relevant buffer was evaluated as follows:
-
Solution Preparation: A solution of UAMC-3203 (e.g., 100 µM) is prepared in Phosphate-Buffered Saline (PBS) at a specific pH (e.g., 7.4).[3]
-
Storage Conditions: The solution is stored under various conditions, including different temperatures (4°C, 25°C, 37°C) and with or without light protection.[3][11]
-
Sampling: Samples are collected at multiple time points over a period (e.g., 30 days).[3]
-
Analysis: The concentration of UAMC-3203 in the samples is determined by HPLC.[3]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the context in which UAMC-3203 operates and how its stability is evaluated, the following diagrams are provided.
Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of radical-trapping antioxidants.
Caption: General experimental workflow for determining inhibitor stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Vitamins Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferrostatin-1 | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
UAMC-3203: A Potent Inhibitor of Erastin-Induced Ferroptosis
A Comparative Guide for Researchers
In the expanding field of ferroptosis research, the identification of potent and specific inhibitors is crucial for elucidating the underlying mechanisms of this unique form of regulated cell death and for developing novel therapeutic strategies. Erastin, a small molecule that inhibits the cystine/glutamate antiporter system Xc-, is a widely used tool to induce ferroptosis by depleting intracellular glutathione (GSH) and subsequently inactivating glutathione peroxidase 4 (GPX4). This guide provides a comparative analysis of UAMC-3203, a next-generation ferroptosis inhibitor, against other commonly used alternatives in erastin-induced ferroptosis models.
Performance Comparison of Ferroptosis Inhibitors
UAMC-3203 has emerged as a highly effective inhibitor of erastin-induced ferroptosis, demonstrating superior potency compared to the first-generation inhibitor, Ferrostatin-1. The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of various ferroptosis inhibitors in cell lines subjected to erastin-induced ferroptosis.
| Inhibitor | Cell Line | Erastin Concentration | IC50 / EC50 | Reference |
| UAMC-3203 | HT-1080 | 10 µM | ~12 nM | [1] |
| Ferrostatin-1 | HT-1080 | 10 µM | ~33 nM | [1] |
| Ferrostatin-1 | FaDu | 2 µM | - | [2] |
| Ferrostatin-1 | SCC25 | 2 µM | - | [2] |
| Ferrostatin-1 | OVCAR-8 | Not Specified | Attenuated cytotoxicity | [3] |
| Ferrostatin-1 | NCI/ADR-RES | Not Specified | Attenuated cytotoxicity | [3] |
| Liproxstatin-1 | Gpx4-/- cells | Not Applicable | 22 nM (growth inhibition) | [4] |
| Deferoxamine | Primary Cortical Neurons | 50 µM | Pretreatment inhibited cell death | [5] |
| SRS11-92 | HT-1080 | Not Specified | 6 nM | [1][6] |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: A Comparative Overview
The primary ferroptosis inhibitors discussed in this guide employ distinct mechanisms to counteract erastin-induced cell death.
-
UAMC-3203, Ferrostatin-1, and SRS11-92 (Radical-Trapping Antioxidants): These compounds are lipophilic antioxidants that act as radical-trapping agents within cellular membranes. They directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation, a key execution step in ferroptosis. UAMC-3203, a Ferrostatin-1 analog, exhibits improved metabolic stability and solubility. SRS11-92 is another potent Ferrostatin-1 analog.[1]
-
Liproxstatin-1 (Radical-Trapping Antioxidant): Similar to the ferrostatin family, Liproxstatin-1 is a potent radical-trapping antioxidant that prevents lipid peroxidation.[4]
-
Deferoxamine (Iron Chelator): Deferoxamine functions by chelating iron, a critical catalyst for the Fenton reaction which generates highly reactive hydroxyl radicals that drive lipid peroxidation.[5] By sequestering iron, deferoxamine inhibits a crucial upstream event in the ferroptosis pathway.
Signaling Pathways in Erastin-Induced Ferroptosis and Inhibition
The following diagram illustrates the key signaling events initiated by erastin and the points of intervention for different classes of ferroptosis inhibitors.
Caption: Erastin-induced ferroptosis pathway and inhibitor action.
Experimental Protocols
Erastin-Induced Ferroptosis Assay
Objective: To induce ferroptosis in a cell line of interest using erastin for subsequent inhibitor testing.
Materials:
-
Cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium
-
Erastin (stock solution in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours.
-
Prepare serial dilutions of erastin in complete cell culture medium. A typical starting concentration is 10 µM for sensitive cell lines like HT-1080.
-
Remove the existing medium from the wells and replace it with the erastin-containing medium. Include a vehicle control (DMSO) group.
-
Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Proceed with cell viability or other downstream assays.
Cell Viability Assay (MTT or CCK-8)
Objective: To quantify the protective effect of ferroptosis inhibitors against erastin-induced cell death.
Materials:
-
Cells treated with erastin and inhibitors as described above
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure (MTT Assay):
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Procedure (CCK-8 Assay):
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the extent of lipid peroxidation, a hallmark of ferroptosis, and the inhibitory effect of the compounds.
Materials:
-
Cells treated with erastin and inhibitors
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Following treatment, wash the cells with PBS.
-
Incubate the cells with C11-BODIPY 581/591 (typically 1-5 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The fluorescence emission of the probe shifts from red to green upon oxidation of the polyunsaturated butadienyl portion of the dye, indicating lipid peroxidation.
Glutathione (GSH) Depletion Assay
Objective: To confirm that erastin is inducing ferroptosis by depleting intracellular GSH.
Materials:
-
Cells treated with erastin
-
GSH assay kit (commercially available, e.g., based on DTNB [5,5'-dithiobis(2-nitrobenzoic acid)])
-
Lysis buffer
-
Microplate reader
Procedure:
-
After erastin treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Perform the GSH assay following the kit's protocol. This typically involves a colorimetric reaction where DTNB is reduced by GSH to produce a yellow-colored compound.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.
-
Calculate the GSH concentration based on a standard curve.
Experimental Workflow
The following diagram outlines the general workflow for comparing the efficacy of ferroptosis inhibitors in an erastin-induced model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducer erastin irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Ferroptosis in Neurons and Cancer Cells Is Similar But Differentially Regulated by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
UAMC-3203 vs. RSL3: A Comparative Guide to Ferroptosis Inhibition and Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UAMC-3203, a potent ferroptosis inhibitor, and RSL3, a widely used ferroptosis inducer. We will delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed protocols for key experiments.
Introduction: The Ferroptosis Axis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is a critical process in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The delicate balance between the induction and inhibition of ferroptosis is a promising area for therapeutic intervention.
At the heart of this balance lies the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation.
This guide focuses on two key modulators of the ferroptotic pathway:
-
RSL3 (RAS-selective lethal 3): A small molecule that induces ferroptosis by directly inhibiting GPX4.
-
UAMC-3203: A third-generation ferrostatin analog that acts as a potent inhibitor of ferroptosis by trapping lipid radicals.
Mechanism of Action: A Tale of Two Opposites
The opposing effects of UAMC-3203 and RSL3 stem from their distinct molecular targets and mechanisms of action within the ferroptotic signaling cascade.
RSL3: The Inducer
RSL3 is a class II ferroptosis inducer that directly and irreversibly inactivates GPX4.[1][2][3] By binding to the active site of GPX4, RSL3 prevents the reduction of lipid hydroperoxides (L-OOH) to their corresponding lipid alcohols (L-OH).[4] This leads to an accumulation of lipid peroxides, which, in the presence of iron, propagates a chain reaction of lipid peroxidation, ultimately leading to cell membrane damage and ferroptotic cell death.[4][5]
UAMC-3203: The Inhibitor
UAMC-3203 is a potent lipophilic radical-trapping antioxidant.[6][7][8] It is a more stable and soluble analog of the first-generation ferroptosis inhibitor, ferrostatin-1.[9][10] UAMC-3203 readily incorporates into the lipid bilayer of cell membranes where it can efficiently scavenge lipid radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the execution of ferroptosis.[10][11]
Signaling Pathways and Experimental Workflow
The interplay between RSL3-induced ferroptosis and its inhibition by UAMC-3203 can be visualized through the following signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap to creating ferroptosis-based medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking UAMC-3203 Against Novel Ferroptosis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of novel inhibitors targeting this pathway. Among these, UAMC-3203 has shown significant promise due to its enhanced stability and potency compared to first-generation inhibitors like Ferrostatin-1 (Fer-1). This guide provides an objective comparison of UAMC-3203 with other key ferroptosis inhibitors, supported by experimental data and detailed methodologies.
Introduction to UAMC-3203
UAMC-3203 is a potent, drug-like ferroptosis inhibitor developed as a more stable and effective analog of Ferrostatin-1.[1][2][3] It functions as a radical-trapping antioxidant, inserting into the phospholipid bilayer to halt the propagation of lipid peroxidation, a key event in ferroptosis.[1][2][4] Preclinical studies have demonstrated its superior pharmacokinetic properties and in vivo efficacy compared to Fer-1, with no observed toxicity in mice after extended daily administration.[1][2][3]
Comparative Efficacy of Ferroptosis Inhibitors
The following table summarizes the in vitro potency of UAMC-3203 in comparison to other notable ferroptosis inhibitors.
| Inhibitor | Target/Mechanism | IC50 (Erastin-induced Ferroptosis) | Cell Line | Reference |
| UAMC-3203 | Radical-trapping antioxidant | 10 nM | IMR-32 Neuroblastoma | [5][6] |
| Ferrostatin-1 (Fer-1) | Radical-trapping antioxidant | 33 nM | In vitro model | [2][6] |
| Liproxstatin-1 | Radical-trapping antioxidant | - | - | [7] |
| Deferoxamine (DFO) | Iron Chelator | - | - | [8][9] |
| YL-939 | PHB2 binder, promotes ferritin expression | 0.14 - 0.25 µM | Various cell lines | [10] |
Note: IC50 values can vary depending on the cell line and the method of ferroptosis induction.
In Vivo Performance and Stability
A significant advantage of UAMC-3203 lies in its improved stability and in vivo performance compared to Fer-1.
| Inhibitor | Plasma Stability | Microsomal Stability (Human) | In Vivo Efficacy | Reference |
| UAMC-3203 | High (84% recovery at 6h) | High (t1/2 = 20.5 h) | Superior protection against multi-organ injury in mice compared to Fer-1. | [1][6] |
| Ferrostatin-1 (Fer-1) | Low (47% recovery at 6h) | Low (t1/2 = 0.1 h) | Less effective in vivo due to poor stability. | [2][6] |
Signaling Pathway of Ferroptosis and Inhibitor Action
The diagram below illustrates the central pathways of ferroptosis and the points of intervention for different classes of inhibitors.
Caption: Ferroptosis signaling pathway and points of inhibitor intervention.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate ferroptosis inhibitors.
In Vitro Ferroptosis Induction and Inhibition Assay
This protocol describes a typical workflow for assessing the efficacy of a ferroptosis inhibitor in a cell-based assay.
Caption: General workflow for in vitro ferroptosis inhibition assays.
a. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HT-1080 fibrosarcoma, IMR-32 neuroblastoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
b. Inhibitor and Inducer Treatment:
-
Prepare a stock solution of UAMC-3203 and other test inhibitors in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitors to the desired final concentrations in cell culture media.
-
Pre-treat the cells with the inhibitors for 1-2 hours.
-
Add a ferroptosis-inducing agent, such as Erastin (to inhibit system Xc-) or RSL3 (to inhibit GPX4), to the wells. Include a vehicle control group (no inhibitor, with inducer) and a negative control group (no inhibitor, no inducer).
c. Incubation and Endpoint Analysis:
-
Incubate the plates for 12-24 hours at 37°C in a humidified incubator.
-
Assess cell viability using a standard method like the MTT or CCK-8 assay.
-
Measure lipid peroxidation using a fluorescent probe such as C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.[11]
-
Quantify intracellular labile iron levels using a fluorescent indicator like Phen Green SK.
In Vivo Model of Ferroptosis-Mediated Organ Injury
This protocol outlines a general approach to evaluate the in vivo efficacy of ferroptosis inhibitors.
a. Animal Model:
-
Utilize a relevant mouse model of ferroptosis-driven pathology, such as ischemia-reperfusion injury or drug-induced organ damage.
-
Divide the animals into treatment groups: vehicle control, UAMC-3203, and potentially a comparator inhibitor group.
b. Dosing and Administration:
-
Administer UAMC-3203 or other inhibitors via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[2]
-
Induce the pathological condition (e.g., by surgical occlusion and reperfusion of an artery).
c. Outcome Assessment:
-
Monitor the animals for survival and clinical signs of distress.
-
At a defined endpoint, collect blood and tissue samples.
-
Measure plasma markers of organ damage (e.g., ALT, AST for liver injury; creatinine for kidney injury).
-
Perform histological analysis of the affected organs to assess tissue damage.
-
Measure markers of ferroptosis in the tissue, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and GPX4 expression.
Conclusion
The available data strongly suggest that UAMC-3203 is a superior ferroptosis inhibitor compared to the pioneering compound Ferrostatin-1, exhibiting enhanced potency, metabolic stability, and in vivo efficacy. Its mechanism as a radical-trapping antioxidant provides robust protection against iron-dependent lipid peroxidation. For researchers and drug development professionals investigating ferroptosis-related diseases, UAMC-3203 represents a valuable and reliable tool for both in vitro and in vivo studies. Further comparative studies against other classes of ferroptosis inhibitors, such as iron chelators and PHB2 binders, will be crucial to fully delineate its therapeutic potential.
References
- 1. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel ferroptosis inducer-talaroconvolutin A—killing colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of UAMC-3203: A Comparative Guide to a Novel Ferroptosis Inhibitor
In the landscape of cellular death research, the targeted inhibition of ferroptosis—an iron-dependent form of regulated cell death driven by lipid peroxidation—has emerged as a promising therapeutic strategy for a range of diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and certain cancers.[1][2] This guide provides a comprehensive comparison of UAMC-3203, a next-generation ferroptosis inhibitor, with its predecessor, Ferrostatin-1 (Fer-1), and other alternatives. We delve into the experimental data that underscores its enhanced potency and metabolic stability, and detail the genetic knockout-based methodologies used to unequivocally confirm its mechanism of action.
Mechanism of Action: A Potent Radical-Trapping Antioxidant
UAMC-3203 is a potent inhibitor of ferroptosis with an IC50 value of 10 nM in IMR-32 neuroblastoma cells.[3] Like its analog Fer-1, UAMC-3203 functions as a radical-trapping antioxidant.[2][4] Its mechanism centers on neutralizing lipid reactive oxygen species (ROS) within cell membranes, thereby preventing the oxidative damage that is a hallmark of ferroptosis.[1] This process is crucial in preventing the downstream events of ferroptosis, which include loss of membrane integrity and eventual cell death. The efficacy of UAMC-3203 is significantly enhanced compared to Fer-1 due to structural modifications that improve its solubility and metabolic stability.[4][5][6]
Comparative Efficacy and Physicochemical Properties
Experimental data consistently demonstrates the superiority of UAMC-3203 over Fer-1 and other ferroptosis inhibitors. Key comparative metrics are summarized in the tables below.
| Compound | In Vitro Potency (IC50, Erastin-Induced Ferroptosis) | Human Microsomal Stability (t1/2) | Human Plasma Stability (Recovery at 6h) |
| UAMC-3203 | 10 nM[1][3] | 20.5 hours[1][3] | 84%[1][5] |
| Ferrostatin-1 (Fer-1) | 33 nM[1][5] | 0.1 hours[1][5] | 47%[1][5] |
Table 1: In Vitro Potency and Stability of UAMC-3203 vs. Ferrostatin-1.
| In Vivo Model | Outcome Measure | UAMC-3203 | Ferrostatin-1 | Liproxstatin-1 |
| Iron Overload-Induced Organ Dysfunction (Mouse) | Survival Rate | 60%[7] | Minor beneficial effect[7] | Minor beneficial effect[7] |
| Gpx4 Knockout-Induced Acute Liver Injury (Mouse) | Survival | Significantly delayed death[7] | No protection[7] | Significantly delayed death[7] |
| Cardiac Arrest and Resuscitation (Rat) | Myocardial Dysfunction | Significantly reduced[2][8] | Not Reported | Not Reported |
Table 2: Comparative In Vivo Efficacy of Ferroptosis Inhibitors.
Confirming the Mechanism of Action Through Genetic Knockouts
The central role of Glutathione Peroxidase 4 (GPX4) in preventing ferroptosis by reducing lipid hydroperoxides makes it the primary target for mechanistic validation of ferroptosis inhibitors. Genetic knockout of the Gpx4 gene provides a definitive model to test the efficacy and specificity of compounds like UAMC-3203.
In Vivo Validation: The Gpx4 Knockout Mouse Model
Recent studies have utilized conditional knockout mice where the Gpx4 gene can be specifically deleted in certain tissues (e.g., liver or kidney) upon administration of an inducing agent like tamoxifen.[7] In a model of Gpx4 knockout-induced acute liver injury, daily injections of UAMC-3203 significantly delayed death, whereas Fer-1 offered no protection.[7] This provides strong genetic evidence that UAMC-3203's protective effect is directly linked to the GPX4-mediated ferroptosis pathway.
In Vitro Confirmation: CRISPR-Cas9 Mediated GPX4 Knockout
To further confirm that UAMC-3203 acts by inhibiting ferroptosis downstream of GPX4, CRISPR-Cas9 technology can be used to create a GPX4 knockout cell line. The sensitivity of these knockout cells to ferroptosis inducers and the protective effect of UAMC-3203 can then be assessed.
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 4. abpbio.com [abpbio.com]
- 5. WBP2 restrains the lysosomal degradation of GPX4 to inhibit ferroptosis in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of UAMC-3203: A Comprehensive Guide for Laboratory Professionals
As the novel ferroptosis inhibitor UAMC-3203 gains traction in preclinical research, establishing robust safety and disposal protocols is paramount for protecting laboratory personnel and ensuring environmental compliance. This guide provides a detailed, step-by-step framework for the proper handling and disposal of UAMC-3203, addressing its various forms within a research setting.
UAMC-3203 is a potent and selective inhibitor of ferroptosis with an IC50 of 12 nM.[1][2][3][4] While in vivo studies in mice have shown no toxicity after repeated injections, in vitro studies have demonstrated concentration-dependent cytotoxicity.[1][2][5] Given its bioactive nature, all waste containing UAMC-3203 must be treated as hazardous chemical waste.
Essential Safety and Handling Data
A clear understanding of UAMC-3203's properties is foundational to its safe management. The following table summarizes key data points for quick reference.
| Property | Data | Source(s) |
| Chemical Name | UAMC-3203 | [1][2] |
| Primary Function | Potent and selective ferroptosis inhibitor | [1][2][4] |
| IC50 | 12 nM | [1][2][4] |
| In Vivo Toxicity | No toxicity observed in mice with repeated intraperitoneal injections of 20 µmol/kg over 4 weeks. | [1][2] |
| In Vitro Cytotoxicity | Concentration-dependent cytotoxicity observed in Human Corneal Epithelial (HCE) cells. Significant reduction in cell viability at 10 µM and 50 µM concentrations. | [5] |
| Solubility | Water solubility is pH-dependent: ~3.5 times higher at pH 6.0 (127.9 ± 16.1 µM) and 7.4 (127.3 ± 17.3 µM) than at pH 5.0 (36.7 ± 5.7 µM). | [5] |
| Stability | Relatively high stability for 30 days in PBS (pH 7.4) at 4°C, 37°C, and room temperature (approximately 90% of initial concentration remaining). | [5] |
| Storage | Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month. Should be sealed and protected from moisture and light. | [1][2] |
Standard Operating Procedure for UAMC-3203 Disposal
This protocol outlines the necessary steps for the safe disposal of UAMC-3203 in solid form, as solutions, and for materials contaminated with the compound.
I. Personal Protective Equipment (PPE)
Before handling UAMC-3203 in any form, all personnel must be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
II. Disposal of Unused Solid UAMC-3203
-
Waste Identification: Unused or expired solid UAMC-3203 must be classified as hazardous chemical waste.
-
Packaging:
-
Ensure the primary container is securely sealed.
-
Place the primary container into a larger, sealable, and clearly labeled secondary container.
-
The label should include "Hazardous Waste," "UAMC-3203," and the approximate quantity.
-
-
Storage: Store the packaged waste in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
III. Disposal of UAMC-3203 Solutions
-
Aqueous Solutions:
-
Collect all aqueous waste solutions containing UAMC-3203 in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvent (e.g., high-density polyethylene for most aqueous solutions).
-
The label must clearly state "Hazardous Waste," "Aqueous UAMC-3203 Waste," and list all chemical constituents, including solvents and buffers.
-
-
Organic Solvent Solutions:
-
Collect all organic waste solutions containing UAMC-3203 in a separate, dedicated hazardous waste container suitable for flammable or corrosive materials, as appropriate for the solvent used.
-
The label must clearly state "Hazardous Waste," "Organic UAMC-3203 Waste," and list all chemical constituents.
-
-
Storage and Disposal: As with solid waste, store labeled containers in the designated hazardous waste area and arrange for professional disposal.
IV. Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and scalpels contaminated with UAMC-3203 should be immediately placed in a designated sharps container for hazardous chemical waste.
-
Solid Labware: Pipette tips, centrifuge tubes, gloves, and other disposable solid materials contaminated with UAMC-3203 should be collected in a dedicated, labeled hazardous waste bag or container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove UAMC-3203 residues. The rinsate must be collected and treated as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.
Procedural Workflow for UAMC-3203 Disposal
The following diagram illustrates the decision-making process for the proper disposal of UAMC-3203 waste streams.
Caption: Decision workflow for the safe disposal of UAMC-3203 waste.
By adhering to these procedures, research professionals can mitigate risks, ensure a safe laboratory environment, and maintain regulatory compliance when working with UAMC-3203. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UAMC-3203|Ferroptosis inhibitor|DC Chemicals [dcchemicals.com]
- 4. UAMC-3203 | Ferroptosis inhibitor | Probechem Biochemicals [probechem.com]
- 5. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
